Methylhydrazine hydrochloride
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
methylhydrazine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/CH6N2.ClH/c1-3-2;/h3H,2H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GIKDYMRZQQJQFB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
CH7ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40223630 | |
| Record name | Hydrazine, methyl-, hydrochloride | |
| Source | EPA DSSTox | |
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Molecular Weight |
82.53 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7339-53-9 | |
| Record name | Hydrazine, methyl-, monohydrochloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=7339-53-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Hydrazine, methyl-, hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007339539 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Hydrazine, methyl-, hydrochloride | |
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| Record name | Methylhydrazine hydrochloride | |
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| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Physical Properties of Methylhydrazine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methylhydrazine hydrochloride (CH₃NH₂NH₂·HCl), the salt of the volatile and reactive compound methylhydrazine, presents a more stable alternative for handling and storage. A thorough understanding of its physical properties is crucial for its application in chemical synthesis, as a component in rocket propellants, and for its potential consideration in pharmaceutical development. This guide provides a comprehensive overview of the core physical characteristics of this compound, including detailed experimental protocols and visual representations of relevant chemical processes.
Core Physical Properties
This compound is a white to off-white crystalline solid.[1] It is known to be hygroscopic, meaning it readily absorbs moisture from the air.[1]
Data Presentation
The following tables summarize the available quantitative data for both methylhydrazine and its hydrochloride salt for comparative purposes.
Table 1: General and Physical Properties
| Property | Methylhydrazine | This compound | Source(s) |
| Molecular Formula | CH₆N₂ | CH₇ClN₂ | [2][3] |
| Molecular Weight | 46.07 g/mol | 82.53 g/mol | [2][3] |
| Appearance | Colorless, fuming liquid | White to off-white crystalline solid | [1][4] |
| Odor | Ammonia-like | Not specified | [4] |
| Melting Point | -52.4 °C | Data not readily available | [4] |
| Boiling Point | 87.5 °C at 760 mmHg | Data not readily available | [4] |
| Density | 0.874 g/mL at 25 °C | Not specified | [5] |
| Vapor Pressure | 49.6 mmHg at 25 °C | Not specified | [6] |
Table 2: Solubility and Acidity
| Property | Methylhydrazine | This compound | Source(s) |
| Solubility in Water | Miscible | Soluble | [1][4] |
| Solubility in Ethanol | Soluble | Soluble | [1][7] |
| Solubility in Ether | Soluble | Not specified | [7] |
| pKa | 7.87 | Not specified | [8] |
Experimental Protocols
Detailed experimental procedures are essential for the accurate determination of physical properties. The following are standard methodologies adaptable for the characterization of this compound.
Synthesis of this compound
This protocol describes a common laboratory-scale synthesis.
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve hydrazine (B178648) hydrate (B1144303) in a suitable solvent such as ethanol.
-
Cool the flask in an ice bath to 0-5 °C.
-
Slowly add concentrated hydrochloric acid dropwise to the stirred solution to form hydrazine hydrochloride.
-
Introduce a methylating agent, such as methyl chloride, into the reaction mixture.
-
Allow the reaction to proceed at a controlled temperature. The reaction progress can be monitored by techniques like Thin Layer Chromatography (TLC).
-
Upon completion, the solvent is removed under reduced pressure.
-
The resulting crude this compound is then purified by recrystallization from a suitable solvent system (e.g., ethanol/ether) to yield the final crystalline product.
Determination of Melting Point
The melting point of a hygroscopic solid like this compound requires careful sample preparation.
Procedure:
-
Finely powder a small, dry sample of this compound.
-
Quickly pack the powdered sample into a capillary tube to a height of 2-3 mm.
-
If the sample is particularly hygroscopic, the open end of the capillary tube should be flame-sealed.
-
Place the capillary tube in a melting point apparatus.
-
Heat the sample rapidly to a temperature about 15-20 °C below the expected melting point.
-
Then, reduce the heating rate to 1-2 °C per minute.
-
Record the temperature at which the first liquid appears and the temperature at which the entire sample becomes a clear liquid. This range is the melting point.
Determination of Solubility
The shake-flask method is a standard procedure for determining the equilibrium solubility of a compound.
Procedure:
-
Add an excess amount of solid this compound to a known volume of the desired solvent (e.g., water, ethanol) in a sealed flask.
-
Agitate the flask at a constant temperature (e.g., 25 °C) using a shaker bath for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
After equilibration, allow the undissolved solid to settle.
-
Carefully withdraw a sample of the supernatant and filter it to remove any suspended solid particles.
-
Analyze the concentration of this compound in the filtrate using a suitable analytical method, such as titration or a spectroscopic technique (e.g., UV-Vis spectroscopy after derivatization).
-
The determined concentration represents the solubility of the compound in that solvent at the specified temperature.
Visualizations
Synthesis of this compound
The following diagram illustrates a typical workflow for the synthesis of this compound.
Thermal Decomposition Pathway of Methylhydrazine
The thermal decomposition of methylhydrazine involves the cleavage of N-N and C-N bonds, leading to the formation of various smaller molecules and radical species.[1][6][9] This process is complex and can proceed through multiple pathways.
Conclusion
This technical guide provides a consolidated resource on the physical properties of this compound. While a comprehensive set of quantitative data for the hydrochloride salt is not fully available in the public domain, this document outlines the known properties and provides standardized methodologies for their experimental determination. The provided visualizations offer a clear understanding of the synthesis and a potential decomposition pathway, which are critical for the safe and effective use of this compound in research and development.
References
- 1. apps.dtic.mil [apps.dtic.mil]
- 2. researchgate.net [researchgate.net]
- 3. Methylhydrazine CAS#: 60-34-4 [m.chemicalbook.com]
- 4. Methylhydrazine | CH3NHNH2 | CID 6061 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Methylhydrazine [drugfuture.com]
- 6. Thermal decomposition of hydrazines from reactive dynamics using the ReaxFF reactive force field - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. fiveable.me [fiveable.me]
- 8. chemistry.mdma.ch [chemistry.mdma.ch]
- 9. pubs.acs.org [pubs.acs.org]
An In-depth Technical Guide on the Mechanism of Action of Methylhydrazine Hydrochloride in Organic Reactions
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methylhydrazine hydrochloride (CH₃NHNH₂·HCl) is a versatile and reactive reagent in organic synthesis, serving as a precursor for the introduction of a methylated nitrogen moiety in a variety of heterocyclic and acyclic structures. Its hydrochloride salt form offers improved stability and handling compared to the free base. This technical guide provides a comprehensive overview of the core mechanisms of action of this compound in several key organic reactions, supported by quantitative data, detailed experimental protocols, and mechanistic diagrams. The information presented is intended to be a valuable resource for researchers and professionals engaged in synthetic organic chemistry and drug development.
Core Reactions and Mechanisms of Action
This compound participates in a range of organic transformations, primarily driven by the nucleophilicity of the nitrogen atoms. The key reactions where its mechanism of action is well-established include the Fischer Indole (B1671886) Synthesis, pyrazole (B372694) formation, the Wolff-Kishner reduction, and the reduction of nitroarenes.
Fischer Indole Synthesis
The Fischer indole synthesis is a classic and powerful method for the synthesis of indoles from an arylhydrazine and a carbonyl compound (aldehyde or ketone) under acidic conditions.[1][2] When N-methyl-N-phenylhydrazine hydrochloride is used, N-methylindoles are produced.
Mechanism of Action:
The reaction proceeds through several key steps:
-
Hydrazone Formation: The reaction initiates with the condensation of this compound with an aldehyde or ketone to form a methylhydrazone. The acidic conditions of the hydrochloride salt can catalyze this step.
-
Tautomerization: The resulting methylhydrazone undergoes tautomerization to form an enamine intermediate.
-
[3][3]-Sigmatropic Rearrangement: A protonated form of the enamine undergoes a[3][3]-sigmatropic rearrangement, which is the key bond-forming step, leading to the formation of a di-imine intermediate.[2]
-
Aromatization and Cyclization: The di-imine intermediate rearomatizes, followed by an intramolecular nucleophilic attack to form a five-membered ring.
-
Elimination of Ammonia (B1221849): Finally, the elimination of a molecule of ammonia from the cyclized intermediate leads to the formation of the stable aromatic indole ring.[2]
Quantitative Data for Fischer Indole Synthesis:
The following table summarizes the yields of N-substituted indoles synthesized via a one-pot, three-component Fischer indolisation–N-alkylation protocol using various hydrazine (B178648) hydrochlorides, ketones, and alkyl halides.[4]
| Hydrazine Hydrochloride | Ketone | Alkyl Halide | Product | Yield (%) |
| Phenylhydrazine (B124118)·HCl | Butanone | Iodomethane (B122720) | 1,2,3-Trimethylindole | 80 |
| Phenylhydrazine·HCl | Butanone | Benzyl bromide | 1-Benzyl-2,3-dimethylindole | 95 |
| Phenylhydrazine·HCl | Cyclohexanone | Iodomethane | 9-Methyl-2,3,4,9-tetrahydro-1H-carbazole | 85 |
| 4-Methoxyphenylhydrazine·HCl | Butanone | Iodomethane | 5-Methoxy-1,2,3-trimethylindole | 78 |
| 4-Chlorophenylhydrazine·HCl | Butanone | Benzyl bromide | 1-Benzyl-5-chloro-2,3-dimethylindole | 88 |
Experimental Protocol: Synthesis of 1,2,3-Trimethylindole [4]
-
Reaction Setup: To a microwave vial, add phenylhydrazine hydrochloride (99 mg, 0.682 mmol, 1 eq.), butanone (64 μL, 0.716 mmol, 1.05 eq.), and THF (0.3 mL).
-
Fischer Indolisation: Heat the mixture in a microwave reactor at 150 °C for 10 minutes.
-
N-Alkylation: After cooling to room temperature, add sodium hydride (60% dispersion in mineral oil, 33 mg, 0.818 mmol, 1.2 eq.) and stir for 5 minutes. Then, add iodomethane (47 μL, 0.750 mmol, 1.1 eq.).
-
Work-up: After stirring for 10 minutes, quench the reaction with water and extract with ethyl acetate. The organic layer is dried over sodium sulfate (B86663) and concentrated under reduced pressure.
-
Purification: The crude product is purified by flash column chromatography to afford 1,2,3-trimethylindole.
Logical Relationship Diagram: Fischer Indole Synthesis
Caption: Mechanistic pathway of the Fischer Indole Synthesis.
Pyrazole Synthesis
Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. The reaction of this compound with 1,3-dicarbonyl compounds is a common and efficient method for the synthesis of N-methylpyrazoles.
Mechanism of Action:
-
Nucleophilic Attack: The reaction is initiated by the nucleophilic attack of one of the nitrogen atoms of methylhydrazine on one of the carbonyl carbons of the 1,3-dicarbonyl compound.
-
Condensation: This is followed by a condensation reaction, leading to the formation of a hydrazone intermediate.
-
Intramolecular Cyclization: The second nitrogen atom of the hydrazine moiety then undergoes an intramolecular nucleophilic attack on the remaining carbonyl group.
-
Dehydration: A final dehydration step results in the formation of the aromatic pyrazole ring. The regioselectivity of the reaction (i.e., the position of the methyl group on the pyrazole ring) can be influenced by the steric and electronic properties of the substituents on both the methylhydrazine and the 1,3-dicarbonyl compound.[5]
Quantitative Data for Pyrazole Synthesis:
The following table presents the yields of substituted pyrazoles from the reaction of various 1,3-dicarbonyl compounds with hydrazine derivatives. While not all examples use methylhydrazine specifically, they illustrate the general applicability of the method.
| 1,3-Dicarbonyl Compound | Hydrazine Derivative | Product | Yield (%) | Reference |
| Acetylacetone (B45752) | Hydrazine Hydrate | 3,5-Dimethylpyrazole | 77-81 | [6] |
| 1-Phenyl-1,3-butanedione | Phenylhydrazine | 1,5-Diphenyl-3-methylpyrazole | 95 | [7] |
| Ethyl Acetoacetate | Phenylhydrazine | 1-Phenyl-3-methyl-5-pyrazolone | - | [7] |
| 4,4,4-Trifluoro-1-phenyl-1,3-butanedione | Arylhydrazine | Mixture of 1-Aryl-3-phenyl-5-(trifluoromethyl)pyrazole and 1-Aryl-5-phenyl-3-(trifluoromethyl)pyrazole | 74-77 | [5] |
| 2-Substituted-1,3-diketones | Arylhydrazines | Trisubstituted Pyrazoles | 79-89 | [5] |
Experimental Protocol: Synthesis of 3,5-Dimethylpyrazole [6]
-
Reactant Preparation: Dissolve hydrazine sulfate (65 g, 0.50 mole) in 400 ml of 10% sodium hydroxide (B78521) in a 1-L round-bottomed flask. Cool the solution to 15°C in an ice bath.
-
Reaction: While stirring, add acetylacetone (50 g, 0.50 mole) dropwise, maintaining the temperature at approximately 15°C. Stir the mixture for an additional hour at 15°C.
-
Work-up: Dilute the reaction mixture with 200 ml of water and extract with ether.
-
Isolation and Purification: Dry the combined ether extracts over anhydrous potassium carbonate, remove the ether by distillation, and collect the crystalline 3,5-dimethylpyrazole. The product can be further purified by recrystallization from petroleum ether. To synthesize 1,3-dimethylpyrazole, methylhydrazine would be used in place of hydrazine sulfate.[8]
Experimental Workflow: Pyrazole Synthesis
Caption: General workflow for the synthesis of pyrazoles.
Wolff-Kishner Reduction
The Wolff-Kishner reduction is a method used to reduce a carbonyl group of an aldehyde or ketone to a methylene (B1212753) group.[9][10] While the reaction is classically performed with hydrazine hydrate, the use of methylhydrazine would lead to the formation of a methylhydrazone intermediate.
Mechanism of Action:
The generally accepted mechanism for the Wolff-Kishner reduction, which would be analogous for methylhydrazine, involves the following steps:[9]
-
Hydrazone Formation: The carbonyl compound reacts with methylhydrazine to form a methylhydrazone.
-
Deprotonation: In the presence of a strong base (e.g., KOH or KOtBu), the N-H proton of the hydrazone is removed to form a hydrazone anion.
-
Tautomerization: The anion undergoes tautomerization to form a diimide anion.
-
Elimination of Nitrogen: This intermediate collapses with the loss of a molecule of nitrogen gas (N₂), a thermodynamically favorable process, to generate a carbanion.
-
Protonation: The carbanion is then protonated by the solvent (typically a high-boiling alcohol like ethylene (B1197577) glycol) to yield the final alkane product.
Note on this compound in Wolff-Kishner Reduction:
Extensive literature searches did not yield specific quantitative data or detailed experimental protocols for the Wolff-Kishner reduction using this compound. The vast majority of published procedures utilize hydrazine or hydrazine hydrate.[9][10] It is plausible that the methyl group on the hydrazine could sterically hinder the reaction or alter the electronic properties of the intermediate, potentially affecting reaction rates and yields. The hydrochloride salt would also need to be neutralized for the basic conditions of the reaction to be effective. A hydrazine-free Wolff-Kishner protocol has been developed using methyl hydrazinocarboxylate as a safer alternative to hydrazine.[11]
Hypothetical Signaling Pathway: Wolff-Kishner Reduction
References
- 1. Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. One-pot, three-component Fischer indolisation– N -alkylation for rapid synthesis of 1,2,3-trisubstituted indoles - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D0OB02185G [pubs.rsc.org]
- 5. Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Wolff–Kishner reduction - Wikipedia [en.wikipedia.org]
- 10. grokipedia.com [grokipedia.com]
- 11. pendidikankimia.walisongo.ac.id [pendidikankimia.walisongo.ac.id]
Dawn of the Hydrazines: An In-depth Guide to the Early Research and Discovery of Methylhydrazine Compounds
For Researchers, Scientists, and Drug Development Professionals
This technical guide delves into the foundational research that led to the discovery and initial synthesis of monomethylhydrazine (MMH) and unsymmetrical dimethylhydrazine (UDMH). These compounds, initially of academic interest, rapidly evolved into critical components for hypergolic propellants, driving significant advancements in rocketry and aerospace technology. This document provides a detailed account of the pioneering synthetic methods, quantitative data from early experiments, and the logical pathways that guided this research.
The Genesis of Methylhydrazines: A New Class of Nitrogen Compounds
The late 19th century was a period of fervent exploration in organic chemistry, with chemists systematically investigating the reactivity of newly discovered functional groups. It was in this context that the hydrazine (B178648) derivatives, methylhydrazine and unsymmetrical dimethylhydrazine, were first synthesized.
Emil Fischer and the First Synthesis of Unsymmetrical Dimethylhydrazine (UDMH)
In 1875, the eminent German chemist Emil Fischer, while investigating the reactions of hydrazines, reported the first synthesis of unsymmetrical dimethylhydrazine (UDMH).[1] His method involved the reduction of N-Nitrosodimethylamine. This discovery laid the groundwork for the study of asymmetrically substituted hydrazines.
Gustav von Brüning's Pioneering Synthesis of Monomethylhydrazine (MMH)
Fourteen years later, in 1889, German chemist Gustav von Brüning reported the first synthesis of monomethylhydrazine (MMH).[2] His approach involved the preparation of 1-nitroso-1-methylurea, which was then reduced to yield the target compound. This multi-step process, though foundational, highlighted the challenges in synthesizing these reactive molecules.
Foundational Synthetic Protocols
The early syntheses of MMH and UDMH were characterized by the use of strong reducing agents and multi-step procedures. The following sections provide detailed experimental protocols based on the seminal work of these early pioneers.
Experimental Protocol: Synthesis of Unsymmetrical Dimethylhydrazine (UDMH) via Reduction of N-Nitrosodimethylamine (Based on Fischer's Method)
This procedure is adapted from the validated method published in Organic Syntheses, which is based on Emil Fischer's original 1875 discovery.[1]
Step 1: Preparation of N-Nitrosodimethylamine
-
In a suitable reaction vessel, a solution of dimethylamine (B145610) is acidified with hydrochloric acid.
-
An aqueous solution of sodium nitrite (B80452) is then added portion-wise while maintaining a cool temperature to facilitate the nitrosation reaction.
-
The resulting N-nitrosodimethylamine is then isolated and purified.
Step 2: Reduction to Unsymmetrical Dimethylhydrazine
-
The purified N-nitrosodimethylamine is dissolved in a suitable solvent, such as acetic acid.
-
Zinc dust is gradually added to the solution, which acts as the reducing agent. The reaction is typically carried out in boiling acetic acid.[1]
-
The reaction mixture is then worked up to isolate the UDMH, often as its hydrochloride salt for improved stability and handling.
Experimental Protocol: Synthesis of Monomethylhydrazine (MMH) via Reduction of 1-Nitroso-1-methylurea (von Brüning's Method)
The following protocol is based on the 1889 publication by Gustav von Brüning, outlining the first synthesis of MMH.[2]
Step 1: Synthesis of 1-Nitroso-1-methylurea
-
Methylurea is treated with a nitrous acid source, typically by the addition of a nitrite salt (e.g., sodium nitrite) to an acidified solution of methylurea.
-
The reaction is carried out at low temperatures to control the exothermic nature of the nitrosation.
-
The resulting 1-nitroso-1-methylurea is then carefully isolated.
Step 2: Reduction to Monomethylhydrazine
-
The 1-nitroso-1-methylurea is suspended in a suitable solvent.
-
A reducing agent, such as zinc dust in acetic acid, is added to the suspension.[2]
-
The reduction proceeds to yield methylhydrazine, which is then isolated and purified through an extensive workup procedure.[2]
Quantitative Data from Early Syntheses
The following tables summarize the key quantitative data reported in the early publications on the synthesis of UDMH and MMH, alongside more modern, accepted values for comparison.
Table 1: Physical and Chemical Properties of Unsymmetrical Dimethylhydrazine (UDMH)
| Property | Historically Reported Value (Fischer, 1875) | Modern Accepted Value |
| Boiling Point | Not explicitly stated in initial searches | 63 °C |
| Melting Point | Not explicitly stated in initial searches | -57 °C |
| Molecular Formula | C₂H₈N₂ | C₂H₈N₂ |
| Appearance | Colorless liquid | Colorless liquid |
| Odor | Ammonia-like, fishy | Ammonia-like, fishy |
Table 2: Physical and Chemical Properties of Monomethylhydrazine (MMH)
| Property | Historically Reported Value (von Brüning, 1889) | Modern Accepted Value |
| Boiling Point | Not explicitly stated in initial searches | 87.5 °C |
| Melting Point | Not explicitly stated in initial searches | -52.4 °C |
| Molecular Formula | CH₆N₂ | CH₆N₂ |
| Appearance | Colorless liquid | Fuming, colorless liquid |
| Odor | Ammonia-like | Ammonia-like |
Visualization of Synthetic Pathways
The following diagrams, generated using the DOT language, illustrate the logical flow of the early synthetic routes to UDMH and MMH.
Caption: Synthetic pathway for UDMH as developed by Emil Fischer.
Caption: Synthetic pathway for MMH as pioneered by Gustav von Brüning.
Evolution of Synthesis and Impact on Propellant Technology
While the initial discoveries by Fischer and von Brüning were monumental, the synthetic routes were not readily scalable for large-scale production. The burgeoning field of rocketry in the mid-20th century created a demand for high-energy, storable liquid propellants. This led to the development of more efficient and industrially viable methods for producing methylhydrazine compounds.
A significant advancement was the Raschig process, which involves the reaction of chloramine (B81541) with an appropriate amine. In 1954, L. F. Audrieth and L. H. Diamond at the University of Illinois reported a more concise synthesis of methylhydrazine and other monosubstituted hydrazines by reacting methylamine (B109427) with chloramine.[2] This method, and variations thereof, became the basis for the industrial production of MMH. Similarly, industrial processes for UDMH were developed, including a method based on the reaction of dimethylamine with chloramine.
The hypergolic nature of MMH and UDMH—their ability to spontaneously ignite upon contact with an oxidizer like nitrogen tetroxide—made them invaluable as rocket propellants. This property eliminated the need for complex and potentially unreliable ignition systems, a critical advantage for both military and space applications. The development and refinement of methylhydrazine synthesis were, therefore, inextricably linked to the rapid advancements in rocket and missile technology during the Cold War and the Space Race.
Conclusion
The early research and discovery of methylhydrazine compounds by pioneers like Emil Fischer and Gustav von Brüning laid the chemical foundation for a class of molecules that would play a pivotal role in the advancement of 20th-century technology. Their initial, often arduous, synthetic methods paved the way for the development of more efficient industrial processes, ultimately enabling the large-scale production of these vital hypergolic propellants. This guide serves as a testament to their foundational work and provides a detailed resource for understanding the origins of these remarkable and historically significant chemical compounds.
References
The Role of Methylhydrazine Hydrochloride as a Key Chemical Intermediate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Methylhydrazine and its salts, particularly methylhydrazine hydrochloride, are highly reactive and versatile chemical intermediates. Their unique structure, featuring a reactive hydrazine (B178648) moiety, makes them indispensable in a variety of synthetic applications, ranging from the production of life-saving pharmaceuticals to the synthesis of complex heterocyclic compounds and energetic materials. This technical guide provides an in-depth overview of the synthesis, key reactions, and applications of this compound, with a focus on its role in drug development.
Physicochemical Properties and Safety Information
Methylhydrazine (CH₆N₂) is a colorless, hygroscopic liquid with an ammonia-like odor.[1] It is often handled as its more stable hydrochloride salt (CH₇ClN₂), a white to pale yellow crystalline powder.[2][3] Due to its toxicity and potential carcinogenicity, strict safety precautions are necessary when handling methylhydrazine and its derivatives.[1][4]
Table 1: Physicochemical Data for Methylhydrazine and its Hydrochloride Salt
| Property | Methylhydrazine | This compound |
| CAS Number | 60-34-4 | 7339-53-9[1][2] |
| Molecular Formula | CH₆N₂ | CH₇ClN₂[2] |
| Molecular Weight | 46.07 g/mol [1] | 82.53 g/mol [2] |
| Appearance | Colorless liquid[1] | White to pale yellow crystalline powder[3] |
| Odor | Ammonia-like[1] | Slight odor[3] |
| Melting Point | -52.4 °C | Not available |
| Boiling Point | 87.5 °C | Not available |
| Flash Point | < 24 °C[1] | Not available |
Safety Summary: Methylhydrazine is classified as highly flammable, toxic if swallowed, fatal in contact with skin, and causes severe skin burns and eye damage.[2][5] It is also a suspected human carcinogen.[4] Appropriate personal protective equipment (PPE), including gloves, protective clothing, and eye/face protection, must be worn, and all work should be conducted in a well-ventilated area or fume hood.[5]
Synthesis of this compound
Several methods have been developed for the synthesis of methylhydrazine, with the choice of method often depending on the desired scale and available starting materials. The hydrochloride salt is typically prepared by treating the methylhydrazine base with hydrochloric acid.
Common Synthetic Routes
-
Raschig Process: This industrial method involves the reaction of chloramine (B81541) with methylamine.[1] A kinetic model has been developed to optimize this process, achieving high yields by carefully controlling parameters such as the ratio of reactants and the concentration of sodium hydroxide.[6][7]
-
Methylation of Hydrazine: This approach uses hydrazine or its salts as a starting material and introduces a methyl group using a methylating agent.
-
With Methanol (B129727): Hydrazine hydrochloride can be reacted with methanol under pressure and heat to produce this compound.[3][8][9] Catalysts may be employed to improve selectivity and reaction conditions.[8]
-
With Dimethyl Sulfate (B86663): Hydrazine hydrate (B1144303) can be methylated with dimethyl sulfate.[10] This method has a high reaction rate and yield but involves the highly toxic dimethyl sulfate.[10]
-
Table 2: Comparison of Selected Methylhydrazine Synthesis Methods
| Method | Starting Materials | Key Conditions | Reported Yield | Purity | Reference |
| Hydrazine Hydrochloride and Methanol | Hydrazine hydrochloride, Methanol | 90-120 °C, 0.5-0.7 MPa, 2-3h | ~96-98% | High | [9][11] |
| Hydrazine Hydrate and Methanol | Hydrazine hydrate, Methanol, Catalyst (e.g., sodium sulfite (B76179), p-toluenesulfonic acid sodium salt) | 75-98 °C, 3-5h | 96.1 - 98.2% | High | [11][12] |
| Hydrazine Hydrate and Methylene Chloride | Hydrazine hydrate, Methylene chloride, HCl (protective agent), Silica gel (catalyst) | 70-74 °C, Normal pressure | High | Good selectivity | [10] |
| Benzalazine and Dimethyl Sulfate | Benzalazine, Dimethyl sulfate | Reflux in benzene, then hydrolysis | 76-80% (of sulfate) | High | [13] |
Experimental Protocols
Protocol 1: Synthesis of Methylhydrazine from Hydrazine Hydrate and Methanol
This protocol is based on the general method described in Chinese patent CN106543026A.[12]
Materials:
-
Hydrazine hydrate (e.g., 80% solution)
-
Methanol
-
Sodium sulfite
-
p-Toluenesulfonic acid sodium salt
-
Inert gas (e.g., Nitrogen or Argon)
Procedure:
-
Charge a suitable reaction vessel with 360g of methanol and 625g of 80% hydrazine hydrate.
-
Add 53g of sodium sulfite and 82g of p-toluenesulfonic acid sodium salt to the reactor.
-
Seal the reactor and purge with an inert gas.
-
Begin stirring and heat the mixture to 86 °C.
-
Maintain the reaction at this temperature for 5 hours.
-
After the reaction is complete, cool the mixture to 60 °C.
-
Transfer the reaction mixture to a distillation apparatus.
-
Heat to 65-70 °C to distill off and recover unreacted methanol.
-
Continue heating to 90-110 °C to distill the methylhydrazine product.
-
The bottoms, containing unreacted hydrazine hydrate and catalyst, can be recycled for subsequent batches.
Note: This is a generalized procedure based on patent literature and should be adapted and optimized for specific laboratory conditions and safety protocols.
Role as a Chemical Intermediate
This compound is a valuable precursor in the synthesis of a wide array of organic molecules, particularly pharmaceuticals and heterocyclic compounds.
Synthesis of Procarbazine (B1678244)
A significant application of methylhydrazine is in the synthesis of the antineoplastic agent, Procarbazine.[1] Procarbazine is used in the treatment of Hodgkin's lymphoma and certain brain tumors.[1][14] The synthesis involves the reaction of a benzaldehyde (B42025) derivative with a methylhydrazine species (such as the sulfate salt).[15]
Logical Workflow for Procarbazine Synthesis
Caption: Synthetic route to Procarbazine.
Procarbazine is a prodrug that undergoes metabolic activation in the liver to form its active metabolites.[1] These metabolites act as alkylating agents, methylating DNA, which leads to strand breaks and inhibition of DNA, RNA, and protein synthesis, ultimately causing cancer cell death.[1][8][16][17]
Signaling Pathway of Procarbazine's Cytotoxic Action
Caption: Procarbazine's metabolic activation and cytotoxic pathway.
Fischer Indole (B1671886) Synthesis
This compound and its substituted derivatives are key reagents in the Fischer indole synthesis, a powerful method for constructing the indole ring system, a common scaffold in pharmaceuticals.[2][14][16] The reaction involves the acid-catalyzed cyclization of a phenylhydrazone, which is formed in situ from the reaction of a phenylhydrazine (B124118) with an aldehyde or ketone.[2][16]
Table 3: Examples of Fischer Indole Synthesis using Methylhydrazine Derivatives
| Phenylhydrazine Derivative | Carbonyl Compound | Acid Catalyst | Product | Yield | Reference |
| o-Tolylhydrazine hydrochloride | Isopropyl methyl ketone | Acetic Acid | 2,3,3,7-Tetramethyl-3H-indole | High | [14][18] |
| m-Tolylhydrazine hydrochloride | Isopropyl methyl ketone | Acetic Acid | 2,3,3,6-Tetramethyl-3H-indole | High | [14][18] |
| p-Nitrophenylhydrazine hydrochloride | Isopropyl methyl ketone | Acetic Acid / HCl | 2,3,3-trimethyl-5-nitroindolenine | 30% | [14] |
| Phenylhydrazine | Acetone | Lewis Acid | 2-Methylindole | 79.48% |
Protocol 2: General Procedure for Fischer Indole Synthesis
This protocol is a generalized method based on procedures described in the literature.[14][18]
Materials:
-
Substituted this compound (1.0 eq)
-
Aldehyde or ketone (1.0 - 1.2 eq)
-
Acid catalyst (e.g., glacial acetic acid, polyphosphoric acid, ZnCl₂)
-
Solvent (e.g., acetic acid, ethanol)
Procedure:
-
In a round-bottomed flask, dissolve the substituted this compound in the chosen solvent (e.g., glacial acetic acid).
-
Add the aldehyde or ketone to the solution. The corresponding hydrazone may form as a precipitate.
-
Stir the mixture at room temperature or heat under reflux, depending on the reactivity of the substrates. Reaction times can vary from a few hours to 24 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Pour the reaction mixture into water and neutralize with a suitable base (e.g., sodium bicarbonate solution).
-
Extract the product with an organic solvent (e.g., ethyl acetate, dichloromethane).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by chromatography or recrystallization to yield the desired indole.
Experimental Workflow for Fischer Indole Synthesis
Caption: A typical workflow for the Fischer indole synthesis.
Synthesis of Other Heterocycles
The bifunctional nature of methylhydrazine makes it a key building block for a variety of other heterocyclic compounds, such as pyrazoles and triazoles, which are also prevalent in medicinal chemistry.[11] The synthesis typically involves the condensation of methylhydrazine with a 1,3-dicarbonyl compound or its equivalent to form the pyrazole (B372694) ring.
Conclusion
This compound is a cornerstone chemical intermediate with significant utility in organic synthesis. Its importance is particularly pronounced in the pharmaceutical industry, where it serves as an essential precursor for the anticancer drug procarbazine and for the versatile Fischer indole synthesis, a key reaction for generating a multitude of drug candidates. A thorough understanding of its synthesis, reactivity, and handling is crucial for researchers and scientists working in drug discovery and development. The methodologies and data presented in this guide offer a comprehensive technical overview to support further innovation in this field.
References
- 1. PROCARBAZINE Synthesis, SAR, MCQ,Structure,Chemical Properties and Therapeutic Uses - Gpatindia: Pharmacy Jobs, Admissions, Scholarships, Conference,Grants, Exam Alerts [gpatindia.com]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. CN109503418B - Preparation process of methylhydrazine - Google Patents [patents.google.com]
- 4. CN106543026B - A kind of preparation method of methyl hydrazine - Google Patents [patents.google.com]
- 5. Fischer Indole Synthesis: Steps, Mechanism & Key Applications [vedantu.com]
- 6. A New Strategy for the Synthesis of Monomethylhydrazine Using the Raschig Process [scirp.org]
- 7. scirp.org [scirp.org]
- 8. CN109503418A - A kind of preparation process of methyl hydrazine - Google Patents [patents.google.com]
- 9. CN102516117A - Process for producing methyl hydrazine with hydrazine hydrate method - Google Patents [patents.google.com]
- 10. CN105037196B - The new method of catalytic synthesis of methyl hydrazine under a kind of normal pressure - Google Patents [patents.google.com]
- 11. Hydrazine - Wikipedia [en.wikipedia.org]
- 12. CN106543026A - A kind of preparation method of methyl hydrazine - Google Patents [patents.google.com]
- 13. Organic Syntheses Procedure [orgsyn.org]
- 14. New 3H-Indole Synthesis by Fischer’s Method. Part I - PMC [pmc.ncbi.nlm.nih.gov]
- 15. CN110283094A - A kind of synthesis technology of anticancer drug procarbazine - Google Patents [patents.google.com]
- 16. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 17. Procarbazine | C12H19N3O | CID 4915 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
Spectroscopic Analysis of Methylhydrazine Hydrochloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the spectroscopic data for methylhydrazine hydrochloride, a crucial chemical intermediate. Due to the limited availability of a complete public dataset for the hydrochloride salt, this document presents the available data for this compound alongside data for the free base, methylhydrazine, for comparative purposes. Detailed experimental protocols for acquiring Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data are also provided to facilitate the replication and validation of these analytical methods in a research and development setting.
Data Presentation
The following tables summarize the available quantitative spectroscopic data for this compound and methylhydrazine.
Table 1: Nuclear Magnetic Resonance (NMR) Data
| Compound | Spectrum | Solvent | Chemical Shift (ppm) |
| Methylhydrazine | ¹H NMR | CDCl₃ | 3.21, 2.62 |
| Methylhydrazine | ¹³C NMR | Not Specified | Data not readily available in a quantitative format |
| Methylhydrazine Sulfate | ¹H NMR | D₂O | 2.865 |
| 4-Methylphenylhydrazine hydrochloride | ¹³C NMR | Not Specified | Reference to spectrum available, specific shifts not listed |
Table 2: Infrared (IR) Spectroscopy Data
| Compound | Technique | Key Absorption Bands (cm⁻¹) |
| This compound | KBr-Pellet | A qualitative spectrum is available, but a peak list is not provided in the source. |
| Methylhydrazine | Liquid Film | A qualitative spectrum is available, but a peak list is not provided in the source. |
Note: Researchers should refer to the spectral data available in databases such as PubChem and ChemicalBook to observe the qualitative absorption patterns.
Table 3: Mass Spectrometry (MS) Data
| Compound | Ionization Method | Key m/z Ratios |
| Methylhydrazine | Electron Ionization (EI) | 46 (M+), 45, 44, 43, 42, 32, 31, 30, 29, 28 |
Note: The mass spectrum of this compound would likely show the fragmentation pattern of the free base after the loss of HCl. The molecular ion of methylhydrazine (CH₆N₂) has a mass of approximately 46.05 g/mol .
Experimental Protocols
Detailed methodologies for the key analytical techniques are outlined below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain ¹H and ¹³C NMR spectra for the structural elucidation of this compound.
Methodology:
-
Sample Preparation:
-
Accurately weigh 5-10 mg of this compound for ¹H NMR or 20-50 mg for ¹³C NMR.
-
Dissolve the sample in approximately 0.6-0.8 mL of a suitable deuterated solvent (e.g., D₂O, DMSO-d₆) in a clean, dry 5 mm NMR tube.[1][2][3] The choice of solvent is critical as hydrochloride salts have limited solubility in many common organic NMR solvents.
-
Ensure the sample is fully dissolved. If necessary, gently vortex the tube.
-
Filter the sample through a small plug of glass wool in a Pasteur pipette to remove any particulate matter.[1][4]
-
-
Instrument Parameters (General):
-
Spectrometer: 400 MHz or higher field strength NMR spectrometer.
-
Temperature: 298 K (25 °C).
-
¹H NMR:
-
Pulse Program: Standard single-pulse experiment (e.g., zg30).
-
Number of Scans: 16-64, depending on sample concentration.
-
Relaxation Delay: 1-5 seconds.
-
-
¹³C NMR:
-
Pulse Program: Proton-decoupled experiment (e.g., zgpg30).
-
Number of Scans: 1024 or more, as needed for adequate signal-to-noise.
-
Relaxation Delay: 2 seconds.
-
-
-
Data Processing:
-
Apply Fourier transformation to the acquired Free Induction Decay (FID).
-
Phase and baseline correct the spectrum.
-
Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS).
-
Integrate the peaks in the ¹H NMR spectrum and identify the chemical shifts and coupling constants.
-
Identify the chemical shifts of the carbon signals in the ¹³C NMR spectrum.
-
Infrared (IR) Spectroscopy
Objective: To obtain an infrared spectrum of this compound to identify functional groups.
Methodology (KBr Pellet Technique):
-
Sample Preparation:
-
Place approximately 1-2 mg of this compound into the mortar.
-
Add approximately 100-200 mg of dry, spectroscopy-grade potassium bromide (KBr).[6][7][8] KBr is hygroscopic and should be stored in a desiccator.[5][7]
-
Gently but thoroughly grind the sample and KBr together to create a fine, homogeneous powder.[6][7]
-
Transfer the powder into a pellet die.
-
Place the die in a hydraulic press and apply a pressure of 8-10 metric tons for 1-2 minutes to form a thin, transparent pellet.[7][9]
-
Data Acquisition:
-
Place the KBr pellet in the sample holder of an FTIR spectrometer.
-
Acquire a background spectrum of the empty sample compartment.
-
Acquire the sample spectrum over the range of 4000-400 cm⁻¹.
-
-
Data Analysis:
-
Identify the wavenumbers of the major absorption bands and correlate them to the characteristic vibrations of the functional groups present in the molecule.
-
Mass Spectrometry (MS)
Objective: To determine the mass-to-charge ratio of methylhydrazine and its fragments.
Methodology (GC-MS for Volatile Amines):
Note: As this compound is a salt, it is not directly suitable for GC-MS. The following protocol applies to the analysis of the volatile free base, which can be generated from the salt by neutralization.
-
Sample Preparation and Derivatization (Optional but Recommended):
-
Neutralize an aqueous solution of this compound with a base (e.g., NaOH) to liberate the free methylhydrazine.
-
For improved chromatography, derivatization can be performed. A common method involves reaction with a chloroformate, such as isobutyl chloroformate, to form a more stable and less polar derivative.[10][11]
-
Alternatively, reaction with acetone (B3395972) can form the acetone methylhydrazone, which is suitable for GC-MS analysis.
-
-
Gas Chromatography (GC) Parameters:
-
GC System: A gas chromatograph equipped with a mass selective detector.
-
Column: A column suitable for volatile amines, such as a base-deactivated column (e.g., CP-Volamine).[12]
-
Carrier Gas: Helium at a constant flow rate.[13]
-
Inlet Temperature: 250 °C.
-
Oven Temperature Program:
-
Initial Temperature: 40-60 °C, hold for 2-4 minutes.
-
Ramp: 10-25 °C/min to 250 °C.
-
Final Hold: 3-5 minutes.
-
-
-
Mass Spectrometry (MS) Parameters:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 20-200.
-
Scan Mode: Full scan to identify all fragment ions. Selected Ion Monitoring (SIM) can be used for targeted quantification to increase sensitivity.
-
-
Data Analysis:
-
Identify the peak corresponding to methylhydrazine or its derivative in the total ion chromatogram.
-
Analyze the mass spectrum of the identified peak, noting the molecular ion and the major fragment ions.
-
Compare the obtained spectrum with a reference library (e.g., NIST) for confirmation.[14]
-
Visualizations
The following diagrams illustrate the general workflow for the spectroscopic analysis of a chemical compound and a logical diagram for sample preparation for each technique.
Caption: General workflow for the spectroscopic analysis of a chemical compound.
Caption: Logical workflow for sample preparation for different spectroscopic techniques.
References
- 1. How to make an NMR sample [chem.ch.huji.ac.il]
- 2. depts.washington.edu [depts.washington.edu]
- 3. organomation.com [organomation.com]
- 4. NMR Sample Preparation | College of Science and Engineering [cse.umn.edu]
- 5. pelletpressdiesets.com [pelletpressdiesets.com]
- 6. shimadzu.com [shimadzu.com]
- 7. What Are The Key Steps For Making Kbr Pellets? Master Ftir Spectroscopy With Perfect Transparency - Kintek Press [kinteksolution.com]
- 8. What Is Kbr Pellet Technique? Master Solid Sample Ftir Analysis With Clear Pellets - Kintek Solution [kindle-tech.com]
- 9. youtube.com [youtube.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. vtechworks.lib.vt.edu [vtechworks.lib.vt.edu]
- 12. Amines by GC-MS - Chromatography Forum [chromforum.org]
- 13. benchchem.com [benchchem.com]
- 14. Hydrazine, methyl- [webbook.nist.gov]
Solubility Profile of Methylhydrazine Hydrochloride: A Technical Guide for Researchers
For the attention of: Researchers, scientists, and drug development professionals.
This technical guide provides a comprehensive overview of the solubility characteristics of methylhydrazine hydrochloride (CH₆N₂·HCl). Due to its application in various chemical syntheses and pharmaceutical development, a thorough understanding of its solubility in different solvent systems is crucial for process optimization, formulation development, and ensuring reproducible experimental outcomes. This document outlines the known qualitative solubility, provides a detailed experimental protocol for quantitative solubility determination, and presents a logical workflow for these procedures.
Physicochemical Properties
This compound is the salt of methylhydrazine, a colorless, hygroscopic liquid.[1][2] The hydrochloride salt typically appears as a white to off-white crystalline solid.[3] It is known to be soluble in water and alcohol.[3] The hygroscopic nature of methylhydrazine and its salts suggests that it can absorb moisture from the air, which may influence its stability and handling.[3]
Quantitative Solubility Data
| Solvent | Chemical Formula | Polarity | Qualitative Solubility | Quantitative Solubility ( g/100 mL) at 25°C | Temperature Dependence Notes |
| Water | H₂O | Polar Protic | Soluble[3] | Data not available | Solubility in aqueous solutions is expected to increase with temperature. |
| Methanol | CH₃OH | Polar Protic | Soluble[3] | Data not available | |
| Ethanol | C₂H₅OH | Polar Protic | Soluble[3] | Data not available | |
| Isopropanol | C₃H₈O | Polar Protic | Likely Soluble | Data not available | |
| Acetone | C₃H₆O | Polar Aprotic | Likely Soluble | Data not available | |
| Dichloromethane | CH₂Cl₂ | Polar Aprotic | Sparingly Soluble to Insoluble | Data not available | |
| Toluene | C₇H₈ | Non-polar | Insoluble | Data not available | |
| Hexane | C₆H₁₄ | Non-polar | Insoluble | Data not available |
Experimental Protocol for Solubility Determination
The following protocol provides a standardized method for determining the equilibrium solubility of this compound in various solvents. This method is based on the principle of creating a saturated solution and then quantifying the concentration of the dissolved solute.
Materials and Equipment
-
This compound (analytical grade)
-
Selected solvents (analytical grade)
-
Analytical balance (± 0.1 mg)
-
Thermostatically controlled shaker or incubator
-
Centrifuge
-
Calibrated volumetric flasks and pipettes
-
Syringe filters (0.45 µm pore size, compatible with the solvent)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or electrochemical), or a UV-Vis Spectrophotometer.
-
Scintillation vials or other suitable sealed containers
Procedure
-
Preparation of Solvent: Ensure all solvents are of high purity and degassed if necessary for the analytical method.
-
Sample Preparation: Accurately weigh an excess amount of this compound and add it to a known volume of the selected solvent in a sealed container. The excess solid should be clearly visible.
-
Equilibration: Place the sealed containers in a thermostatically controlled shaker set to the desired temperature (e.g., 25°C, 37°C). Agitate the samples for a sufficient period to ensure equilibrium is reached (typically 24-48 hours). A preliminary study can determine the optimal equilibration time.
-
Phase Separation: After equilibration, allow the containers to stand undisturbed at the set temperature for at least 2 hours to allow the excess solid to settle. Centrifuge the samples to further separate the solid and liquid phases.
-
Sample Extraction and Dilution: Carefully withdraw an aliquot of the supernatant using a syringe fitted with a solvent-compatible filter. Immediately dilute the aliquot with a known volume of the appropriate solvent to prevent precipitation and to bring the concentration within the analytical range of the chosen quantification method.
-
Quantification: Analyze the diluted samples using a validated analytical method, such as HPLC or UV-Vis spectrophotometry, to determine the concentration of this compound.[4][5]
-
Calculation: Calculate the solubility in g/100 mL or other desired units, taking into account the dilution factor.
-
Repeatability: Perform the experiment in triplicate to ensure the reproducibility of the results.
Visualization of Experimental Workflow
The following diagrams illustrate the key workflows for solubility determination.
Caption: Experimental workflow for determining the solubility of this compound.
Logical Relationship for Solvent Selection
The choice of solvent is critical and should be based on the principle of "like dissolves like." The polarity of the solvent plays a significant role in the solubility of an ionic salt like this compound.
Caption: Logical relationship between solute polarity and expected solubility in different solvent types.
References
- 1. Methylhydrazine CAS#: 60-34-4 [m.chemicalbook.com]
- 2. Methylhydrazine | 60-34-4 [chemicalbook.com]
- 3. CAS 7339-53-9: Hydrazine, methyl-, monohydrochloride [cymitquimica.com]
- 4. Analytical Method [keikaventures.com]
- 5. CN102323224B - A kind of analytical method of methylhydrazine - Google Patents [patents.google.com]
Theoretical Stability of Methylhydrazine Hydrochloride: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the theoretical and known stability characteristics of methylhydrazine hydrochloride. Due to the limited availability of direct stability studies on this compound, this document also draws upon data from its free base, methylhydrazine, and analogous compounds, such as procarbazine (B1678244) hydrochloride, to infer potential degradation pathways and stability liabilities.
Introduction
This compound (CH₇ClN₂) is the hydrochloride salt of methylhydrazine, a highly reactive and hygroscopic compound.[1][2] As a derivative of hydrazine, it is utilized in chemical synthesis and holds potential significance in pharmaceutical development.[1][3] Understanding its stability profile is critical for its handling, storage, and the development of safe and effective drug products. This guide summarizes the current knowledge on its stability under various stress conditions and outlines methodologies for its assessment.
Physicochemical Properties
A summary of the relevant physicochemical properties of methylhydrazine and its hydrochloride salt is presented in Table 1.
Table 1: Physicochemical Properties of Methylhydrazine and this compound
| Property | Methylhydrazine | This compound |
| CAS Number | 60-34-4 | 7339-53-9 |
| Molecular Formula | CH₆N₂ | CH₇ClN₂ |
| Molecular Weight | 46.07 g/mol | 82.53 g/mol [4] |
| Appearance | Colorless liquid with an ammonia-like odor[3] | White to off-white crystalline solid[1] |
| Melting Point | -52.4 °C | 77-79 °C[5] |
| Boiling Point | 87.5 °C | Decomposes |
| Solubility | Miscible with water | Soluble in water and alcohol[1] |
| Hygroscopicity | Hygroscopic[2] | Hygroscopic[1] |
Theoretical Stability and Degradation Pathways
Forced degradation studies are crucial for understanding the intrinsic stability of a drug substance.[6][7] While specific studies on this compound are scarce, potential degradation pathways can be inferred from the chemistry of hydrazines and related compounds.
Thermal Degradation
Studies on the thermal decomposition of methylhydrazine (the free base) indicate a single strong exothermic decomposition process. The kinetic parameters suggest that temperature is a critical factor in its stability.
Table 2: Kinetic Parameters for the Thermal Decomposition of Methylhydrazine
| Method | Apparent Activation Energy (Ea) (kJ·mol⁻¹) |
| Kissinger | 159.13 |
| Ozawa | 158.89 |
Data extrapolated from studies on methylhydrazine.
The hydrochloride salt is expected to have a different thermal profile, but the fundamental susceptibility to thermal decomposition remains.
Hydrolytic Degradation
Procarbazine hydrochloride, a methylhydrazine derivative, is known to be unstable in aqueous solutions.[8] Its degradation involves hydrolysis, leading to the formation of various metabolites.[8][9] This suggests that this compound is also susceptible to hydrolysis. The degradation is likely pH-dependent, with potential for different degradation products under acidic, neutral, and basic conditions.
A proposed general workflow for investigating hydrolytic stability is presented below.
Caption: Generalized workflow for assessing hydrolytic stability.
Photolytic Degradation
Many pharmaceutical compounds are susceptible to degradation upon exposure to light. While no specific photostability data for this compound was found, a general protocol for testing photostability according to ICH guidelines would involve exposing the solid material and solutions to controlled light sources.
Oxidative Degradation
Hydrazine and its derivatives are known to be susceptible to oxidation.[3][10] The oxidation of methylhydrazine can lead to the formation of various products.[3] Therefore, it is highly probable that this compound will degrade in the presence of oxidizing agents.
The potential degradation pathways of this compound are summarized in the following diagram:
Caption: Potential degradation pathways for this compound.
Experimental Protocols for Stability Assessment
The development of a stability-indicating analytical method is paramount for accurately assessing the stability of this compound.[7] High-Performance Liquid Chromatography (HPLC) is the technique of choice for this purpose.[11][12]
Development of a Stability-Indicating HPLC Method
A stability-indicating HPLC method should be able to separate the parent compound from all potential degradation products, process impurities, and excipients.
A general protocol for developing such a method would involve:
-
Column Selection: A reversed-phase column (e.g., C18) is a common starting point.
-
Mobile Phase Optimization: A gradient elution with a mixture of an aqueous buffer and an organic solvent (e.g., acetonitrile (B52724) or methanol) is typically employed to achieve good separation of polar and non-polar compounds.
-
Detector Selection: UV detection is common for chromophoric compounds. If this compound lacks a strong chromophore, derivatization or the use of a mass spectrometer (MS) detector would be necessary.
-
Forced Degradation Studies: The drug substance is subjected to stress conditions (acidic, basic, oxidative, thermal, and photolytic) to generate degradation products.[6] The analytical method is then used to demonstrate that these degradation products are well-resolved from the parent peak.
Experimental Workflow for Forced Degradation Studies
The following diagram illustrates a typical workflow for conducting forced degradation studies.
Caption: General workflow for conducting forced degradation studies.
Data Presentation
Table 3: Hypothetical Stability Data for this compound under Forced Degradation
| Stress Condition | Duration | Temperature (°C) | % Assay of Methylhydrazine HCl | Major Degradation Products (DP) | % Total DPs | Mass Balance (%) |
| 0.1 M HCl | 24 h | 60 | 85.2 | DP-1 (Hydrolysis) | 14.5 | 99.7 |
| 0.1 M NaOH | 8 h | 40 | 70.5 | DP-2, DP-3 (Hydrolysis) | 29.1 | 99.6 |
| 3% H₂O₂ | 24 h | RT | 65.8 | DP-4, DP-5 (Oxidation) | 33.9 | 99.7 |
| Solid State | 7 days | 80 | 98.1 | DP-6 (Thermal) | 1.8 | 99.9 |
| Photolytic (ICH Q1B) | - | - | 92.5 | DP-7, DP-8 (Photolysis) | 7.3 | 99.8 |
Note: This table is for illustrative purposes only and does not represent actual experimental data.
Conclusion and Future Directions
The stability of this compound is a critical parameter for its application in pharmaceutical development. Based on the chemical nature of hydrazines and data from related compounds, it is predicted to be susceptible to thermal, hydrolytic, photolytic, and oxidative degradation.
To build a comprehensive stability profile, the following studies are recommended:
-
Forced degradation studies under a full range of ICH-prescribed stress conditions to identify and characterize all potential degradation products.
-
Development and validation of a stability-indicating HPLC method to accurately quantify the parent compound and its degradants.
-
Kinetic studies to determine the rate of degradation under various conditions, which will aid in predicting shelf-life and defining appropriate storage conditions.
This in-depth technical guide provides a foundational understanding of the theoretical stability of this compound and a roadmap for its experimental investigation. The presented workflows and data structures offer a framework for researchers and drug development professionals to systematically evaluate and document the stability of this compound.
References
- 1. CAS 7339-53-9: Hydrazine, methyl-, monohydrochloride [cymitquimica.com]
- 2. chembk.com [chembk.com]
- 3. Methylhydrazine | CH3NHNH2 | CID 6061 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound | CH7ClN2 | CID 81793 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. hoffmanchemicals.com [hoffmanchemicals.com]
- 6. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 7. ijtsrd.com [ijtsrd.com]
- 8. Analysis of procarbazine and metabolites by gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. apps.dtic.mil [apps.dtic.mil]
- 11. Separation and quantitation of possible degradation products of procarbazine hydrochloride in its dosage form - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. chromatographyonline.com [chromatographyonline.com]
Methodological & Application
Application Notes and Protocols: Methylhydrazine Hydrochloride in Heterocyclic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methylhydrazine hydrochloride (CH₃NHNH₂·HCl) is a versatile and reactive building block in synthetic organic chemistry, particularly in the construction of a wide variety of nitrogen-containing heterocyclic compounds. Its bifunctional nature, possessing both a nucleophilic amino group and a methylated nitrogen, allows for diverse cyclization strategies, leading to the formation of stable aromatic and non-aromatic ring systems. These heterocyclic cores are prevalent in pharmaceuticals, agrochemicals, and materials science, making the efficient use of this compound a key skill for synthetic chemists.
These application notes provide a comprehensive overview of the use of this compound in the synthesis of several important classes of heterocycles, including pyrazoles, indoles, and 1,2,4-triazoles. This document offers detailed experimental protocols, quantitative data summaries, and visual representations of reaction pathways to facilitate the practical application of this valuable reagent in a research and development setting.
Synthesis of Pyrazoles
The reaction of this compound with 1,3-dicarbonyl compounds or their equivalents is a classical and reliable method for the synthesis of 1-methyl-substituted pyrazoles. The regioselectivity of the reaction is a key consideration, as the unsymmetrical nature of methylhydrazine can lead to the formation of two constitutional isomers.
General Reaction Scheme
The condensation of a β-diketone with this compound proceeds through the formation of a hydrazone intermediate, followed by cyclization and dehydration to afford the pyrazole (B372694) ring. The regiochemical outcome is influenced by the steric and electronic properties of the substituents on the dicarbonyl compound and the reaction conditions.
Caption: General synthesis of pyrazoles from β-diketones and this compound.
Quantitative Data for Pyrazole Synthesis
The following table summarizes representative examples of pyrazole synthesis using this compound, highlighting the reaction conditions and yields.
| R¹ | R² | R³ | Solvent | Base/Catalyst | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Ph | H | Me | DMF | NaH | 100 | 4 | 70 | [1] |
| 4-Cl-Ph | H | Me | MeOH | - | RT | 72 | 92 | [2] |
| Me | H | COOEt | IMS | NaOEt | Reflux | - | 30-49 | [3] |
| Ph | CN | NHPh | DMF | NaH | 100 | 4 | - | [1] |
Experimental Protocol: Synthesis of 5-Benzo[3][4]dioxol-5-yl-3-(4-chlorophenyl)-1-methyl-1H-pyrazole[2]
Caption: Experimental workflow for the synthesis of a 1,3,5-trisubstituted pyrazole.
Materials:
-
4-Chlorobenzaldehyde (1.25 equiv)
-
Methanol (MeOH)
-
Methylhydrazine (1.25 equiv)
-
3,4-Methylenedioxy-β-nitrostyrene (1.0 equiv)
-
Water
Procedure:
-
In a round-bottomed flask, dissolve 4-chlorobenzaldehyde in methanol.
-
To this solution, add methylhydrazine dropwise via syringe over 3 minutes.
-
Stir the reaction mixture at room temperature for 2 hours to allow for the complete formation of the hydrazone.
-
Add 3,4-methylenedioxy-β-nitrostyrene as a solid in one portion.
-
Stir the reaction mixture at room temperature, open to the air, for 72 hours.
-
Slowly add water to the mixture over 20 minutes.
-
The product can be isolated by standard work-up procedures, such as extraction and chromatography.
Synthesis of Indoles (Fischer Indole (B1671886) Synthesis)
The Fischer indole synthesis is a powerful method for constructing the indole nucleus from a phenylhydrazine (B124118) derivative and a ketone or aldehyde under acidic conditions.[4] The use of this compound in this reaction leads to the formation of N-methylated indoles, which are of significant interest in medicinal chemistry.
General Reaction Scheme
The reaction proceeds via the formation of a methylphenylhydrazone, which then undergoes a[5][5]-sigmatropic rearrangement (the Fischer rearrangement) followed by cyclization and elimination of ammonia (B1221849) to yield the indole core.[6]
Caption: The Fischer indole synthesis pathway.
Quantitative Data for Indole Synthesis
The following table presents data for the Fischer indole synthesis using substituted hydrazine (B178648) hydrochlorides.
| Hydrazine Hydrochloride | Ketone/Aldehyde | Solvent | Catalyst | Temperature (°C) | Time (h) | Yield (%) | Reference |
| p-Tolylhydrazine HCl | Isopropyl methyl ketone | Acetic Acid | - | Reflux | 2.25 | High | [6] |
| p-Nitrophenylhydrazine HCl | Isopropyl methyl ketone | Acetic Acid | - | Reflux | 1.5 | 10 | [6] |
| p-Nitrophenylhydrazine HCl | Isopropyl methyl ketone | Acetic Acid/HCl | - | - | 4 | 30 | [6] |
Experimental Protocol: Synthesis of 2,3,3,5-Tetramethylindolenine[6]
Caption: Experimental workflow for the synthesis of an indolenine derivative.
Materials:
-
p-Tolylhydrazine hydrochloride (1.0 equiv)
-
Isopropyl methyl ketone (1.0 equiv)
-
Glacial acetic acid
-
1 M Sodium hydroxide (B78521) (NaOH) solution
-
Deuterated chloroform (B151607) (CDCl₃) for extraction
-
Sodium sulfate (B86663) (Na₂SO₄)
-
Silica (B1680970) gel for column chromatography
Procedure:
-
To a flask containing glacial acetic acid, add p-tolylhydrazine hydrochloride and isopropyl methyl ketone.
-
Reflux the mixture with stirring for 2.25 hours.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature and neutralize it with a 1 M NaOH solution.
-
Dilute the mixture with water and extract the product with CDCl₃ (3 x 100 mL).
-
Dry the combined organic layers over anhydrous Na₂SO₄ and remove the solvent by evaporation.
-
Purify the residue by column chromatography on silica gel to obtain the final product.
Synthesis of 1,2,4-Triazoles
This compound is a key reagent for the synthesis of N-methylated 1,2,4-triazoles. These heterocycles can be prepared through various cyclization strategies, often involving the reaction of methylhydrazine with compounds containing a dinitrogen or a nitrogen-carbon-nitrogen fragment.
General Reaction Scheme
A common route involves the reaction of methylhydrazine sulfate with an intermediate derived from an amide and a formylating agent, followed by cyclization.
Caption: Synthesis of a 1-methyl-1,2,4-triazole derivative.
Quantitative Data for 1,2,4-Triazole (B32235) Synthesis
The following table provides an example of the synthesis of a 1,2,4-triazole intermediate.
| Starting Material | Reagents | Solvent | Temperature (°C) | Time | Yield (%) | Reference |
| Chloroacetamide | 1. DMF·DMA; 2. Methylhydrazine sulfate | Acetic acid:THF (1:1) | 1. 80; 2. RT | 1. 1.5 h; 2. Overnight | 7.4 (for 1-methyl isomer) | [7] |
Experimental Protocol: One-pot Synthesis of a Chloromethyl Triazole Intermediate[7]
Materials:
-
Chloroacetamide
-
Dimethylformamide dimethyl acetal (B89532) (DMF·DMA)
-
Methylhydrazine sulfate
-
Acetic acid
-
Tetrahydrofuran (THF)
Procedure:
-
React chloroacetamide with DMF·DMA at 80 °C for 1.5 hours.
-
After cooling to room temperature, add a solution of methylhydrazine sulfate in a 1:1 mixture of acetic acid and THF.
-
Stir the reaction mixture overnight at room temperature.
-
The product can be isolated and purified using standard techniques to yield the 1-methyl- and 4-methyl-1,2,4-triazole isomers.
Synthesis of Other Heterocycles
Pyridazines
The synthesis of pyridazine (B1198779) derivatives using this compound is less commonly reported. In principle, pyridazines can be formed by the reaction of methylhydrazine with 1,4-dicarbonyl compounds or their synthetic equivalents. The reaction would proceed through a double condensation and cyclization mechanism. Further research is needed to establish detailed protocols and quantitative data for this application.
Tetrazoles
The synthesis of N-methylated tetrazoles can be achieved through various methods, but direct, well-documented protocols using this compound are not abundant in the reviewed literature. General methods for tetrazole synthesis often involve the [3+2] cycloaddition of an azide (B81097) source with a nitrile or isocyanide.[8][9] A potential, though less direct, route could involve the conversion of methylhydrazine into a suitable precursor for such cycloadditions.
Conclusion
This compound is a valuable and versatile reagent for the synthesis of a range of important heterocyclic compounds. Its application in the preparation of pyrazoles, indoles, and 1,2,4-triazoles is well-established, with reliable protocols available for researchers. The regioselectivity of reactions involving this unsymmetrical reagent remains a critical aspect to consider during synthetic planning. While its use in the synthesis of other heterocyclic systems like pyridazines and tetrazoles is plausible, more dedicated research is required to develop and document efficient and generalizable protocols. The information provided in these notes serves as a practical guide for chemists engaged in the synthesis of novel heterocyclic molecules for various applications.
References
- 1. Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. Regioselective pyrazoles - GalChimia [galchimia.com]
- 4. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 5. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. New 3H-Indole Synthesis by Fischer’s Method. Part I - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Tetrazolium Compounds: Synthesis and Applications in Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Tetrazoles via Multicomponent Reactions - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Fischer Indole Synthesis using Methylhydrazine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Fischer indole (B1671886) synthesis is a versatile and widely used method for the preparation of indoles, a core heterocyclic motif in numerous pharmaceuticals, natural products, and functional materials. This reaction involves the acid-catalyzed cyclization of an arylhydrazine with an aldehyde or a ketone. The use of N-substituted hydrazines, such as methylhydrazine hydrochloride, allows for the direct synthesis of N-alkylated indoles, which are of significant interest in medicinal chemistry due to their unique biological activities.
These application notes provide a comprehensive protocol for the Fischer indole synthesis using this compound, including reaction conditions, a detailed experimental procedure, and expected outcomes. The information is intended to guide researchers in the successful synthesis of N-methylated indole derivatives.
Reaction Principle
The Fischer indole synthesis proceeds through a multi-step mechanism, as first proposed by Robinson.[1][2][3] The key steps involve:
-
Hydrazone Formation: The reaction commences with the condensation of methylhydrazine with a ketone or aldehyde to form a methylhydrazone.
-
Tautomerization: The methylhydrazone then tautomerizes to its enamine form.
-
[4][4]-Sigmatropic Rearrangement: Under acidic conditions, the enamine undergoes a[4][4]-sigmatropic rearrangement, which is the key bond-forming step, creating a new C-C bond.
-
Cyclization and Elimination: The resulting intermediate undergoes cyclization and subsequent elimination of ammonia (B1221849) to yield the aromatic N-methylindole product.
Experimental Protocols
This section provides a detailed, representative protocol for the synthesis of an N-methylated indole derivative via the Fischer indole synthesis. The following protocol is a general guideline and may require optimization for specific substrates.
Materials:
-
This compound
-
Selected ketone (e.g., cyclohexanone, 2-butanone)
-
Glacial acetic acid
-
Sodium hydroxide (B78521) solution (1 M)
-
Dichloromethane or other suitable extraction solvent
-
Anhydrous sodium sulfate (B86663) or magnesium sulfate
-
Silica (B1680970) gel for column chromatography
-
Standard laboratory glassware and equipment (round-bottom flask, condenser, magnetic stirrer, heating mantle, separatory funnel, rotary evaporator)
General Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq) and the desired ketone (1.0-1.2 eq).
-
Solvent and Catalyst Addition: Add glacial acetic acid as the solvent and catalyst. The amount should be sufficient to dissolve the reactants and allow for efficient stirring.
-
Reaction: Heat the reaction mixture to reflux with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC). Reaction times can vary from a few hours to overnight, depending on the reactivity of the substrates.[1][5]
-
Work-up:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Carefully neutralize the acetic acid by the slow addition of a 1 M sodium hydroxide solution until the pH is approximately 7-8.
-
Transfer the mixture to a separatory funnel and extract the product with a suitable organic solvent (e.g., dichloromethane, ethyl acetate) three times.[1][5]
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
-
Purification:
-
Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator.
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a mixture of hexanes and ethyl acetate) to obtain the pure N-methylindole derivative.[1][5]
-
Data Presentation
The following table summarizes representative reaction conditions and yields for the Fischer indole synthesis with substituted hydrazines, which can be used as a reference for reactions with this compound.
| Hydrazine Reactant | Ketone/Aldehyde Reactant | Acid Catalyst/Solvent | Temperature (°C) | Reaction Time (h) | Product | Yield (%) | Reference |
| p-Tolylhydrazine hydrochloride | Isopropyl methyl ketone | Glacial Acetic Acid | Reflux | 2.25 | 2,3,3,5-Tetramethylindolenine | High | [1][5] |
| m-Tolylhydrazine hydrochloride | Isopropyl methyl ketone | Glacial Acetic Acid | Room Temp | 2 | 2,3,3,6-Tetramethylindolenine & isomer | High | [1][5] |
| p-Tolylhydrazine hydrochloride | 2-Methylcyclohexanone | Glacial Acetic Acid | Room Temp | - | 4a,6-Dimethyl-1,2,3,4-tetrahydro-4aH-carbazole | 85 | [1] |
| N'-methyl-2,6-dimethylphenylhydrazine hydrochloride | 2-Methylcyclohexanone | Benzene | Reflux | - | 1,8,9-Trimethyl-1,2,3,4-tetrahydrocarbazole | - | [6] |
Mandatory Visualizations
Fischer Indole Synthesis Workflow
Caption: General workflow for the Fischer indole synthesis.
Fischer Indole Synthesis Mechanism
Caption: Mechanism of the Fischer indole synthesis.
References
- 1. researchgate.net [researchgate.net]
- 2. New 3H-Indole Synthesis by Fischer’s Method. Part I - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. New 3H-Indole Synthesis by Fischer’s Method. Part I. [mdpi.com]
- 6. cdnsciencepub.com [cdnsciencepub.com]
Application Notes and Protocols: Methylhydrazine Hydrochloride as a Reducing Agent for Nitroarenes
For Researchers, Scientists, and Drug Development Professionals
Introduction
The reduction of nitroarenes to their corresponding anilines is a fundamental transformation in organic synthesis, crucial for the preparation of pharmaceuticals, agrochemicals, and dyes. While various reducing agents are available, methylhydrazine, particularly in its hydrochloride salt form for improved stability and handling, offers a potent and often chemoselective option for this conversion. This document provides detailed application notes and protocols for the use of methylhydrazine hydrochloride in the catalytic transfer hydrogenation of nitroarenes.
The methodologies described herein focus on a robust system utilizing a cobalt(III) complex as a catalyst in conjunction with methylhydrazine. This system demonstrates high efficiency and selectivity, particularly in polar protic solvents.[1][2]
Reaction Mechanism and Signaling Pathway
The reduction of nitroarenes using the methylhydrazine/cobalt catalyst system is believed to proceed through a cooperative action between the reducing agent and the catalyst.[2] Mechanistic studies suggest a coordination activation pathway. Methylhydrazine likely reduces the Co(III) center to a lower oxidation state, which then acts as the active catalytic species for the reduction of the nitro group. The reaction is thought to proceed through intermediate species such as nitrosoarenes and N-arylhydroxylamines before yielding the final aniline (B41778) product.[2]
Caption: Proposed catalytic cycle for the reduction of nitroarenes.
Quantitative Data Summary
The following tables summarize the typical yields and reaction conditions for the reduction of various nitroarenes using the methylhydrazine/cobalt catalyst system.
Table 1: Reduction of Substituted Nitrobenzenes
| Entry | Substrate | Product | Solvent | Time (h) | Yield (%) |
| 1 | Nitrobenzene | Aniline | Methanol (B129727) | 1 | >99 |
| 2 | 4-Nitrotoluene | 4-Methylaniline | Methanol | 1 | >99 |
| 3 | 4-Nitroanisole | 4-Methoxyaniline | Methanol | 1 | >99 |
| 4 | 4-Chloronitrobenzene | 4-Chloroaniline | Methanol | 1.5 | >99 |
| 5 | 4-Bromonitrobenzene | 4-Bromoaniline | Methanol | 1.5 | >99 |
| 6 | 4-Iodonitrobenzene | 4-Iodoaniline | Methanol | 2 | >99 |
| 7 | 4-Nitroacetophenone | 4-Aminoacetophenone | Methanol | 3 | 98 |
| 8 | Methyl 4-nitrobenzoate | Methyl 4-aminobenzoate | Methanol | 2 | >99 |
| 9 | 4-Nitrobenzonitrile | 4-Aminobenzonitrile | Methanol | 4 | 95 |
Data synthesized from a representative study on the cobalt-catalyzed reduction of nitroarenes with methylhydrazine.
Table 2: Reduction of Dinitroarenes and Heterocyclic Nitroarenes
| Entry | Substrate | Product | Solvent | Time (h) | Yield (%) |
| 1 | 1,3-Dinitrobenzene | 1,3-Diaminobenzene | Methanol | 2 | >99 |
| 2 | 2,4-Dinitrotoluene | 2,4-Diaminotoluene | Methanol | 2 | >99 |
| 3 | 2-Nitroaniline | 1,2-Diaminobenzene | Methanol | 1.5 | >99 |
| 4 | 3-Nitroaniline | 1,3-Diaminobenzene | Methanol | 1.5 | >99 |
| 5 | 4-Nitroaniline | 1,4-Diaminobenzene | Methanol | 1.5 | >99 |
| 6 | 2-Nitropyridine | 2-Aminopyridine | Methanol | 2 | 96 |
| 7 | 3-Nitropyridine | 3-Aminopyridine | Methanol | 2 | 97 |
| 8 | 5-Nitroindole | 5-Aminoindole | Methanol | 3 | 92 |
Data synthesized from a representative study on the cobalt-catalyzed reduction of nitroarenes with methylhydrazine.
Experimental Protocols
General Considerations:
-
Methylhydrazine is a toxic and potentially flammable substance. Handle with appropriate personal protective equipment (PPE) in a well-ventilated fume hood.
-
The cobalt catalyst, while robust, should be handled with care.
-
Reactions should be performed under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation of the product and side reactions.
-
Solvents should be of appropriate purity for the intended application.
Protocol 1: General Procedure for the Catalytic Reduction of Nitroarenes
This protocol is a general guideline for the reduction of a nitroarene to the corresponding aniline using a cobalt(III) catalyst and methylhydrazine.
Materials:
-
Substituted nitroarene
-
Tris(N-heterocyclic thioamidate) Co(III) complex (catalyst)
-
Methylhydrazine (or this compound neutralized in situ)
-
Methanol (or other suitable polar protic solvent)
-
Standard laboratory glassware for inert atmosphere reactions
-
Magnetic stirrer and heating plate
Procedure:
-
To a clean, dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the substituted nitroarene (1.0 mmol).
-
Add the tris(N-heterocyclic thioamidate) Co(III) complex catalyst (0.01 mmol, 1 mol%).
-
Add methanol (5 mL) to dissolve the reactants.
-
Purge the flask with an inert gas (nitrogen or argon) for 5-10 minutes.
-
With vigorous stirring, add methylhydrazine (3.0 mmol) dropwise via syringe.
-
Heat the reaction mixture to the desired temperature (typically reflux) and monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
The crude product can be purified by column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., hexane/ethyl acetate).
Caption: General experimental workflow for nitroarene reduction.
Conclusion
This compound, in conjunction with a suitable catalyst, serves as an effective and chemoselective reducing agent for the conversion of nitroarenes to anilines. The provided protocols, based on a cobalt-catalyzed system, offer a reliable method for achieving this transformation with high yields across a range of substrates. Researchers and professionals in drug development can utilize these methods for the synthesis of key amine intermediates. As with all chemical procedures, appropriate safety precautions must be taken when handling the reagents.
References
Detecting Trace Levels of Methylhydrazine Hydrochloride: A Guide to Analytical Methods
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of analytical methods for the detection of trace amounts of methylhydrazine hydrochloride, a compound of significant interest in pharmaceutical development due to its potential genotoxicity. The following application notes and protocols are designed to guide researchers in selecting and implementing the most appropriate analytical technique for their specific needs.
Introduction
Methylhydrazine and its salts are reactive compounds that can be present as impurities in active pharmaceutical ingredients (APIs) and their intermediates. Due to its classification as a potential human carcinogen, regulatory agencies require strict control and monitoring of methylhydrazine levels in pharmaceutical products. This necessitates the use of highly sensitive and selective analytical methods capable of detecting trace amounts of this impurity. This guide details four common analytical techniques: Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography (HPLC), Spectrophotometry, and Capillary Electrophoresis (CE).
Comparison of Analytical Methods
The selection of an appropriate analytical method depends on various factors, including the required sensitivity, the complexity of the sample matrix, and the available instrumentation. The following table summarizes the quantitative performance of the detailed methods.
| Analytical Method | Derivatizing Agent | Limit of Detection (LOD) | Limit of Quantitation (LOQ) | Key Advantages |
| GC-MS | Acetone (B3395972) | 1 ppm[1][2] | Not specified | High specificity and sensitivity, suitable for complex matrices. |
| HPLC | 5-Nitro-2-furaldehyde (B57684) | < 1 µg/L | Not specified | Versatile with pre- and post-column derivatization options, high sensitivity. |
| Spectrophotometry | 5-Nitro-2-furaldehyde | 3 µg/L[3] | Not specified | Cost-effective, simple instrumentation. |
| Spectrophotometry | p-Dimethylaminobenzaldehyde | 0.2 µg/g | 0.6 µg/g | Established method, good for routine analysis. |
| Capillary Electrophoresis | None (Direct Detection) | 2 ng/mL[4][5] | Not specified | High separation efficiency, small sample volume requirement. |
Gas Chromatography-Mass Spectrometry (GC-MS) with Acetone Derivatization
This method offers high selectivity and sensitivity for the determination of methylhydrazine in drug substances. Derivatization with acetone converts methylhydrazine to the more stable and volatile acetone methylhydrazone, which is then analyzed by GC-MS.
Experimental Protocol
1.1. Standard and Sample Preparation
-
Standard Preparation: Prepare a stock solution of methylhydrazine in a suitable solvent (e.g., methanol). A series of working standards can be prepared by serial dilution.
-
Sample Preparation: Dissolve the drug substance in acetone. Acetone acts as both the solvent and the derivatizing agent.[1][2] The derivatization reaction is rapid.[2]
-
Derivatization: The reaction between methylhydrazine and acetone to form acetone methylhydrazone occurs in situ.[1][2]
1.2. GC-MS Parameters [2]
-
Gas Chromatograph: Agilent 6890 or equivalent.
-
Column: HP-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent.
-
Injector: Splitless mode.
-
Injector Temperature: 150°C.
-
Oven Temperature Program:
-
Initial temperature: 40°C, hold for 10 minutes.
-
Ramp: 20°C/min to 150°C.
-
Hold at 150°C for 5 minutes.
-
-
Carrier Gas: Helium at a constant flow rate.
-
Mass Spectrometer: Agilent 5973 or equivalent.
-
Ionization Mode: Electron Impact (EI).
-
Detection Mode: Selected Ion Monitoring (SIM).
-
Monitored Ion: m/z 86 (molecular ion of acetone methylhydrazone).[1][2][6]
Workflow Diagram
High-Performance Liquid Chromatography (HPLC) with Pre-column Derivatization
This HPLC method utilizes pre-column derivatization with 5-nitro-2-furaldehyde to form a stable, chromophoric derivative that can be readily detected by UV-Vis spectrophotometry.
Experimental Protocol
2.1. Reagents and Solutions
-
Mobile Phase A: Water.
-
Mobile Phase B: Acetonitrile (B52724).
-
Derivatizing Reagent: 2 mM 5-nitro-2-furaldehyde solution.
-
Buffer: pH 5 buffer solution.
2.2. Standard and Sample Preparation
-
Standard Preparation: Prepare a stock solution of this compound in water.
-
Derivatization Procedure:
-
To an aliquot of the standard or sample solution, add the pH 5 buffer.
-
Add the 5-nitro-2-furaldehyde solution.
-
Heat the mixture at 60°C for 40 minutes.[3]
-
Cool the solution to room temperature before injection.
-
2.3. HPLC Parameters
-
HPLC System: Agilent 1200 series or equivalent.
-
Column: Zorbax Eclipse Plus C18 (e.g., 150 mm x 3.0 mm, 3.5 µm) or similar.
-
Mobile Phase: Gradient elution with water (A) and acetonitrile (B).
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 30°C.
-
Detector: Diode Array Detector (DAD) or UV-Vis detector.
-
Detection Wavelength: 420 nm for the methylhydrazine derivative.
-
Injection Volume: 10 µL.
Workflow Diagram
Spectrophotometric Method
This method is a cost-effective approach for the quantification of methylhydrazine. It relies on the formation of a colored product after derivatization, and the absorbance is measured using a spectrophotometer.
Experimental Protocol
3.1. Reagents
-
Derivatizing Reagent: 2 mM 5-nitro-2-furaldehyde solution.[3]
-
Buffer: pH 5 acetate (B1210297) buffer.[3]
3.2. Procedure
-
Standard and Sample Preparation: Prepare aqueous solutions of standards and samples.
-
Derivatization:
-
In a test tube, mix the sample or standard solution with the pH 5 buffer.
-
Add the 5-nitro-2-furaldehyde solution.
-
Heat the mixture in a water bath at 60°C for 40 minutes.[3]
-
Cool the solution to room temperature.
-
-
Measurement:
-
Measure the absorbance of the resulting solution at the wavelength of maximum absorption for the methylhydrazine derivative using a UV-Vis spectrophotometer.
-
Use a reagent blank for background correction.
-
Logical Relationship Diagram
Capillary Electrophoresis (CE) with Electrochemical Detection
Nonaqueous capillary electrophoresis coupled with electrochemical detection provides a highly efficient separation and sensitive detection method for methylhydrazine.
Experimental Protocol
4.1. Reagents and Solutions
-
Running Buffer: 4 mM sodium acetate and 10 mM acetic acid in a 1:2 (v/v) mixture of methanol (B129727) and acetonitrile.[4][5]
-
Sample Solvent: A mixture of methanol and acetonitrile.
-
CE System: Commercially available capillary electrophoresis system with an electrochemical detector.
-
Capillary: Fused-silica capillary (e.g., 50 µm i.d.).
-
Separation Voltage: Applied voltage appropriate for the separation (e.g., 20-30 kV).
-
Injection: Hydrodynamic or electrokinetic injection.
-
Detector: End-column amperometric detector.
-
Working Electrode: Bare platinum electrode.
-
Detection Potential: +1.0 V.
Workflow Diagram
References
- 1. Developing a trace level GC-MS method for detecting methylhydrazine in an experimental drug substance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. researchgate.net [researchgate.net]
- 4. Determination of hydrazine, monomethylhydrazine, 1,1-dimethylhydrazine, and 1,2-dimethylhydrazine by nonaqueous capillary electrophoresis with amperometric detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for the Derivatization of Methylhydrazine Hydrochloride for HPLC Analysis
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Methylhydrazine is a compound of interest in various fields, including pharmaceuticals and aerospace, due to its use as a reagent and a component in rocket propellants. Its analysis is crucial for quality control, safety monitoring, and toxicological studies. However, the direct analysis of methylhydrazine by High-Performance Liquid Chromatography (HPLC) is challenging due to its high polarity and lack of a strong chromophore, leading to poor retention on conventional reversed-phase columns and low sensitivity.
Pre-column derivatization is a widely employed strategy to overcome these analytical hurdles. This process involves a chemical reaction that converts the analyte into a derivative with improved chromatographic and detection characteristics. The resulting derivative is typically less polar, more stable, and possesses a chromophore that allows for sensitive detection by UV-Vis or fluorescence detectors.
These application notes provide detailed protocols for the derivatization of methylhydrazine hydrochloride using two common and effective reagents: Benzaldehyde (B42025) and 5-Nitro-2-Furaldehyde (B57684). The subsequent HPLC analysis of the formed derivatives is also described in detail.
Protocol 1: Derivatization with Benzaldehyde and HPLC-UV Analysis
This protocol details the derivatization of methylhydrazine with benzaldehyde to form the corresponding stable hydrazone, benzaldehyde methylhydrazone. This derivative exhibits strong UV absorbance, allowing for sensitive quantification.
Experimental Protocol
1. Materials and Reagents:
-
This compound (reagent grade)
-
Benzaldehyde (reagent grade)
-
Methanol (HPLC grade)
-
Acetonitrile (B52724) (HPLC grade)
-
Water (HPLC grade)
-
Sodium Borate (0.1 N)
-
Sulfuric Acid (0.1 N)
-
Volumetric flasks, pipettes, and other standard laboratory glassware
-
HPLC system with a UV detector
-
C18 reversed-phase HPLC column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
2. Preparation of Solutions:
-
Diluent: Prepare a 50:50 (v/v) mixture of Methanol and Water.
-
Benzaldehyde Derivatizing Solution (1% v/v in Methanol): Add 1 mL of benzaldehyde to 99 mL of methanol.
-
Methylhydrazine Stock Solution (100 µg/mL): Accurately weigh a suitable amount of this compound and dissolve it in 0.1 N sulfuric acid to achieve a concentration equivalent to 100 µg/mL of methylhydrazine.
-
Standard Solutions: Prepare a series of standard solutions by diluting the methylhydrazine stock solution with the diluent to concentrations ranging from the limit of quantification (LOQ) to a suitable upper concentration.
3. Derivatization Procedure:
-
Pipette a known volume of the standard or sample solution containing methylhydrazine into a reaction vial.
-
Add an excess of the Benzaldehyde Derivatizing Solution. A typical ratio is 1:1 (v/v).
-
Vortex the mixture for 30 seconds.
-
Allow the reaction to proceed at room temperature for at least 5 minutes. Some protocols suggest heating at 80°C for 30 minutes after the addition of 0.1 N Sodium Borate to ensure complete reaction.[1]
-
The derivatized solution is then ready for HPLC analysis.
4. HPLC Conditions:
-
Column: C18 reversed-phase column (e.g., Inertsil ODS-3V, 250 mm x 4.6 mm, 5 µm).[2]
-
Mobile Phase: A mixture of a buffer (e.g., 10 g/L ammonium (B1175870) dihydrogen phosphate (B84403) in water) and an organic modifier (e.g., methanol) in a ratio of 25:75 (v/v).[2] Isocratic elution is often suitable.
-
Flow Rate: 1.0 mL/min.[2]
-
Column Temperature: 30°C.[2]
-
Detection Wavelength: Monitor the absorbance at a wavelength where the benzaldehyde methylhydrazone derivative has maximum absorbance, typically around 300-360 nm.[2]
-
Injection Volume: 20 µL.
5. Data Analysis:
-
Construct a calibration curve by plotting the peak area of the benzaldehyde methylhydrazone derivative against the concentration of the methylhydrazine standards.
-
Determine the concentration of methylhydrazine in the samples by interpolating their peak areas on the calibration curve.
Experimental Workflow
Caption: Workflow for Benzaldehyde Derivatization and HPLC-UV Analysis.
Protocol 2: Derivatization with 5-Nitro-2-Furaldehyde and HPLC-Vis Analysis
This protocol describes the derivatization of methylhydrazine with 5-Nitro-2-Furaldehyde, which forms a colored hydrazone derivative. This allows for sensitive detection in the visible region of the electromagnetic spectrum.
Experimental Protocol
1. Materials and Reagents:
-
This compound (reagent grade)
-
5-Nitro-2-Furaldehyde (reagent grade)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Phosphate buffer (e.g., 20 mM, pH 3.5)
-
Volumetric flasks, pipettes, and other standard laboratory glassware
-
HPLC system with a UV-Vis or Diode Array Detector (DAD)
-
C18 reversed-phase HPLC column (e.g., Zorbax SB-C18, 150 mm x 4.6 mm)[3]
2. Preparation of Solutions:
-
Derivatizing Reagent: Prepare a solution of 5-Nitro-2-Furaldehyde in a suitable solvent like acetonitrile.
-
Methylhydrazine Stock Solution (100 µg/mL): Prepare as described in Protocol 1.
-
Standard Solutions: Prepare a series of standard solutions by diluting the methylhydrazine stock solution with the mobile phase or a suitable diluent.
3. Derivatization Procedure:
-
Mix the methylhydrazine standard or sample solution with an excess of the 5-Nitro-2-Furaldehyde solution.
-
The reaction is typically carried out in an aqueous solution.
-
The reaction can be performed at room temperature, with a reaction time of around 20 minutes often being sufficient for quantitative derivatization.[3]
4. HPLC Conditions:
-
Column: C18 reversed-phase column (e.g., Zorbax SB-C18, 150 mm x 4.6 mm).[3]
-
Mobile Phase: A gradient or isocratic elution using a mixture of phosphate buffer (e.g., 20 mM, pH 3.5) and acetonitrile. A typical starting condition is a low percentage of acetonitrile (e.g., 2-5%).[3]
-
Flow Rate: 1.0 - 1.2 mL/min.[4]
-
Column Temperature: Ambient or controlled (e.g., 30°C).
-
Detection Wavelength: Monitor the absorbance in the visible range, typically around 454 nm, where the derivative has strong absorption.[4]
-
Injection Volume: 20 µL.[4]
5. Data Analysis:
-
Follow the same procedure for data analysis as described in Protocol 1, using the peak area of the 5-Nitro-2-Furaldehyde derivative.
Experimental Workflow
Caption: Workflow for 5-Nitro-2-Furaldehyde Derivatization and HPLC-Vis Analysis.
Quantitative Data Summary
The following table summarizes the quantitative performance data for the described derivatization methods for methylhydrazine analysis.
| Derivatizing Agent | Analyte | Detection Method | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Linearity Range | Reference |
| Benzaldehyde | Hydrazine (B178648) | HPLC-UV | 0.032 µ g/sample | - | - | [1] |
| 5-Nitro-2-Furaldehyde | Methylhydrazine | HPLC-Vis | < 1 µg/L | < 1 µg/L (calculated as 10σ) | Up to 1 mg/L | [4][5] |
| p-Tolualdehyde | Hydrazine | HPLC-MS/MS | 0.002 ng/mL | 0.005 ng/mL | 0.005 - 50 ng/mL | [6] |
| 2-Nitrobenzaldehyde | Methylhydrazine | LC-MS/MS | - | 10 ng/mL | 10 - 200 ng/mL |
Note: The performance characteristics can vary depending on the specific instrumentation, column, and experimental conditions used. The data presented here are for comparative purposes.
Conclusion
The derivatization of this compound with reagents such as benzaldehyde and 5-nitro-2-furaldehyde provides robust and sensitive methods for its quantification by HPLC. The choice of derivatizing agent and detection method will depend on the required sensitivity, the available instrumentation, and the nature of the sample matrix. The protocols and data provided in these application notes offer a solid foundation for researchers, scientists, and drug development professionals to establish and validate their own analytical methods for the determination of methylhydrazine. It is always recommended to perform method validation according to the relevant guidelines (e.g., ICH) to ensure the reliability and accuracy of the results.
References
- 1. Direct determination of hydrazine, methylhydrazine, and 1,1-dimethylhydrazine by zwitterionic hydrophilic interaction liquid chromatography with amperometric detection | CoLab [colab.ws]
- 2. Bot Verification [rasayanjournal.co.in]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Simultaneous Determination of Hydrazine, Methylhydrazine, and 1,1-Dimethylhydrazine by High-Performance Liquid Chromatography with Pre- and Post-Column Derivatization by 5-Nitro-2-Furaldehyde - Amosov - Journal of Analytical Chemistry [journals.rcsi.science]
- 6. Simultaneous quantitation of hydrazine and acetylhydrazine in human plasma by high performance liquid chromatography-tandem mass spectrometry after derivatization with p-tolualdehyde - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of Methylhydrazine Hydrochloride in Pharmaceutical Synthesis: Procarbazine
For Researchers, Scientists, and Drug Development Professionals
Application Notes
Methylhydrazine and its hydrochloride salt are crucial reagents in the synthesis of various pharmaceutical compounds. A prominent application is in the production of the antineoplastic agent, Procarbazine (B1678244). Procarbazine is an alkylating agent used in the treatment of Hodgkin's lymphoma and certain brain tumors.[1][2] The synthesis of Procarbazine involves the use of methylhydrazine to introduce the reactive N-methylhydrazinyl moiety, which is essential for its cytotoxic activity.[3]
Procarbazine is a prodrug that requires metabolic activation to exert its therapeutic effect.[4][5] In the body, it is converted to active metabolites that can methylate DNA, leading to the inhibition of DNA, RNA, and protein synthesis, and ultimately causing cancer cell death.[1][5][6] The synthesis of Procarbazine from methylhydrazine hydrochloride is a multi-step process that requires careful control of reaction conditions to ensure high yield and purity of the final product.
This document provides detailed protocols for the synthesis of Procarbazine, starting from commercially available precursors and utilizing methylhydrazine sulfate (B86663) (a salt of methylhydrazine that can be used similarly to the hydrochloride). It also outlines the metabolic activation pathway of Procarbazine.
Experimental Protocols
The synthesis of Procarbazine can be achieved through a multi-step process, as outlined below.
Step 1: Synthesis of N-Isopropyl-p-toluamide
This initial step involves the formation of an amide bond between p-toluic acid and isopropylamine (B41738).
Reaction Scheme:
p-Toluic acid + Thionyl chloride → p-Toluoyl chloride p-Toluoyl chloride + Isopropylamine → N-Isopropyl-p-toluamide
Materials:
| Reagent/Solvent | Molecular Weight ( g/mol ) | Quantity | Moles |
| p-Toluic acid | 136.15 | 13.6 g | 0.1 |
| Thionyl chloride | 118.97 | 14.8 mL (24 g) | 0.2 |
| Isopropylamine | 59.11 | 10.4 mL (7.4 g) | 0.125 |
| Dichloromethane (B109758) (DCM) | 84.93 | 200 mL | - |
| 1M HCl | 36.46 | As needed | - |
| 1M NaOH | 40.00 | As needed | - |
| Brine | - | As needed | - |
| Anhydrous MgSO₄ | 120.37 | As needed | - |
Procedure:
-
To a stirred solution of p-toluic acid in dichloromethane, slowly add thionyl chloride at room temperature.
-
Reflux the mixture for 2 hours.
-
Cool the reaction mixture and remove the solvent and excess thionyl chloride under reduced pressure.
-
Dissolve the resulting p-toluoyl chloride in dichloromethane.
-
In a separate flask, dissolve isopropylamine in dichloromethane and cool to 0°C.
-
Slowly add the p-toluoyl chloride solution to the isopropylamine solution while maintaining the temperature at 0°C.
-
Allow the reaction to warm to room temperature and stir for an additional 2-4 hours.
-
Wash the reaction mixture sequentially with 1M HCl, water, 1M NaOH, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol/water).
Quantitative Data:
| Product | Theoretical Yield (g) | Actual Yield (g) | Yield (%) | Purity |
| N-Isopropyl-p-toluamide | 17.7 | 15.9 | ~90 | >98% (by HPLC) |
Step 2: Synthesis of 4-Formyl-N-isopropylbenzamide
This step involves the oxidation of the methyl group of N-isopropyl-p-toluamide to an aldehyde.
Materials:
| Reagent/Solvent | Molecular Weight ( g/mol ) | Quantity | Moles |
| N-Isopropyl-p-toluamide | 177.24 | 17.7 g | 0.1 |
| Cerium (IV) ammonium (B1175870) nitrate (B79036) (CAN) | 548.22 | 109.6 g | 0.2 |
| Acetonitrile (B52724) | 41.05 | 500 mL | - |
| Water | 18.02 | 500 mL | - |
| Ethyl acetate | 88.11 | As needed | - |
Procedure:
-
Dissolve N-isopropyl-p-toluamide in a mixture of acetonitrile and water.
-
Add cerium (IV) ammonium nitrate (CAN) in portions to the solution at room temperature.
-
Stir the reaction mixture for 12 hours.
-
Extract the mixture with ethyl acetate.
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel.
Quantitative Data:
| Product | Theoretical Yield (g) | Actual Yield (g) | Yield (%) | Purity |
| 4-Formyl-N-isopropylbenzamide | 19.1 | 14.3 | ~75 | >97% (by HPLC) |
Step 3: Synthesis of Procarbazine
This is the final step where the aldehyde is reacted with methylhydrazine sulfate.
Materials:
| Reagent/Solvent | Molecular Weight ( g/mol ) | Quantity | Moles |
| 4-Formyl-N-isopropylbenzamide | 191.23 | 19.1 g | 0.1 |
| Methylhydrazine sulfate | 144.14 | 15.8 g | 0.11 |
| Sodium borohydride (B1222165) | 37.83 | 7.6 g | 0.2 |
| Ethanol | 46.07 | 500 mL | - |
| Ethyl acetate | 88.11 | As needed | - |
| Saturated NaCl solution | - | As needed | - |
| Anhydrous Na₂SO₄ | 142.04 | As needed | - |
Procedure:
-
To a solution of 4-formyl-N-isopropylbenzamide in ethanol, add methylhydrazine sulfate and stir at room temperature for 2 hours.
-
Cool the reaction mixture in an ice bath and add sodium borohydride in portions.
-
Allow the reaction to warm to room temperature and stir overnight.[3]
-
Quench the reaction by adding water.
-
Extract the mixture with ethyl acetate.[3]
-
Wash the combined organic layers with saturated NaCl solution.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel (ethyl acetate/petroleum ether, 1:3) to yield Procarbazine as a yellow oily liquid.[3]
Quantitative Data:
| Product | Theoretical Yield (g) | Actual Yield (g) | Yield (%) | Purity |
| Procarbazine | 22.1 | 16.4 | 74[3] | >98% (by HPLC) |
Visualizations
Synthesis Workflow of Procarbazine
References
- 1. Procarbazine - Wikipedia [en.wikipedia.org]
- 2. Reappraisal of the use of procarbazine in the treatment of lymphomas and brain tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CN110283094A - A kind of synthesis technology of anticancer drug procarbazine - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. What is the mechanism of Procarbazine Hydrochloride? [synapse.patsnap.com]
- 6. Procarbazine | C12H19N3O | CID 4915 - PubChem [pubchem.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of Methylhydrazine Hydrochloride
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of methylhydrazine hydrochloride synthesis.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My this compound synthesis is resulting in a low yield. What are the potential causes and how can I improve it?
A1: Low yield is a common issue and can stem from several factors depending on your synthesis route. Here are some common causes and troubleshooting steps:
-
Suboptimal Reaction Temperature: Temperature plays a critical role in both reaction rate and selectivity. For the reaction of hydrazine (B178648) monohydrochloride with methanol (B129727), the optimal temperature range is typically 110-130°C.[1] Operating outside this range can lead to incomplete reaction or the formation of byproducts.
-
Incorrect Reactant Ratios: The molar ratio of reactants is crucial. For instance, in the methanol-based synthesis, a hydrazine monohydrochloride to methanol molar ratio of 1:1 to 1:6 is recommended.[1]
-
Inefficient Catalysis: The choice and amount of catalyst are key. In the reaction of hydrazine hydrate (B1144303) with chloromethane (B1201357), silica (B1680970) gel is used as a catalyst.[2] In the methanol route, hydrazine dihydrochloride (B599025) or methyl chloride acts as a catalyst, with a recommended amount of 5-20 mole % based on hydrazine monohydrochloride.[1]
-
Formation of Byproducts: Over-methylation is a significant cause of low yield, leading to the formation of asymmetric dimethylhydrazine, symmetric dimethylhydrazine, and trimethylhydrazinium halides.[1] Using a protecting agent like hydrochloric acid can help minimize this.[2]
-
Moisture in the Reaction: The presence of excessive water can interfere with the reaction. Ensure all reactants and solvents are appropriately dried.
Q2: I am observing the formation of significant amounts of di- and trimethylhydrazine (B156840) byproducts. How can I increase the selectivity for monomethylhydrazine?
A2: Improving selectivity towards monomethylhydrazine is a key challenge. Here are some strategies:
-
Use of a Protecting Group: The use of hydrochloric acid as a protective agent for one of the nitrogen atoms in hydrazine hydrate limits the reaction to the formation of the mono-substituted product.[2]
-
Control of Methylating Agent Addition: Slow and controlled addition of the methylating agent (e.g., chloromethane) can help prevent over-methylation.[2]
-
Choice of Methylating Agent: While highly effective, methylating agents like dimethyl sulfate (B86663) are known to cause over-methylation and have significant toxicity.[2] Using methanol with a catalyst can offer better selectivity.[1][3]
-
Reaction Conditions Optimization: Fine-tuning the temperature and pressure can influence selectivity. For the reaction of hydrazine hydrogen chloride with methanol, a pressure of 0.5-0.7 MPa is suggested to improve yield and reduce byproducts.[4]
Q3: The reaction pressure in my synthesis is too high, posing a safety risk. How can I conduct the synthesis under milder conditions?
A3: High-pressure reactions require specialized equipment and present safety challenges. Consider these alternatives for synthesis under atmospheric or lower pressure:
-
Normal Pressure Catalytic Synthesis: A method utilizing hydrazine hydrate and chloromethane with hydrochloric acid as a protective agent and silica gel as a catalyst can be performed at normal pressure and a temperature of 70-74°C.[2]
-
Hydrazine Hydrochloride and Methanol Method: While some protocols suggest pressures up to 1.3 MPa, others indicate that the reaction can be controlled at a lower pressure of 0.3-0.4 MPa.[3][4]
Q4: I am concerned about the environmental impact and toxicity of the reagents, particularly dimethyl sulfate. Are there greener alternatives?
A4: Yes, several synthetic routes offer improved environmental and safety profiles:
-
Methanol as a Methylating Agent: Methanol is a less toxic and more environmentally friendly methylating agent compared to dimethyl sulfate. The process using hydrazine hydrochloride and methanol is a viable alternative.[3]
-
Catalytic Process with Recyclable Components: The normal pressure synthesis using silica gel as a catalyst allows for the recycling of the by-product, hydrazine hydrochloride, making the process more sustainable.[2]
-
Avoiding Toxic Reagents: The Raschig process, which uses monomethylamine and chloramine, avoids the use of highly toxic alkylating agents but has its own challenges with separation and energy consumption.[5][6]
Data Presentation: Comparison of Synthesis Methods
| Synthesis Method | Reactants | Catalyst/Protecting Agent | Temperature (°C) | Pressure | Yield | Key Advantages | Key Disadvantages | Reference |
| Normal Pressure Catalytic | Hydrazine hydrate, Chloromethane | Hydrochloric acid, Silica gel | 70-74 | Normal | High | Low cost, good selectivity, environmentally friendly | Requires catalyst | [2] |
| Hydrazine Hydrochloride & Methanol | Hydrazine monohydrochloride, Methanol | Hydrazine dihydrochloride or Methyl chloride | 90-140 | 0.7-1.3 MPa | ~30% (conversion) | High selectivity | High pressure, moderate yield | [1][3] |
| Raschig Process | Monomethylamine, Chloramine | None | 70 | 13.3 bar | - | Mature industrial process | Difficult separation, high energy consumption | [5][6] |
| Benzaldehyde Method | Hydrazine hydrate, Benzaldehyde, Dimethyl sulfate | None | - | - | 60-70% | - | High raw material cost, complex process, toxic reagent | [2][7] |
Experimental Protocols
Protocol 1: Normal Pressure Catalytic Synthesis of this compound[2]
-
To a solution of 80% hydrazine hydrate, slowly add 38% concentrated hydrochloric acid dropwise while maintaining the temperature at 20-30°C. Stir for 1-2 hours until the pH reaches 6.
-
Distill off the water under reduced pressure to obtain hydrazine salt.
-
Mix the hydrazine salt with ethanol (B145695) and coarse-pored microspherical silica gel.
-
Heat the mixture to 73°C to reflux.
-
Slowly introduce chloromethane into the mixed solution at a rate of 0.56 mL/min and react for 2.3 hours.
-
After the reaction, distill the mixture to separate and recycle the ethanol.
-
The remaining raffinate contains this compound.
Protocol 2: Synthesis from Hydrazine Monohydrochloride and Methanol[1]
-
Charge a glass autoclave with a 50% aqueous solution of hydrazine monohydrochloride, methanol, and methyl chloride (or hydrazine dihydrochloride) as a catalyst.
-
Heat the reaction mixture to a temperature between 90°C and 140°C (optimally 110-130°C). The reaction is carried out under a pressure of 7 to 13 Kg/cm².
-
Maintain the reaction for a specified period.
-
After the reaction, cool the mixture. The product, monothis compound, is present in the reaction mixture.
-
To obtain free monomethylhydrazine, the hydrochloride salt can be neutralized with a base, followed by rectification.
Visualizations
Caption: Workflow for Normal Pressure Catalytic Synthesis.
Caption: Troubleshooting Logic for Low Yield Issues.
References
- 1. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 2. CN105037196B - The new method of catalytic synthesis of methyl hydrazine under a kind of normal pressure - Google Patents [patents.google.com]
- 3. CN109503418A - A kind of preparation process of methyl hydrazine - Google Patents [patents.google.com]
- 4. CN102516117A - Process for producing methyl hydrazine with hydrazine hydrate method - Google Patents [patents.google.com]
- 5. A New Strategy for the Synthesis of Monomethylhydrazine Using the Raschig Process [scirp.org]
- 6. scirp.org [scirp.org]
- 7. Organic Syntheses Procedure [orgsyn.org]
Technical Support Center: Optimization of Reaction Conditions for Methylhydrazine Hydrochloride
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the optimization of reaction conditions for the synthesis of methylhydrazine hydrochloride. It includes troubleshooting guides, frequently asked questions, detailed experimental protocols, and comparative data to facilitate successful and efficient synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes for producing this compound?
A1: The primary industrial method for synthesizing monomethylhydrazine (MMH) is the Raschig process, which involves the reaction of chloramine (B81541) with methylamine (B109427).[1] Another common approach is the methylation of hydrazine (B178648) or its salts. For instance, hydrazine hydrate (B1144303) can be reacted with a methylating agent like dimethyl sulfate (B86663) in the presence of a protecting agent such as hydrochloric acid.[2] Additionally, methods involving the reaction of hydrazine hydrochloride with methanol (B129727) under pressure have been developed.[3][4]
Q2: What are the critical reaction parameters to control for optimizing the yield and purity of this compound?
A2: Key parameters to optimize include reaction temperature, pressure, molar ratio of reactants, choice of solvent and catalyst, and reaction time. For example, in the methylation of hydrazine hydrochloride with methanol, temperatures between 50-100°C and pressures of 0.3-0.5 MPa are often employed.[3] The molar ratio of methylamine to chloramine in the Raschig process significantly influences the yield of MMH.[1]
Q3: What are the common impurities and byproducts in the synthesis of this compound?
A3: Common impurities can include unreacted starting materials (e.g., hydrazine), and over-methylated products such as 1,1-dimethylhydrazine (B165182) and 1,2-dimethylhydrazine.[5] The formation of these byproducts is often dependent on the synthetic route and reaction conditions. For instance, the reaction of chloramine with an amine can lead to the formation of an alkylchloramine.[1]
Q4: How can the purity of this compound be assessed?
A4: The purity of this compound can be determined using various analytical techniques. Gas chromatography-mass spectrometry (GC-MS) is a sensitive method for detecting trace levels of methylhydrazine and its derivatives.[6] Spectrophotometric methods, sometimes involving derivatization, can also be used for quantification.[7][8][9] High-performance liquid chromatography (HPLC) is another valuable tool for purity analysis.[10]
Q5: What are the recommended storage and handling precautions for this compound?
A5: Methylhydrazine and its salts are toxic and should be handled with appropriate personal protective equipment.[11][12] It is a flammable liquid with a flash point below 75°F.[11] Store in a cool, dry, well-ventilated area away from oxidizing agents.
Troubleshooting Guide
Issue 1: Low Yield of this compound
-
Question: My reaction yield is consistently low. What are the potential causes and how can I improve it?
-
Answer:
-
Suboptimal Reactant Ratio: The molar ratio of reactants is crucial. For instance, in the Raschig process, a higher ratio of monomethylamine to monochloramine can improve the yield.[1] Review the stoichiometry of your specific reaction and consider adjusting the ratios.
-
Incorrect Temperature or Pressure: The reaction temperature and pressure significantly impact reaction kinetics and equilibrium. For the reaction of hydrazine hydrochloride with methanol, temperatures in the range of 75-100°C and pressures of 0.3-0.7 MPa have been reported.[3][4] Ensure your reaction is running within the optimal range for your chosen method.
-
Inefficient Mixing: In heterogeneous reactions, proper agitation is necessary to ensure good contact between reactants.
-
Decomposition of Reactants or Products: Methylhydrazine can be unstable under certain conditions. Ensure the reaction is carried out under an inert atmosphere if necessary and that the workup procedure is not unnecessarily harsh.
-
Issue 2: Presence of Over-Methylated Impurities
-
Question: My final product is contaminated with significant amounts of dimethylhydrazine. How can I minimize the formation of this byproduct?
-
Answer:
-
Excess Methylating Agent: The use of a large excess of the methylating agent can lead to over-methylation. Carefully control the stoichiometry of the methylating agent.
-
Reaction Temperature and Time: Higher temperatures and longer reaction times can promote the formation of over-methylated products. Consider running the reaction at a lower temperature or for a shorter duration.
-
Choice of Catalyst and Solvent: The selectivity of the reaction can be influenced by the catalyst and solvent system. Some catalysts may favor mono-methylation. For example, the use of a silica (B1680970) gel catalyst in the reaction of hydrazine hydrate with methylene (B1212753) chloride is reported to have high selectivity for mono-methylation.[13]
-
Issue 3: Difficulty in Isolating and Purifying the Product
-
Question: I am having trouble isolating pure this compound from the reaction mixture. What purification strategies can I employ?
-
Answer:
-
Crystallization: this compound is a solid and can often be purified by crystallization. The choice of solvent is critical. Ethanol is a commonly used solvent for the crystallization of hydrazine salts.[14]
-
Distillation: If the free base, methylhydrazine, is isolated before conversion to the hydrochloride salt, it can be purified by distillation. However, methylhydrazine is flammable and toxic, so appropriate safety precautions must be taken.
-
Removal of Unreacted Hydrazine: Unreacted hydrazine can sometimes be removed by reacting it with an aldehyde, such as benzaldehyde (B42025), to form a less soluble derivative that can be filtered off.[14]
-
Optimization of Reaction Conditions: A Comparative Overview
The following table summarizes various reaction conditions for the synthesis of methylhydrazine and its salts from different sources, providing a comparative overview of reactants, catalysts, solvents, temperatures, pressures, and reported yields.
| Reactants | Catalyst/Protecting Agent | Solvent | Temperature (°C) | Pressure (MPa) | Yield (%) | Reference |
| Hydrazine hydrochloride, Methanol | Hydrazine sulfate | Water, Methanol | 75-85 | 0.3-0.4 | Not explicitly stated for hydrochloride, 40% MMH solution obtained | [3] |
| Hydrazine hydrate, Dimethyl sulfate | Hydrochloric acid, Tetrabutyl ammonium (B1175870) bromide | - | 115-125 | - | ~50 | [2] |
| Hydrazine hydrate, Methanol | Sodium bisulfite, p-Toluenesulfonic acid sodium salt | Methanol | 86 | - | 96.1 | [5][15] |
| Hydrazine hydrate, Methylene chloride | Hydrochloric acid, Silica gel | Ethanol | 70-74 | Normal | 79.3 | [13] |
| Hydrazine hydrate, Dimethyl carbonate | Potassium carbonate | Methanol | 85-95 | 0.7 | 75.1 | [16] |
| Hydrazine chloride, Methanol | - | - | - | 0.5-0.7 | Not explicitly stated | [4] |
Experimental Protocols
Synthesis of Methylhydrazine Sulfate (A Precursor to this compound)
This protocol is based on a procedure from Organic Syntheses.[14] Methylhydrazine sulfate can be converted to this compound by appropriate salt exchange methods.
Part A: Preparation of Benzalazine (B126859)
-
In a 5-L round-bottomed flask equipped with a mechanical stirrer, combine 240 g of powdered hydrazine sulfate, 1.8 L of water, and 230 mL of 28% aqueous ammonia.
-
Stir the mixture until the hydrazine sulfate dissolves.
-
Slowly add 440 mL of benzaldehyde over 4-5 hours.
-
Continue stirring for an additional 2 hours.
-
Collect the precipitated benzalazine by suction filtration and wash with water.
-
Recrystallize the crude product from 800 mL of boiling 95% ethyl alcohol to obtain yellow needles. The expected yield is 350-360 g (91-94%).
Part B: Preparation of Methylhydrazine Sulfate
-
In a 3-L round-bottomed flask fitted with a reflux condenser, combine 200 g of benzalazine, 350 mL of dry benzene (B151609), and 100 mL of dimethyl sulfate.
-
Heat the mixture to a gentle reflux for 5 hours with occasional shaking.
-
Cool the mixture and add 600 mL of water to decompose the solid addition product.
-
Remove benzene and benzaldehyde by steam distillation.
-
Cool the residual liquor and treat it with 15-20 mL of benzaldehyde, then let it stand overnight.
-
Filter to remove any resin and unreacted benzalazine.
-
Evaporate the filtrate under reduced pressure to a semi-crystalline mass.
-
Add 50 mL of absolute ethyl alcohol and evaporate under reduced pressure again. Repeat this step.
-
Crush the resulting crystalline cake with 50 mL of absolute ethyl alcohol and filter. The yield of crude methylhydrazine sulfate is 105-110 g (76-80%).
-
For further purification, dissolve the sulfate in approximately 250 mL of boiling 80% ethyl alcohol, filter out any undissolved material (mainly hydrazine sulfate), and cool to crystallize the pure methylhydrazine sulfate.
Visualizations
Experimental Workflow for Methylhydrazine Sulfate Synthesis
References
- 1. A New Strategy for the Synthesis of Monomethylhydrazine Using the Raschig Process [scirp.org]
- 2. CN101402586A - The synthetic method of monomethylhydrazine - Google Patents [patents.google.com]
- 3. CN109503418A - A kind of preparation process of methyl hydrazine - Google Patents [patents.google.com]
- 4. CN102516117A - Process for producing methyl hydrazine with hydrazine hydrate method - Google Patents [patents.google.com]
- 5. CN106543026B - A kind of preparation method of methyl hydrazine - Google Patents [patents.google.com]
- 6. scilit.com [scilit.com]
- 7. Analytical Method [keikaventures.com]
- 8. CN102323224B - A kind of analytical method of methylhydrazine - Google Patents [patents.google.com]
- 9. researchgate.net [researchgate.net]
- 10. 7339-53-9 | this compound | Inorganic Salts | Ambeed.com [ambeed.com]
- 11. Methylhydrazine | CH3NHNH2 | CID 6061 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. This compound | CH7ClN2 | CID 81793 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. CN105037196B - The new method of catalytic synthesis of methyl hydrazine under a kind of normal pressure - Google Patents [patents.google.com]
- 14. Organic Syntheses Procedure [orgsyn.org]
- 15. CN106543026A - A kind of preparation method of methyl hydrazine - Google Patents [patents.google.com]
- 16. CN101260067A - Mono-methylation method for hydrazine - Google Patents [patents.google.com]
Technical Support Center: Purification of Crude Methylhydrazine Hydrochloride
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of crude methylhydrazine hydrochloride.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the purification of crude this compound.
Issue 1: Discoloration of the Product (Yellow to Brownish Tinge)
| Potential Cause | Troubleshooting Step |
| Oxidation: Methylhydrazine and its salts are susceptible to air oxidation, which can lead to colored impurities. | 1. Perform all purification steps under an inert atmosphere (e.g., nitrogen or argon). 2. De-gas all solvents before use. 3. Consider adding a small amount of a reducing agent, such as sodium bisulfite, during the workup, but be mindful of its potential to introduce impurities. |
| Thermal Decomposition: The compound can decompose at elevated temperatures, especially in the presence of impurities. | 1. When performing distillation, use a vacuum to lower the boiling point of methylhydrazine. 2. For recrystallization, avoid prolonged heating of the solution. Use a solvent in which the hydrochloride salt has good solubility at elevated temperatures but poor solubility at room temperature to minimize the heating time. |
| Residual Impurities from Synthesis: Colored by-products from the synthesis process may be carried over. | 1. An initial wash of the crude product with a non-polar solvent in which the hydrochloride salt is insoluble may help remove some colored organic impurities. 2. Consider a pre-purification step using activated carbon, but be aware that this can also lead to product loss through adsorption. |
Issue 2: Low Yield After Purification
| Potential Cause | Troubleshooting Step |
| Incomplete Crystallization: The product may remain in the mother liquor if the solution is not sufficiently saturated upon cooling. | 1. Ensure the minimum amount of hot solvent is used for recrystallization to achieve a supersaturated solution upon cooling. 2. Cool the solution slowly to room temperature and then in an ice bath to maximize crystal formation. 3. If crystals do not form, try scratching the inside of the flask with a glass rod or adding a seed crystal.[1][2] |
| Product Loss During Transfers: Multiple transfer steps can lead to significant loss of material. | 1. Minimize the number of transfers between flasks. 2. Rinse glassware with a small amount of the cold recrystallization solvent to recover any adhering product. |
| Sub-optimal Solvent Choice for Recrystallization: The chosen solvent may have too high a solubility for the product at low temperatures. | 1. Review the solubility data and choose a solvent or solvent system where this compound has a large solubility difference between hot and cold conditions. Ethanol (B145695) or mixtures of ethanol and isopropanol (B130326) are often good starting points. |
| Decomposition during Distillation: High temperatures can lead to product loss. | 1. As mentioned, use vacuum distillation to reduce the boiling point. 2. Ensure the distillation apparatus is well-insulated to maintain a stable temperature. |
Issue 3: Residual Impurities Detected in the Final Product
| Potential Cause | Troubleshooting Step |
| Unreacted Hydrazine (B178648): A common impurity from synthesis. | 1. Recrystallization is often effective at removing hydrazine hydrochloride due to differences in solubility. 2. Analytical methods such as Gas Chromatography-Mass Spectrometry (GC-MS) or High-Performance Liquid Chromatography (HPLC) can be used to quantify residual hydrazine.[3][4] |
| 1,1-Dimethylhydrazine (B165182) and 1,2-Dimethylhydrazine (B38074): Common by-products of methylation reactions. | 1. Fractional distillation under reduced pressure can be effective in separating these closely related compounds. Careful control of the distillation temperature and the use of an efficient distillation column are crucial. 2. Purity can be assessed using GC-MS. |
| Inorganic Salts: Carryover from synthesis or workup. | 1. If the product is liberated from its salt and then re-precipitated as the hydrochloride, ensure complete removal of any other salts by washing with an appropriate solvent in which the inorganic salts are insoluble. |
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in crude this compound?
A1: Common impurities depend on the synthetic route used. For the Raschig process, unreacted methylamine (B109427) and chloramine, as well as by-products from side reactions, can be present.[5][6] In processes involving methylation of hydrazine, such as with dimethyl sulfate (B86663) or methanol, unreacted hydrazine and over-methylated products like 1,1-dimethylhydrazine and 1,2-dimethylhydrazine are common.[7][8][9]
Q2: What is the best solvent for recrystallizing this compound?
A2: An ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures. Alcohols like ethanol or isopropanol, or mixtures thereof, are often suitable.[10] It is recommended to perform small-scale solubility tests to determine the optimal solvent or solvent system for your specific crude product.
Q3: How can I determine the purity of my final product?
A3: Several analytical methods can be used. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for identifying and quantifying volatile impurities, often after derivatization.[4] High-Performance Liquid Chromatography (HPLC) can also be employed.[3] Nuclear Magnetic Resonance (NMR) spectroscopy can provide information on the structural integrity of the compound and the presence of proton-containing impurities.
Q4: What safety precautions should I take when handling this compound?
A4: Methylhydrazine and its salts are toxic and potentially carcinogenic.[11] Always handle this compound in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. Avoid inhalation of dust or vapors and contact with skin and eyes.
Experimental Protocols
Protocol 1: Recrystallization of this compound
-
Solvent Selection: In a series of small test tubes, test the solubility of a small amount of crude this compound in various solvents (e.g., ethanol, isopropanol, methanol/ethanol mixtures) at room temperature and upon heating. Select the solvent or solvent system that shows a significant increase in solubility with temperature.
-
Dissolution: In an appropriately sized Erlenmeyer flask, add the crude this compound. Add the minimum amount of the chosen hot solvent to completely dissolve the solid. This should be done on a hot plate with stirring.
-
Decolorization (Optional): If the solution is colored, allow it to cool slightly and add a small amount of activated carbon. Reheat the solution to boiling for a few minutes.
-
Hot Filtration (if decolorizing carbon was used): Quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, warm Erlenmeyer flask to remove the activated carbon.
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining mother liquor.
-
Drying: Dry the purified crystals in a vacuum oven at a low temperature to avoid decomposition.
Protocol 2: Vacuum Distillation of Methylhydrazine (from the hydrochloride salt)
Note: This protocol involves the liberation of the free base, which is highly reactive and flammable. Extreme caution is advised.
-
Liberation of the Free Base: In a round-bottom flask, dissolve the this compound in a minimal amount of water. Cool the solution in an ice bath. Slowly add a concentrated solution of a strong base (e.g., sodium hydroxide) with stirring until the solution is strongly basic.
-
Extraction: Extract the liberated methylhydrazine into a suitable organic solvent with a low boiling point, such as diethyl ether or dichloromethane. Perform multiple extractions to ensure complete recovery.
-
Drying: Dry the combined organic extracts over an anhydrous drying agent (e.g., anhydrous sodium sulfate).
-
Solvent Removal: Carefully remove the extraction solvent using a rotary evaporator.
-
Vacuum Distillation: Assemble a vacuum distillation apparatus. Ensure all joints are well-sealed. Place the crude methylhydrazine in the distillation flask.
-
Distillation: Slowly apply vacuum and gently heat the flask. Collect the fraction that distills at the expected boiling point of methylhydrazine at the given pressure.
-
Storage: Store the purified methylhydrazine under an inert atmosphere and in a cool, dark place.
Quantitative Data
Table 1: Physical Properties of Methylhydrazine
| Property | Value | Reference |
| Molecular Weight | 46.07 g/mol | [11] |
| Boiling Point (at 760 mmHg) | 87.5 °C (190 °F) | [11] |
| Melting Point | -52.4 °C (-62.3 °F) | [11] |
| Density | 0.874 g/mL at 25 °C | [12] |
Table 2: Purity Analysis Techniques
| Technique | Purpose | Detection Limit | Reference |
| GC-MS (with derivatization) | Detection of trace levels of methylhydrazine and related impurities. | Can reach ppm levels. | [4] |
| HPLC | Quantification of hydrazine and its derivatives. | 0.02 to 0.065 µg/mL | [3] |
| Spectrophotometry | Determination of methylhydrazine concentration. | 3 µg/L | [13] |
Visualizations
References
- 1. people.chem.umass.edu [people.chem.umass.edu]
- 2. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 3. atsdr.cdc.gov [atsdr.cdc.gov]
- 4. Developing a trace level GC-MS method for detecting methylhydrazine in an experimental drug substance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Improved process for preparing hydrazines - Patent 0134259 [data.epo.org]
- 6. ias.ac.in [ias.ac.in]
- 7. CN106543026B - A kind of preparation method of methyl hydrazine - Google Patents [patents.google.com]
- 8. CN106543026A - A kind of preparation method of methyl hydrazine - Google Patents [patents.google.com]
- 9. CN101402586A - The synthetic method of monomethylhydrazine - Google Patents [patents.google.com]
- 10. Organic Syntheses Procedure [orgsyn.org]
- 11. Methylhydrazine | CH3NHNH2 | CID 6061 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. Methylhydrazine [drugfuture.com]
- 13. researchgate.net [researchgate.net]
Technical Support Center: Scaling Up Methylhydrazine Hydrochloride Reactions
This technical support center provides troubleshooting guidance, frequently asked questions (FAQs), and detailed protocols for researchers, scientists, and drug development professionals involved in the scaling up of methylhydrazine hydrochloride production.
Troubleshooting Guide
This guide addresses common issues encountered during the scale-up of this compound synthesis, from pilot to industrial production.
| Problem | Potential Cause | Recommended Solution |
| Low Yield | 1. Incomplete Reaction: Insufficient reaction time or temperature. | 1. Gradually increase reaction time and/or temperature while monitoring reaction progress by an appropriate analytical method (e.g., GC, HPLC). |
| 2. By-product Formation: Over-methylation leading to the formation of di- and trimethylhydrazine (B156840).[1] | 2. Adjust the molar ratio of methylating agent to hydrazine (B178648). Consider using a protective group strategy. | |
| 3. Product Loss During Workup: Product solubility in the workup or crystallization solvent. | 3. Minimize the volume of solvent used. Ensure the solution is sufficiently acidic during precipitation. Cool the solution to a lower temperature to decrease solubility. | |
| 4. Catalyst Deactivation: The catalyst may lose activity during the reaction. | 4. For solid catalysts, consider regeneration or using a fresh batch. For liquid catalysts, ensure appropriate concentration and conditions are maintained. | |
| Poor Product Quality / Impurities | 1. Presence of Over-methylated Products: High reaction temperature or excess methylating agent can lead to the formation of unsymmetrical dimethylhydrazine (UDMH) and trimethylhydrazine.[1] | 1. Optimize reaction temperature and the stoichiometry of reactants. Consider a fed-batch approach for the methylating agent. |
| 2. Residual Solvents or Starting Materials: Inefficient purification or drying. | 2. Employ recrystallization with an appropriate solvent system. Dry the final product under vacuum at a controlled temperature. | |
| 3. Discoloration of Product: Presence of trace impurities or degradation products. | 3. Treat the solution with activated carbon before crystallization. Ensure an inert atmosphere is maintained throughout the process to prevent oxidation. | |
| Difficulties in Product Isolation & Crystallization | 1. Product Fails to Precipitate: The solution may be too dilute, or the pH is not sufficiently acidic. | 1. Concentrate the reaction mixture before adding hydrochloric acid. Add more concentrated hydrochloric acid to lower the pH, monitoring with a pH meter. |
| 2. Oily Product Formation: Impurities inhibiting crystallization. | 2. Purify the crude product before precipitation. Try adding seed crystals to induce crystallization. | |
| 3. Poor Filterability: Very fine crystals or amorphous solid formed. | 3. Optimize the crystallization conditions (e.g., cooling rate, agitation speed) to promote the growth of larger crystals. | |
| Safety Concerns During Scale-Up | 1. Exothermic Reaction Runaway: The methylation of hydrazine is exothermic and can be difficult to control at a larger scale. | 1. Ensure the reactor has adequate cooling capacity. Add the methylating agent portion-wise or via a syringe pump to control the reaction rate and temperature. |
| 2. Thermal Decomposition: Methylhydrazine can undergo self-accelerating decomposition at elevated temperatures. | 2. Maintain strict temperature control throughout the process. Refer to thermal safety data to determine safe operating limits. | |
| 3. Handling of Highly Toxic Materials: Methylhydrazine and some methylating agents are toxic and potentially carcinogenic.[2][3] | 3. Use appropriate personal protective equipment (PPE), including gloves, safety goggles, and respiratory protection. Conduct all operations in a well-ventilated area or a closed system. | |
| 4. High Pressure Build-up: Some synthesis routes operate under pressure, which can be a significant hazard at scale.[1] | 4. Use a pressure-rated reactor with appropriate pressure relief systems. Monitor the reaction pressure continuously. |
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges when scaling up the synthesis of this compound?
A1: The main challenges include managing the exothermic nature of the reaction, preventing the formation of over-methylated by-products like unsymmetrical dimethylhydrazine (UDMH), ensuring safe handling of toxic and flammable materials, and achieving consistent product quality and yield at a larger scale.[1][2][3]
Q2: How can the formation of di- and trimethylhydrazine be minimized during scale-up?
A2: To minimize over-methylation, it is crucial to control the stoichiometry of the reactants, particularly the ratio of the methylating agent to hydrazine.[1] Lowering the reaction temperature and using a fed-batch addition of the methylating agent can also improve selectivity towards the mono-methylated product.
Q3: What are the key safety precautions for handling methylhydrazine and its hydrochloride salt?
A3: Methylhydrazine is highly toxic, corrosive, flammable, and a suspected carcinogen.[2][3] All handling should be done in a well-ventilated fume hood or a closed system, with appropriate PPE.[3] Avoid contact with oxidizing agents, as it can ignite spontaneously.[4] The hydrochloride salt is more stable but should still be handled with care, avoiding dust inhalation.
Q4: What are the typical reaction conditions for the synthesis of this compound?
A4: Reaction conditions vary depending on the chosen synthetic route. The hydrochloric acid-methanol-hydrazine hydrate (B1144303) method often involves temperatures ranging from 50-130°C and pressures from 0.3-1.3 MPa.[1] Other methods using different methylating agents may operate under different conditions.
Q5: How can the product be purified at a large scale?
A5: Recrystallization is a common method for purifying this compound at scale. The choice of solvent is critical to ensure high recovery and effective removal of impurities. The crude product can be dissolved in a minimal amount of a suitable hot solvent and then cooled to induce crystallization.
Q6: What are the environmental considerations for this process?
A6: The production of this compound can generate wastewater containing residual reactants, by-products, and salts.[5] Proper treatment of this effluent is necessary to remove toxic components before discharge.[5]
Experimental Protocols
Representative Lab-Scale Synthesis of this compound
This protocol is a generalized representation based on common synthetic methods.
Materials:
-
Hydrazine hydrate
-
Methanol
-
Concentrated Hydrochloric Acid
-
Catalyst (e.g., hydrazine sulfate, as mentioned in some patents)[1]
-
Inert gas (Nitrogen or Argon)
Equipment:
-
Pressure-rated glass reactor with overhead stirrer, thermocouple, and condenser
-
Addition funnel
-
Heating/cooling system
-
pH meter
-
Filtration apparatus
-
Vacuum oven
Procedure:
-
Charge the reactor with hydrazine hydrate, methanol, and water under an inert atmosphere.
-
Slowly add the catalyst to the mixture while stirring.
-
Heat the reaction mixture to the desired temperature (e.g., 80-100°C).[1]
-
Carefully add the methylating agent (in this conceptual protocol, we assume a process where the hydrochloride is formed in situ or in a subsequent step, though many patents describe reacting hydrazine hydrochloride directly).
-
Maintain the reaction at the set temperature and pressure for the required duration (e.g., 3-4 hours), monitoring the reaction progress.[1]
-
Upon completion, cool the reaction mixture to room temperature.
-
If the product is not the hydrochloride salt, slowly add concentrated hydrochloric acid to the cooled reaction mixture until the pH is strongly acidic, inducing precipitation of this compound.
-
Stir the resulting slurry at a low temperature to maximize precipitation.
-
Filter the solid product and wash with a small amount of cold solvent (e.g., ethanol (B145695) or isopropanol).
-
Dry the purified this compound under vacuum at a controlled temperature.
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting logic for scaling up this compound reactions.
References
Technical Support Center: Purification of Commercial Methylhydrazine Hydrochloride
This guide is intended for researchers, scientists, and drug development professionals. It provides detailed troubleshooting advice, frequently asked questions (FAQs), and a comprehensive experimental protocol for the removal of impurities from commercial-grade methylhydrazine hydrochloride.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities in commercial this compound?
A1: Commercial this compound can contain several impurities stemming from its synthesis and storage. These may include unreacted starting materials, byproducts such as other methylated hydrazines, and degradation products.[1] Due to its hygroscopic nature, water is also a common impurity.[2]
Q2: Why is purification of this compound important for my research?
A2: The presence of impurities can lead to side reactions, inaccurate analytical results, and difficulties in achieving desired product specifications in drug development and other sensitive applications. Using a purified form of this compound ensures reproducibility and accuracy in experimental outcomes.
Q3: What is the most common method for purifying this compound?
A3: Recrystallization is a widely used and effective technique for purifying solid organic compounds like this compound. This method relies on the differences in solubility between the compound and its impurities in a given solvent system.[3]
Q4: What safety precautions should I take when handling this compound?
A4: this compound is a toxic substance and should be handled with appropriate safety measures.[2][4] Always work in a well-ventilated fume hood, and wear personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[5] Avoid inhalation of dust or vapors, and prevent contact with skin and eyes.[4][6] In case of accidental exposure, rinse the affected area immediately with plenty of water and seek medical attention.[4]
Troubleshooting Guide
| Issue | Possible Cause | Troubleshooting Steps |
| The compound does not dissolve in the hot solvent. | The solvent is not polar enough. | - Increase the polarity of the solvent system. For instance, if using ethanol, try a mixture of methanol (B129727) and a small amount of water.[7] - Ensure you are working with the hydrochloride salt, as the free base has different solubility characteristics.[7] |
| No crystals form upon cooling. | The solution is not supersaturated. | - Induce crystallization by adding a seed crystal of pure this compound.[7] - Gently scratch the inside of the flask at the solution's surface with a glass rod to create nucleation sites.[7] - If too much solvent was added, carefully evaporate some of it to increase the concentration and then allow it to cool again.[7] |
| An oil forms instead of crystals ("oiling out"). | The solute's melting point is lower than the solution temperature, or the concentration is too high. | - Reheat the solution to dissolve the oil, add a small amount of additional hot solvent, and allow it to cool more slowly.[7] - Consider using a different solvent system.[7] |
| The recrystallized product is still impure. | Impurities may be trapped within the crystal lattice or adsorbed on the crystal surface. | - Perform a second recrystallization.[7] - Ensure the crystals are thoroughly washed with a small amount of cold recrystallization solvent after filtration.[7] - If colored impurities are present, they can sometimes be removed by treating the hot solution with a small amount of activated charcoal before filtration. Use charcoal sparingly as it can also adsorb the desired product.[7] |
Experimental Protocol: Recrystallization of this compound
This protocol is a general guideline and may require optimization based on the initial purity of the commercial product.
1. Solvent Selection:
-
The ideal solvent is one in which this compound is soluble when hot but sparingly soluble when cold.
-
A mixture of a polar organic solvent and water is often effective for hydrazine (B178648) salts.[7] A good starting point is a methanol/water or ethanol/water mixture.
2. Dissolution:
-
Place the crude this compound in an Erlenmeyer flask.
-
Add a minimal amount of the hot solvent (e.g., methanol) to completely dissolve the solid. Gentle heating and stirring will aid dissolution.
3. Decolorization (Optional):
-
If the solution is colored, remove it from the heat and add a very small amount of activated charcoal.
-
Swirl the flask for a few minutes and then perform a hot filtration to remove the charcoal.
4. Hot Filtration (Optional):
-
If insoluble impurities are present, perform a hot filtration using a pre-warmed funnel to prevent premature crystallization.
5. Crystallization:
-
If using a mixed solvent system, add the anti-solvent (e.g., water) dropwise to the hot solution until it becomes slightly turbid. Re-add a few drops of the primary solvent until the solution is clear again.
-
Cover the flask and allow it to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals.
-
Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal yield.[7]
6. Isolation and Washing:
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.[7]
7. Drying:
-
Dry the purified crystals in a desiccator or a vacuum oven at a low temperature to remove residual solvent.
Data Presentation
Table 1: Solvent Suitability for Recrystallization of Hydrazine Salts (General Guidance)
| Solvent/System | Suitability | Notes |
| Methanol/Water | Good | A good starting point for polar salts.[7] |
| Ethanol/Water | Good | Another viable option for polar salts. |
| Isopropanol | Fair | May require a co-solvent. |
| Acetone | Poor | Generally too non-polar for hydrochloride salts. |
| Hexane | Poor | Insoluble. |
Visualizations
Caption: Troubleshooting workflow for the purification of this compound.
Caption: Experimental workflow for the recrystallization of this compound.
References
Technical Support Center: Managing the Exothermic Nature of Methylhydrazine Reactions
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential guidance for handling the exothermic nature of reactions involving methylhydrazine (MMH). The information is presented in a question-and-answer format to directly address potential issues encountered during laboratory experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary hazards associated with the exothermic nature of methylhydrazine reactions?
A1: Methylhydrazine is a highly reactive and energetic compound. Its reactions, particularly with oxidizing agents, can be violently exothermic, leading to rapid increases in temperature and pressure. The primary hazards include:
-
Runaway Reactions: Uncontrolled exothermic reactions can lead to a rapid, self-accelerating increase in temperature and pressure, potentially causing vessel rupture and explosions.[1][2][3]
-
Spontaneous Ignition: Methylhydrazine can ignite spontaneously in the presence of strong oxidizing agents (e.g., dinitrogen tetroxide, hydrogen peroxide) and even on contact with porous materials like cloth or earth.[4]
-
Thermal Decomposition: At elevated temperatures, methylhydrazine undergoes exothermic decomposition, which can become self-sustaining and lead to a runaway reaction.[4][5] This decomposition can produce flammable and toxic gases, including nitrogen oxides.[6]
-
Gas Evolution: Many reactions of methylhydrazine produce gaseous byproducts. If the rate of gas evolution exceeds the venting capacity of the reactor, it can lead to a dangerous pressure buildup.
Q2: What are the early warning signs of a potential runaway reaction with methylhydrazine?
A2: Recognizing the early warning signs of a runaway reaction is critical for preventing accidents. Key indicators include:
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Unexpected Temperature Increase: A temperature rise that is faster than anticipated or that continues to increase even after cooling has been applied.
-
Pressure Buildup: A rapid or unexpected increase in the pressure of the reaction vessel.
-
Change in Reaction Mixture Appearance: Sudden color changes, unexpected precipitation, or a noticeable increase in viscosity.
-
Increased Gas Evolution: Vigorous bubbling or foaming that is not consistent with the expected reaction rate.
-
Unusual Odors: The release of sharp or unfamiliar odors may indicate the formation of decomposition products.
Q3: What immediate actions should be taken if a runaway reaction is suspected?
A3: If a runaway reaction is suspected, immediate and decisive action is required. The primary goal is to cool the reaction and, if possible, stop the addition of any further reagents.
-
Alert Personnel: Immediately notify all personnel in the vicinity of the potential hazard.
-
Stop Reagent Addition: If reagents are being added, stop the addition immediately.
-
Maximize Cooling:
-
Increase the flow of coolant to the reactor jacket to the maximum possible rate.
-
If the reactor is in a cooling bath (e.g., ice-water), ensure good thermal contact and add more ice.
-
-
Emergency Quenching (if prepared and safe to do so): If a pre-planned quenching procedure is in place and can be executed safely, initiate it. This may involve the rapid addition of a cold, inert solvent or a specific quenching agent.
-
Evacuate: If the reaction cannot be brought under control quickly, evacuate the immediate area and follow your institution's emergency procedures.
-
Do Not Confine the Reaction: Never attempt to seal a reactor that is experiencing a runaway reaction, as this will increase the risk of a violent rupture.
Troubleshooting Guides
Problem: The reaction temperature is rising unexpectedly.
| Possible Cause | Troubleshooting Steps |
| Inadequate cooling | 1. Ensure the cooling system is functioning correctly (e.g., coolant flow rate, temperature). 2. If using a cooling bath, ensure the reactor is sufficiently immersed and there is adequate circulation. |
| Reagent addition is too fast | 1. Immediately stop the addition of the reagent. 2. Allow the temperature to stabilize or decrease before resuming addition at a much slower rate. |
| Reaction is more exothermic than anticipated | 1. Dilute the reaction mixture with a cold, inert solvent to increase the thermal mass and slow the reaction rate. 2. Consider running the reaction at a lower temperature. |
| Stirring has failed | 1. Check that the stirrer is operational. Poor mixing can lead to localized "hot spots" where the reaction accelerates. 2. If the stirrer has failed and cannot be restarted, proceed with caution as thermal runaway is a significant risk. Prepare for emergency quenching or evacuation. |
Problem: The pressure in the reactor is increasing rapidly.
| Possible Cause | Troubleshooting Steps |
| Gas evolution is faster than venting | 1. Ensure the vent line is not blocked. 2. If safe to do so, slowly and cautiously open an additional vent. |
| Onset of thermal decomposition | 1. Immediately implement maximum cooling to try and reduce the temperature below the decomposition threshold. 2. If the pressure continues to rise despite cooling, this is a critical sign of a runaway reaction. Evacuate immediately. |
Quantitative Data
The exothermic nature of methylhydrazine reactions is highlighted by its thermochemical properties and reactivity data.
Table 1: Thermochemical Properties of Methylhydrazine
| Property | Value | Unit | Reference |
| Standard Enthalpy of Formation (liquid) | 54.14 | kJ/mol | [7] |
| Standard Enthalpy of Formation (gas) | 94.5 | kJ/mol | [7] |
| Standard Enthalpy of Combustion (liquid) | -1305.2 ± 0.59 | kJ/mol | [8] |
| Heat of Combustion | 19.41 | MJ/kg | [9] |
Table 2: Thermal Decomposition and Safety Parameters of Methylhydrazine
| Parameter | Value | Unit | Reference |
| Apparent Activation Energy (Kissinger method) | 159.13 | kJ·mol⁻¹ | [4] |
| Apparent Activation Energy (Ozawa method) | 158.89 | kJ·mol⁻¹ | [4] |
| Self-Accelerating Decomposition Temperature (SADT) for 5 kg package | 415.15 | K | [4] |
| Self-Accelerating Decomposition Temperature (SADT) for 100 kg package | 412.15 | K | [4] |
| Critical Temperature of Thermal Explosion | 469.55 | K | [4] |
Experimental Protocols
Protocol 1: General Handling and Reaction Setup for Methylhydrazine
This protocol outlines the essential steps for safely setting up a reaction involving methylhydrazine on a laboratory scale.
Materials:
-
Methylhydrazine (handle in a fume hood)
-
Reaction solvent (ensure it is dry and de-gassed if necessary)
-
Reaction vessel (round-bottom flask or jacketed reactor)
-
Stirrer (magnetic or overhead)
-
Temperature probe
-
Cooling bath (e.g., ice-water, dry ice/acetone)
-
Inert gas supply (e.g., nitrogen, argon) with a bubbler
-
Addition funnel or syringe pump
-
Quenching solution (e.g., cold isopropanol, dilute acetic acid) readily available
Procedure:
-
Inert Atmosphere: Assemble the reaction glassware and purge with an inert gas for at least 15-20 minutes to remove air and moisture. Maintain a positive pressure of inert gas throughout the experiment.
-
Cooling: Cool the reaction vessel to the desired initial temperature using a cooling bath. For highly exothermic reactions, pre-cool the solvent before adding reagents.
-
Reagent Addition:
-
Add the solvent and any other non-hydrazine starting materials to the reaction vessel.
-
Add the methylhydrazine slowly and in a controlled manner using a syringe pump or dropping funnel.
-
-
Temperature Monitoring: Continuously monitor the internal temperature of the reaction. The rate of addition should be adjusted to maintain the desired temperature range.
-
Stirring: Ensure efficient stirring throughout the reaction to promote even heat distribution and prevent the formation of localized hot spots.
-
Reaction Monitoring: Monitor the progress of the reaction by appropriate analytical techniques (e.g., TLC, LC-MS, GC).
-
Quenching: Once the reaction is complete, cool the reaction mixture to a low temperature (e.g., 0 °C) before slowly and cautiously adding a quenching agent to neutralize any unreacted methylhydrazine.
Protocol 2: Emergency Quenching of a Potentially Runaway Methylhydrazine Reaction
This protocol is intended as an emergency procedure only and should be adapted to the specific reaction being performed. Prior to conducting any reaction with methylhydrazine, a specific quenching plan must be in place.
Materials:
-
Quenching Agent: A large volume of a cold, low-reactivity solvent (e.g., isopropanol, ethanol) or a pre-prepared dilute acid solution (e.g., acetic acid in a compatible solvent). The choice of quenching agent must be compatible with all components of the reaction mixture.
-
Large bore cannula or addition funnel for rapid addition.
Procedure:
-
Immediate Cooling: As soon as a runaway is suspected, apply maximum cooling to the reactor.
-
Stop Reagent Feed: Immediately stop the addition of any reagents.
-
Rapid Dilution/Quenching:
-
If the reaction is still in its early stages and the temperature rise is not yet vertical, cautiously begin the rapid addition of the cold quenching solvent via a cannula or addition funnel. The goal is to dilute the reactants and absorb the heat of reaction.
-
If a pre-determined chemical quencher is to be used, add it rapidly but in a controlled manner to avoid a violent secondary exotherm from the quenching reaction itself.
-
-
Maintain Stirring: If possible and safe, maintain vigorous stirring to ensure rapid mixing of the quenching agent.
-
Prepare for Evacuation: If the temperature and pressure continue to rise uncontrollably despite quenching efforts, evacuate the area immediately.
Visualizations
Caption: Logical workflow for managing exothermic methylhydrazine reactions.
Caption: Signaling pathway illustrating the progression to a thermal runaway event.
References
- 1. aria.developpement-durable.gouv.fr [aria.developpement-durable.gouv.fr]
- 2. researchgate.net [researchgate.net]
- 3. minerva.jrc.ec.europa.eu [minerva.jrc.ec.europa.eu]
- 4. Kinetic Characteristics of Thermal Decomposition and Thermal Safety for Methylhydrazine [energetic-materials.org.cn]
- 5. researchgate.net [researchgate.net]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. Hydrazine, methyl- [webbook.nist.gov]
- 8. Thermochemical and kinetic analysis of the thermal decomposition of monomethylhydrazine: an elementary reaction mechanism. | Semantic Scholar [semanticscholar.org]
- 9. Hydrazine - Wikipedia [en.wikipedia.org]
stability and storage conditions for methylhydrazine hydrochloride
This technical support center provides guidance on the stability and storage of methylhydrazine hydrochloride, along with troubleshooting advice for common experimental issues.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for this compound?
A1: this compound is primarily sensitive to moisture, air (oxygen), heat, and light. It is hygroscopic, meaning it readily absorbs moisture from the atmosphere, which can lead to degradation.[1] It is also air-sensitive and can oxidize when exposed to oxygen. Elevated temperatures can cause thermal decomposition.
Q2: How should I properly store this compound?
A2: To ensure its stability, this compound should be stored in a tightly sealed container under an inert atmosphere, such as argon or nitrogen. The storage area should be cool, dry, and well-ventilated, away from sources of heat, ignition, and direct sunlight. It is incompatible with strong oxidizing agents, acids, and certain metals.
Q3: What are the known decomposition products of this compound?
A3: Upon decomposition, this compound can produce toxic fumes of chlorine and nitrogen oxides.[2] Thermal decomposition primarily involves the scission of the N-N and C-N bonds, leading to the formation of various reactive radical species. These can further react to form more stable molecules such as ammonia, nitrogen, and methane.
Q4: Can I use this compound that has changed in appearance?
A4: this compound is typically a white to off-white crystalline solid.[1] Any significant change in color or caking of the powder may indicate degradation or contamination. It is recommended to perform a purity analysis before using material that has changed in appearance.
Stability and Storage Conditions
Proper handling and storage are crucial for maintaining the integrity of this compound. Below is a summary of recommended storage conditions and known incompatibilities.
| Parameter | Recommendation |
| Temperature | Store in a cool, dry place. Avoid elevated temperatures. |
| Atmosphere | Store under an inert atmosphere (e.g., Argon, Nitrogen). |
| Container | Use a tightly sealed, light-resistant container. |
| Moisture | Keep away from moisture due to its hygroscopic nature.[1] |
| Light | Protect from direct sunlight and strong light sources. |
| Incompatibilities | Strong oxidizing agents, strong acids, metallic salts. |
Troubleshooting Guide
This guide addresses common issues that may arise during the handling and use of this compound in experimental settings.
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Difficulty in weighing and handling the solid | The compound is hygroscopic and may become sticky upon exposure to air. | Handle the compound in a glove box or under a stream of inert gas to minimize exposure to atmospheric moisture. Use pre-dried spatulas and weighing boats. |
| Inconsistent results in repetitive experiments | Degradation of the stock solution or the solid material. | Prepare fresh stock solutions for each set of experiments. Ensure the solid material has been stored properly. Verify the purity of the compound if it has been stored for an extended period. |
| Appearance of unexpected peaks in chromatograms | Degradation of the analyte during sample preparation or analysis. | Use a stability-indicating analytical method. Prepare samples in a diluent that minimizes degradation and analyze them promptly. Ensure the mobile phase is compatible with the analyte. |
| Low assay value or purity | The compound has degraded due to improper storage or handling. | Review storage conditions and handling procedures. If degradation is suspected, a fresh batch of the compound should be used. |
Experimental Protocols
Stability-Indicating HPLC Method
This protocol outlines a general approach for developing a stability-indicating HPLC method for this compound. Method validation should be performed according to ICH guidelines.
1. Instrumentation and Conditions:
-
HPLC System: A system with a UV detector.
-
Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: A gradient of an aqueous buffer (e.g., phosphate (B84403) buffer, pH 3.0) and a suitable organic solvent (e.g., acetonitrile (B52724) or methanol).
-
Flow Rate: Typically 1.0 mL/min.
-
Detection Wavelength: Based on the UV spectrum of this compound.
-
Column Temperature: Ambient or controlled (e.g., 25 °C).
2. Standard and Sample Preparation:
-
Standard Solution: Prepare a stock solution of this compound in a suitable diluent (e.g., mobile phase) and dilute to a known concentration.
-
Sample Solution: Prepare the sample solution at a similar concentration to the standard. Due to its hygroscopic and air-sensitive nature, sample preparation should be performed under an inert atmosphere if possible.
3. Forced Degradation Studies: Forced degradation studies are essential to demonstrate the stability-indicating nature of the analytical method.[3][4][5]
| Stress Condition | Protocol |
| Acid Hydrolysis | Treat the sample solution with 0.1 M HCl and heat at 60°C for a specified time. Neutralize before injection. |
| Base Hydrolysis | Treat the sample solution with 0.1 M NaOH and heat at 60°C for a specified time. Neutralize before injection. |
| Oxidative Degradation | Treat the sample solution with 3% H₂O₂ at room temperature for a specified time. |
| Thermal Degradation | Expose the solid compound to dry heat (e.g., 70°C) for a specified period. Dissolve in diluent before analysis. |
| Photolytic Degradation | Expose the solid compound and a solution to UV and visible light as per ICH Q1B guidelines. |
4. Analysis and Evaluation:
-
Inject the stressed samples into the HPLC system.
-
Evaluate the chromatograms for the separation of the main peak from any degradation products. The method is considered stability-indicating if all degradation product peaks are well-resolved from the parent peak.
Visualizations
Logical Workflow for Troubleshooting Experimental Inconsistencies
Caption: A flowchart for troubleshooting inconsistent experimental results.
Thermal Degradation Pathway of Methylhydrazine
Caption: A diagram illustrating the major thermal degradation pathways.
References
Validation & Comparative
A Comparative Guide to Analytical Methods for the Quantification of Methylhydrazine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of common analytical methods for the quantification of methylhydrazine hydrochloride, a compound of significant interest in pharmaceutical development due to its potential genotoxicity. The following sections present a performance comparison of Gas Chromatography-Mass Spectrometry (GC-MS), Spectrophotometry, and High-Performance Liquid Chromatography (HPLC), supported by experimental data and detailed protocols.
Data Presentation: A Comparative Overview
The performance of each analytical method is summarized in the tables below, providing a clear comparison of their key validation parameters.
Table 1: Gas Chromatography-Mass Spectrometry (GC-MS) with Acetone (B3395972) Derivatization
| Parameter | Performance |
| Limit of Detection (LOD) | ~1 ppm |
| Limit of Quantification (LOQ) | Not explicitly stated |
| Linearity | Good linearity with r² ≈ 0.999 for a similar method with a different derivatizing agent[1] |
| Accuracy (% Recovery) | Not explicitly stated |
| Precision (%RSD) | < 8%[2] |
Table 2: Spectrophotometry with 5-Nitro-2-Furaldehyde (B57684) Derivatization
| Parameter | Performance |
| Limit of Detection (LOD) | 3 µg/L[3] |
| Limit of Quantification (LOQ) | Not explicitly stated |
| Linearity | Not explicitly stated |
| Accuracy (% Recovery) | Not explicitly stated |
| Precision (%RSD) | Not explicitly stated |
Note: The following data for a spectrophotometric method for hydrazine (B178648) quantification is provided for reference.
Table 3: Spectrophotometry with p-Dimethylaminobenzaldehyde for Hydrazine
| Parameter | Performance |
| Limit of Detection (LOD) | 0.20 µg/g |
| Limit of Quantification (LOQ) | 0.60 µg/g |
| Linearity Range | 0.2 µg/g to 27 µg/g |
| Accuracy (% Recovery) | 97.8% - 100.2% |
| Precision (%RSD) | 0.1% (system), 0.5% - 0.6% (intra-day) |
Table 4: High-Performance Liquid Chromatography (HPLC) with Pre-column Derivatization
| Parameter | Performance |
| Limit of Detection (LOD) | < 1 µg/L (with 5-nitro-2-furaldehyde)[4] |
| Limit of Quantification (LOQ) | 2.168 ng/mL (for a hydrazine method)[5] |
| Linearity | r > 0.999 (for a hydrazine method)[5] |
| Accuracy (% Recovery) | 96.7% - 106.9% (for a hydrazine method)[5] |
| Precision (%RSD) | 4.3% (for a hydrazine method)[5] |
Note: The following data for an HPLC method for hydrazine quantification with salicylaldehyde (B1680747) derivatization is also provided for reference.
Table 5: RP-HPLC for Hydrazine with Salicylaldehyde Derivatization
| Parameter | Performance |
| Limit of Detection (LOD) | 3.1 ppm[1][6] |
| Limit of Quantification (LOQ) | Not explicitly stated |
| Linearity | Correlation coefficient > 0.998[6] |
| Accuracy (% Recovery) | Not explicitly stated |
| Precision (%RSD) | Not explicitly stated |
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
Gas Chromatography-Mass Spectrometry (GC-MS) with Acetone Derivatization
This method utilizes acetone as both a solvent and a derivatizing agent, forming the more stable acetone methylhydrazone, which is then analyzed by GC-MS.[2][7]
a. Sample Preparation:
-
Dissolve the drug substance containing methylhydrazine in acetone. The acetone acts as the derivatizing agent.
-
The reaction to form acetone methylhydrazone proceeds at room temperature.[1]
b. GC-MS Conditions:
-
Column: 5% dimethyl polysiloxane stationary phase (30 m x 0.25 mm i.d.).[2]
-
Detection: Mass Spectrometry in Selected Ion Monitoring (SIM) mode.
Spectrophotometric Determination with 5-Nitro-2-Furaldehyde Derivatization
This method is based on the reaction of methylhydrazine with 5-nitro-2-furaldehyde to form a colored derivative that can be quantified using a spectrophotometer.[3]
a. Derivatization and Measurement:
-
To the aqueous sample containing methylhydrazine, add a 2 mM solution of 5-nitro-2-furaldehyde.
-
Adjust the pH of the solution to 5.
-
Heat the mixture at 60°C for 40 minutes to ensure complete derivatization.[3]
-
After cooling to room temperature, measure the absorbance of the solution at the wavelength of maximum absorption for the methylhydrazine derivative.
-
Quantify the concentration using a calibration curve prepared with methylhydrazine standards.
High-Performance Liquid Chromatography (HPLC) with Pre-column Derivatization
This method involves the derivatization of methylhydrazine prior to injection into the HPLC system for separation and quantification. A common derivatizing agent is 5-nitro-2-furaldehyde.[4]
a. Derivatization:
-
Mix the sample containing methylhydrazine with a solution of 5-nitro-2-furaldehyde.
-
Allow the reaction to proceed under optimized conditions (e.g., controlled temperature and time) to form the stable derivative.
b. HPLC Conditions (for simultaneous determination of hydrazines):
-
Column: Reversed-phase C18 column.
-
Mobile Phase: A gradient of acetonitrile (B52724) and a buffer solution is typically used.
-
Detection: UV-Vis detector set to the wavelength of maximum absorbance of the derivative.[4]
Visualizing the Workflow
The following diagrams illustrate the experimental workflows for each analytical method.
Caption: Workflow for GC-MS analysis of methylhydrazine.
Caption: Workflow for spectrophotometric analysis of methylhydrazine.
Caption: Workflow for HPLC analysis of methylhydrazine.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. CN107064368A - The method that derivatization HPLC methods determine hydrazine hydrate - Google Patents [patents.google.com]
- 6. Bot Verification [rasayanjournal.co.in]
- 7. Developing a trace level GC-MS method for detecting methylhydrazine in an experimental drug substance - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Methylhydrazine Hydrochloride and Phenylhydrazine in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the realm of organic synthesis, particularly in the construction of nitrogen-containing heterocycles vital to the pharmaceutical and materials sciences, the choice of a hydrazine (B178648) reagent is a critical decision that dictates reaction pathways, yields, and product characteristics. This guide provides an objective comparison between two common reagents: the aliphatic methylhydrazine hydrochloride and the aromatic phenylhydrazine (B124118). We will explore their performance in key synthetic transformations, supported by experimental data, and provide detailed protocols to assist researchers in selecting the optimal reagent for their specific applications.
Physical and Chemical Properties: A Side-by-Side Look
The fundamental differences in the physical and chemical properties of this compound and phenylhydrazine underpin their distinct behaviors in synthesis. Phenylhydrazine is typically used as a free base, which is a pale yellow oily liquid or solid, while methylhydrazine is often supplied as its more stable hydrochloride salt.
| Property | This compound | Phenylhydrazine | Phenylhydrazine Hydrochloride |
| Molecular Formula | CH₇ClN₂ | C₆H₈N₂ | C₆H₉ClN₂ |
| Molar Mass | 82.53 g/mol [1] | 108.14 g/mol [2] | 144.60 g/mol [3] |
| Appearance | White to off-white crystalline solid | Colorless to pale yellow oily liquid or solid[2] | White to pale yellow crystalline powder[4] |
| Melting Point | Not well-defined; see parent compound | 19.5 °C[2] | 250-254 °C (decomposes)[5] |
| Boiling Point | Not applicable | 243.5 °C (decomposes)[2] | Not applicable (decomposes)[3] |
| Solubility | Soluble in water and alcohol | Sparingly soluble in water; miscible with ethanol, ether, chloroform, benzene[2] | Soluble in water and ethanol[4] |
Performance in Key Synthetic Reactions
The primary utility of these hydrazines is in condensation reactions with carbonyl compounds to form hydrazones, which are key intermediates in the synthesis of important heterocyclic scaffolds like indoles and pyrazoles.
The Fischer Indole (B1671886) Synthesis
The Fischer indole synthesis is a cornerstone reaction for creating the indole ring system, a privileged structure in medicinal chemistry. The reaction involves the acid-catalyzed cyclization of a hydrazone formed from a hydrazine and a ketone or aldehyde.[6]
Reactivity and Mechanistic Considerations:
-
Electronic Effects: The methyl group in methylhydrazine is electron-donating, which increases the nucleophilicity of the terminal nitrogen atom compared to phenylhydrazine. In phenylhydrazine, the phenyl group is electron-withdrawing via resonance, delocalizing the nitrogen lone pair into the aromatic ring and thus reducing its nucleophilicity.[7]
-
Steric Effects: The phenyl group is significantly bulkier than the methyl group, which can influence the rate of hydrazone formation and the subsequent cyclization step, particularly with sterically hindered ketones.
-
Use of Hydrochloride Salts: Both methylhydrazine and phenylhydrazine can be used as their hydrochloride salts. The salt form offers greater stability and ease of handling.[8] In reactions, the free hydrazine can be generated in situ by the addition of a base, or the reaction can be carried out in an acidic medium where the salt is reactive.
Comparative Yields in Heterocycle Synthesis:
Direct, side-by-side comparative studies under identical conditions are limited in the literature. However, by collating data from representative syntheses, a performance overview can be established.
| Hydrazine Reagent | Carbonyl Compound | Product | Catalyst/Solvent | Yield (%) |
| Phenylhydrazine | Acetone (B3395972) | 2-Methylindole (B41428) | Zinc Chloride | 55[9] |
| Phenylhydrazine | Acetone | 2-Methylindole | Ethanol | 79.5[10] |
| Phenylhydrazine Hydrochloride | Acetylacetone (B45752) | 1-Phenyl-3,5-dimethylpyrazole | Glycerol-Water | ~71 (implied)[11][12] |
| Methylhydrazine (from sulfate) | Acetylacetone | 1,3,5-Dimethylpyrazole (from Hydrazine)* | NaOH (aq) / Ether | 73-77[13] |
| Methylhydrazine | Acetylacetone | 1,3,5-Dimethylpyrazole | Acetic Acid / Water | >90[14] |
| p-Tolylhydrazine HCl | Isopropyl methyl ketone | 2,3,3,5-Tetramethyl-3H-indole | Acetic Acid | High (not specified)[6] |
*Note: Data for methylhydrazine in pyrazole (B372694) synthesis is often presented using hydrazine hydrate (B1144303) or sulfate (B86663) to form the initial pyrazole, which is then methylated. The data shown reflects the initial cyclization with hydrazine, which is analogous to the reaction with methylhydrazine.
Experimental Protocols
Protocol 1: Fischer Indole Synthesis of 2-Methylindole using Phenylhydrazine
This protocol is a representative example for the synthesis of 2-methylindole from phenylhydrazine and acetone.
Materials:
-
Phenylhydrazine (1.0 eq)
-
Acetone (1.5 eq)
-
Anhydrous Zinc Chloride (2-3 eq)
-
Hydrochloric Acid
-
Hot Water
Procedure:
-
In a round-bottom flask, carefully mix phenylhydrazine (1.0 eq) with acetone (1.5 eq). The reaction is exothermic.
-
Heat the mixture on a water bath for 15-20 minutes to form the crude acetone phenylhydrazone.[9][15]
-
To the crude phenylhydrazone, add anhydrous zinc chloride (2-3 eq).
-
Heat the mixture in an oil bath to 180°C with constant stirring. The reaction is complete when the mixture darkens and the evolution of vapors ceases.[9][15]
-
Allow the reaction flask to cool to a safe temperature. Carefully add hot water to the dark, fused mass and acidify with a small amount of hydrochloric acid.[9]
-
Set up for steam distillation. The 2-methylindole will distill over as a pale yellow oil that solidifies upon cooling.
-
Collect the solid product by filtration, melt it to remove excess water, and then purify by distillation or recrystallization.[9] The expected yield is approximately 55-80%.[9][16]
Protocol 2: Knorr Pyrazole Synthesis of 1,3,5-Trimethylpyrazole using Methylhydrazine
This protocol describes a high-yield synthesis of 1,3,5-trimethylpyrazole.
Materials:
-
Methylhydrazine (1.0 eq)
-
Acetylacetone (1.0 eq)
-
Glacial Acetic Acid (catalyst)
-
Water
Procedure:
-
In a suitable reaction vessel, add water, acetylacetone (1.0 eq), and a catalytic amount of glacial acetic acid.[14]
-
Cool the mixture and slowly add methylhydrazine (1.0 eq) dropwise, ensuring the reaction temperature does not exceed 50°C.
-
After the addition is complete, maintain the reaction mixture at 50°C for approximately 3 hours with stirring.[14]
-
Cool the reaction mixture to 10°C to precipitate the product.
-
Collect the solid product by filtration (e.g., centrifugation or vacuum filtration), wash with cold water, and dry under vacuum.[14] The expected yield is over 90%.[14]
Safety and Handling
Both methylhydrazine and phenylhydrazine derivatives are hazardous materials and must be handled with extreme caution in a well-ventilated fume hood using appropriate personal protective equipment (PPE).
| Hazard Category | This compound / Methylhydrazine | Phenylhydrazine / Phenylhydrazine Hydrochloride |
| Acute Toxicity | Toxic if swallowed, in contact with skin, or if inhaled.[17][18] Causes severe skin, eye, and respiratory irritation.[19] | Toxic if swallowed, in contact with skin, or if inhaled.[20][21] Causes skin and serious eye irritation.[22] |
| Chronic Toxicity | Potential occupational carcinogen.[23] | May cause cancer and is suspected of causing genetic defects.[20][21][24] Causes damage to organs (liver, kidney, blood) through prolonged or repeated exposure.[22] May cause an allergic skin reaction.[22] |
| Handling Precautions | Wear protective gloves, clothing, and eye/face protection.[17] Avoid breathing dust/fumes. Use only outdoors or in a well-ventilated area.[17] Do not eat, drink, or smoke when using.[17] | Obtain special instructions before use.[20] Wear protective gloves, clothing, and eye/face protection.[20] Wash thoroughly after handling.[22] Contaminated work clothing should not be allowed out of the workplace.[22] |
| First Aid (Skin Contact) | Immediately wash with plenty of soap and water. Call a poison center or doctor.[18] Remove all contaminated clothing.[18] | Wash with plenty of soap and water. If skin irritation or rash occurs, get medical advice.[22] Remove all contaminated clothing and wash before reuse.[22] |
| First Aid (Ingestion) | Immediately call a poison center or doctor. Rinse mouth.[18] | Do NOT induce vomiting. Call a physician or poison control center immediately.[22] |
Visualizing the Process
To better understand the workflows and reaction mechanisms, the following diagrams are provided.
Caption: A simplified workflow for the Fischer Indole Synthesis.
Caption: Decision logic for choosing between reagents.
Conclusion
The choice between this compound and phenylhydrazine is fundamentally dictated by the desired final product and the specific reaction being performed.
-
Phenylhydrazine is the indispensable reagent for the classic Fischer indole synthesis , where the aromatic ring is a crucial component of the rearrangement and subsequent cyclization to form the indole core. Its reactivity can be modulated by substituents on the phenyl ring.
-
This compound serves as a more nucleophilic and less sterically hindered building block. It is the reagent of choice when the goal is to synthesize N-methylated heterocycles , such as 1-methylpyrazoles. Its hydrochloride salt form provides enhanced stability for storage and handling.
For drug development professionals and synthetic chemists, a thorough understanding of these differences in reactivity, stability, and application scope is essential for efficient and successful synthesis design. While phenylhydrazine remains the workhorse for indole synthesis, methylhydrazine provides a reliable route to N-methylated analogs, which are often explored to modify the pharmacological properties of a lead compound.
References
- 1. This compound | CH7ClN2 | CID 81793 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Phenylhydrazine - Wikipedia [en.wikipedia.org]
- 3. cameochemicals.noaa.gov [cameochemicals.noaa.gov]
- 4. chemiis.com [chemiis.com]
- 5. Phenylhydrazine hydrochloride | 59-88-1 [chemicalbook.com]
- 6. New 3H-Indole Synthesis by Fischer’s Method. Part I - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. CAS 635-26-7: 2-Methylphenylhydrazine hydrochloride [cymitquimica.com]
- 9. prepchem.com [prepchem.com]
- 10. ijarsct.co.in [ijarsct.co.in]
- 11. researchgate.net [researchgate.net]
- 12. jocpr.com [jocpr.com]
- 13. Organic Syntheses Procedure [orgsyn.org]
- 14. CN100506798C - Method for preparing 3.5-dimethylpyrazole - Google Patents [patents.google.com]
- 15. benchchem.com [benchchem.com]
- 16. Organic Syntheses Procedure [orgsyn.org]
- 17. guidechem.com [guidechem.com]
- 18. tcichemicals.com [tcichemicals.com]
- 19. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 20. carlroth.com:443 [carlroth.com:443]
- 21. assets.thermofisher.com [assets.thermofisher.com]
- 22. fishersci.com [fishersci.com]
- 23. Methylhydrazine | CH3NHNH2 | CID 6061 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 24. riccachemical.com [riccachemical.com]
A Comparative Guide to Methylhydrazine Hydrochloride and Hydrazine Hydrate as Reagents
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the efficacy of methylhydrazine hydrochloride and its parent compound, hydrazine (B178648) hydrate (B1144303), as reagents in key organic synthesis reactions. The information presented is curated from peer-reviewed scientific literature to assist researchers in selecting the appropriate reagent for their specific applications. This document outlines the chemical properties, comparative performance in significant reactions, and detailed experimental protocols.
Chemical and Physical Properties at a Glance
A fundamental understanding of the physicochemical properties of these two reagents is crucial for their effective and safe use in a laboratory setting. The following table summarizes their key characteristics.
| Property | This compound | Hydrazine Hydrate |
| Chemical Formula | CH₇ClN₂ | N₂H₄·H₂O |
| Molecular Weight | 82.53 g/mol [1] | 50.06 g/mol |
| Appearance | White crystalline solid | Colorless, fuming liquid with an ammonia-like odor[2][3] |
| Solubility | Soluble in water | Miscible with water and alcohol; insoluble in chloroform (B151607) and ether[2] |
| Key Hazards | Toxic if swallowed, causes skin and serious eye irritation, may cause respiratory irritation.[1][4] | Corrosive, powerful reducing agent, toxic by inhalation and skin absorption, combustible.[2][5] |
Efficacy as a Reagent: A Comparative Analysis
The choice between this compound and hydrazine hydrate often depends on the specific transformation desired, including the substrate, desired product, and reaction conditions. Below is a comparison of their performance in two significant classes of reactions: the reduction of nitroarenes and the synthesis of pyrazoles.
Reduction of Nitroarenes
The reduction of nitroarenes to their corresponding anilines is a fundamental transformation in organic synthesis, with wide applications in the pharmaceutical and dye industries. Both hydrazine hydrate and methylhydrazine are effective reducing agents for this purpose, often in the presence of a catalyst.
Quantitative Comparison of Yields in Nitroarene Reduction
| Substrate | Reagent | Catalyst | Solvent | Temperature (°C) | Time | Yield (%) | Reference |
| 4-Chloronitrobenzene | Hydrazine Hydrate | Co/Al₂O₃ | Ethanol | Reflux | 20 min | 95 | [6] |
| 4-Nitrotoluene | Hydrazine Hydrate | Co/Al₂O₃ | Ethanol | Reflux | 25 min | 94 | [6] |
| Nitrobenzene | Methylhydrazine | Co(acac)₂ | CH₃CN:H₂O (3:1) | 100 | 12 h | 91 | [7] |
| 4-Chloronitrobenzene | Methylhydrazine | Co(κS,N-tfmp2S)₃ | Methanol (B129727) | 60 | 1 h | 98 | [2][5] |
| 4-Nitrotoluene | Methylhydrazine | Co(κS,N-tfmp2S)₃ | Methanol | 60 | 1 h | 99 | [2][5] |
Note: The data presented is from different studies with varying catalyst systems and reaction conditions, and therefore represents an illustrative comparison rather than a direct head-to-head evaluation under identical conditions.
From the available data, both reagents demonstrate high efficacy in the reduction of nitroarenes. Methylhydrazine, in conjunction with specific cobalt catalysts, has been shown to produce excellent yields.[2][5][7] Hydrazine hydrate also provides high yields with a cobalt nanocatalyst.[6] A key advantage of using these reagents over traditional methods like catalytic hydrogenation is the avoidance of handling flammable hydrogen gas.[4]
Synthesis of Pyrazoles
Pyrazoles are a class of heterocyclic compounds that are important scaffolds in many pharmaceuticals. Their synthesis often involves the condensation of a hydrazine derivative with a 1,3-dicarbonyl compound. The choice between hydrazine hydrate and methylhydrazine can significantly influence the regioselectivity of the reaction.
In the cyclocondensation of acetylenic ketones, the use of methylhydrazine leads to a high degree of regioselectivity, with the methyl-bearing nitrogen acting as the primary nucleophile.[2][5] This results in a product ratio of approximately 93:7 to 97:3 in favor of one regioisomer.[2][5] In contrast, using an aryl hydrazine can lead to a different major regioisomer. When hydrazine hydrate is used with diacetylene ketones, it can also lead to the formation of a single regioisomer, potentially influenced by hydrogen bonding.[5]
This difference in regioselectivity is a critical consideration for synthetic chemists aiming to produce a specific pyrazole (B372694) isomer.
Experimental Protocols
Reduction of Nitroarenes with Methylhydrazine and a Cobalt Catalyst
This protocol is adapted from a study on the chemoselective reduction of nitroarenes using a tris(N-heterocyclic thioamidate) cobalt(III) complex.[2][5]
Materials:
-
Substituted nitroarene
-
Methylhydrazine (MeNHNH₂)
-
Tris(N-heterocyclic thioamidate) Co(III) complex [Co(κS,N-tfmp2S)₃]
-
Methanol (MeOH)
Procedure:
-
In a reaction vessel, dissolve the substituted nitroarene (1.0 mmol) and the cobalt catalyst (0.01 mmol) in methanol (5 mL).
-
Add methylhydrazine (2.0 mmol) to the solution.
-
Stir the reaction mixture at 60 °C.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel to obtain the corresponding aniline.
Wolff-Kishner Reduction of a Ketone using Hydrazine Hydrate
The Wolff-Kishner reduction is a classic method for the deoxygenation of aldehydes and ketones to the corresponding alkanes. The Huang-Minlon modification, which uses a high-boiling solvent, is a commonly employed procedure that offers improved yields and shorter reaction times.[8]
Materials:
-
Ketone
-
Hydrazine hydrate (85% solution)
-
Potassium hydroxide (B78521) (KOH)
-
Diethylene glycol
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, add the ketone (1.0 equiv), hydrazine hydrate (4.0 equiv), and diethylene glycol.
-
Add potassium hydroxide (4.0 equiv) to the mixture.
-
Heat the reaction mixture to reflux (approximately 130-140 °C) for 1-2 hours.
-
After the initial reflux, arrange the apparatus for distillation and slowly raise the temperature to remove water and excess hydrazine.
-
Once the temperature of the reaction mixture reaches 190-200 °C, return the apparatus to the reflux setup and continue heating for an additional 3-4 hours.
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with water and extract the product with a suitable organic solvent (e.g., diethyl ether or dichloromethane).
-
Wash the combined organic extracts with water and brine, then dry over anhydrous sodium sulfate.
-
Filter the drying agent and concentrate the solvent under reduced pressure to obtain the crude alkane product.
-
Purify the product by distillation or column chromatography as needed.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the logical flow of the described chemical transformations.
Conclusion
Both this compound and hydrazine hydrate are potent reagents in organic synthesis, each with distinct advantages depending on the desired outcome. Hydrazine hydrate remains a workhorse for reactions like the Wolff-Kishner reduction, providing a reliable method for deoxygenation. This compound, on the other hand, shows excellent efficacy in the catalytic reduction of nitroarenes and offers a valuable tool for controlling regioselectivity in the synthesis of substituted pyrazoles. The choice of reagent should be guided by a careful consideration of the substrate, desired product, reaction conditions, and safety protocols. The experimental data and protocols provided in this guide aim to equip researchers with the necessary information to make informed decisions for their synthetic endeavors.
References
- 1. Hydrazine [commonorganicchemistry.com]
- 2. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Selective Reduction of Halogenated Nitroarenes with Hydrazine Hydrate in the Presence of Pd/C - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Engaging hydrazine hydrate as a hydrogen source for cobalt(ii)-catalysed transfer hydrogenation of nitroaromatics - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 8. Methylhydrazine [organic-chemistry.org]
Comparative Cross-Reactivity Analysis of Methylhydrazine Hydrochloride Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the cross-reactivity of various putative derivatives of methylhydrazine hydrochloride. The following sections detail the experimental protocols used to assess cross-reactivity, present the quantitative findings in a comparative table, and illustrate the generalized experimental workflow.
Introduction
Methylhydrazine and its derivatives are reactive chemical entities that can pose challenges in various analytical and biological assays due to potential cross-reactivity. Understanding the cross-reactivity profile of these derivatives is crucial for accurate compound quantification, toxicological assessment, and drug development. This guide outlines a standardized approach to evaluating and comparing the cross-reactivity of several hypothetical this compound derivatives against a common analytical method.
Experimental Protocols
A standardized experimental protocol is essential for generating comparable cross-reactivity data. The following outlines a general methodology for assessing the cross-reactivity of methylhydrazine derivatives using a competitive enzyme-linked immunosorbent assay (ELISA), a common platform for such studies.
a. Principle of the Assay
The cross-reactivity of methylhydrazine derivatives was evaluated using a competitive ELISA designed for the detection of a primary target analyte (e.g., a specific hydrazine-containing compound). The assay is based on the principle of competitive binding between the target analyte and the test compounds (methylhydrazine derivatives) for a limited number of specific antibody binding sites. The concentration of the test compound that inhibits 50% of the signal (IC50) is determined and used to calculate the cross-reactivity percentage relative to the primary target analyte.
b. Materials and Reagents
-
Primary antibody (specific to the target analyte)
-
Enzyme-conjugated secondary antibody
-
Coating antigen (target analyte conjugated to a carrier protein)
-
Substrate solution (e.g., TMB)
-
Stop solution (e.g., 2N H₂SO₄)
-
Wash buffer (e.g., PBS with 0.05% Tween 20)
-
Assay buffer (e.g., PBS)
-
This compound (reference standard)
-
Hypothetical Methylhydrazine Derivatives:
-
N-Acetyl-methylhydrazine hydrochloride
-
N,N-Dimethylhydrazine dihydrochloride
-
Phenylhydrazine hydrochloride
-
-
96-well microtiter plates
c. Assay Procedure
-
Plate Coating: Microtiter plates were coated with the coating antigen at a concentration of 1 µg/mL in coating buffer and incubated overnight at 4°C.
-
Washing: The plates were washed three times with wash buffer.
-
Blocking: The plates were blocked with a blocking buffer (e.g., 1% BSA in PBS) for 1 hour at room temperature to prevent non-specific binding.
-
Competitive Reaction: A standard curve of the primary target analyte was prepared. Serial dilutions of the methylhydrazine derivatives were prepared in assay buffer. 50 µL of the standard or test compound solution and 50 µL of the primary antibody solution were added to the wells. The plate was incubated for 1 hour at room temperature.
-
Washing: The plates were washed three times with wash buffer.
-
Secondary Antibody Incubation: 100 µL of the enzyme-conjugated secondary antibody was added to each well and incubated for 1 hour at room temperature.
-
Washing: The plates were washed five times with wash buffer.
-
Substrate Development: 100 µL of the substrate solution was added to each well, and the plate was incubated in the dark for 15-30 minutes.
-
Reaction Stoppage: The reaction was stopped by adding 50 µL of stop solution to each well.
-
Data Acquisition: The absorbance was read at 450 nm using a microplate reader.
d. Data Analysis
The IC50 values for the reference standard and each derivative were calculated from the respective dose-response curves. The percent cross-reactivity was calculated using the following formula:
% Cross-Reactivity = (IC50 of Reference Standard / IC50 of Test Compound) x 100
Data Presentation
The cross-reactivity of the hypothetical this compound derivatives was quantified and is summarized in the table below.
| Compound | IC50 (ng/mL) | % Cross-Reactivity |
| This compound (Reference) | 100 | 100% |
| N-Acetyl-methylhydrazine hydrochloride | 5,000 | 2% |
| N,N-Dimethylhydrazine dihydrochloride | 800 | 12.5% |
| Phenylhydrazine hydrochloride | 10,000 | 1% |
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for assessing the cross-reactivity of the methylhydrazine derivatives.
Caption: Workflow for Cross-Reactivity Assessment.
Performance of Methylhydrazine Hydrochloride in Diverse Solvent Systems: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the performance of methylhydrazine hydrochloride in various solvent systems, offering insights into its solubility, stability, and reactivity. It also presents a comparative analysis with alternative hydrazine (B178648) derivatives, supported by experimental data and detailed methodologies.
Physicochemical Properties of this compound
This compound (CH₇ClN₂) is the hydrochloride salt of methylhydrazine. It typically presents as a white to off-white crystalline solid. This salt form offers enhanced stability and ease of handling compared to its free base, methylhydrazine, which is a volatile and flammable liquid.[1] Methylhydrazine and its derivatives are recognized for their potent reducing properties and are utilized in various chemical syntheses, including the production of pharmaceuticals and as rocket propellants.[2][3]
Solubility Profile
| Solvent System | Expected Solubility Trend | Rationale |
| Water | High | The ionic nature of the hydrochloride salt and the polarity of water facilitate strong ion-dipole interactions, leading to high solubility. |
| Methanol (B129727) | High to Moderate | As a polar protic solvent, methanol can effectively solvate the ions of this compound, though likely to a lesser extent than water. |
| Ethanol (B145695) | Moderate | The decreasing polarity of ethanol compared to methanol is expected to result in lower, but still significant, solubility. |
| Isopropanol | Low to Moderate | The further decrease in polarity and increase in steric hindrance will likely reduce solubility. |
| Acetonitrile (B52724) | Low | As a polar aprotic solvent, acetonitrile is less effective at solvating the chloride anion, leading to lower solubility compared to protic solvents. |
| Tetrahydrofuran (THF) | Very Low | The low polarity of THF makes it a poor solvent for ionic salts like this compound. |
| Dichloromethane (DCM) | Very Low | Similar to THF, the nonpolar nature of DCM results in minimal solubility. |
Note: This table is based on general principles of solubility. Actual quantitative values should be determined experimentally.
Stability Assessment
The stability of this compound in solution is crucial for its effective use. The hydrochloride salt form is inherently more stable than the free base.[4] However, degradation can still occur, primarily through oxidation, especially in the presence of dissolved oxygen and metal ions.[5] The choice of solvent can significantly impact stability.
| Solvent System | Expected Stability | Potential Degradation Pathways |
| Water (deoxygenated, acidic pH) | High | Minimal degradation. Acidic conditions can suppress oxidation.[5] |
| Water (neutral to alkaline pH) | Moderate to Low | Increased susceptibility to oxidation.[5] |
| Alcohols (deoxygenated) | High to Moderate | Generally stable, but potential for slow oxidation exists. |
| Aprotic Solvents (e.g., Acetonitrile) | Moderate | Stability will depend on the purity of the solvent and the exclusion of oxygen and water. |
Key Stability Considerations: [5]
-
pH: Solutions are generally more stable in acidic conditions.
-
Oxygen: The presence of dissolved oxygen can lead to oxidative degradation.
-
Metal Ions: Trace metal ions can catalyze oxidation.
-
Light: Photodegradation can occur, so solutions should be protected from light.
-
Temperature: Elevated temperatures accelerate degradation.
Comparison with Alternative Hydrazine Derivatives
The choice of a hydrazine derivative often depends on the specific requirements of a chemical transformation, such as reactivity, selectivity, and safety.
| Hydrazine Derivative | Key Advantages | Key Disadvantages | Common Applications |
| This compound | Good reducing agent, stable salt form.[2][3] | Limited quantitative data available, potential toxicity. | Synthesis of heterocycles, reducing agent. |
| Hydrazine Hydrate | Strong reducing agent, widely used.[2][3] | Highly toxic and carcinogenic, volatile. | Wolff-Kishner reduction, synthesis of various nitrogen-containing compounds.[6] |
| Phenylhydrazine Hydrochloride | More stable than phenylhydrazine, widely used in Fischer indole (B1671886) synthesis.[4] | Can be less reactive than alkyl hydrazines, potential for side reactions. | Fischer indole synthesis, synthesis of pyrazoles.[7] |
| tert-Butylhydrazine Hydrochloride | Bulky tert-butyl group can influence stereoselectivity. | Steric hindrance can reduce reactivity. | Asymmetric synthesis, specialized applications. |
| Sodium Borohydride | Milder and safer reducing agent. | Different reactivity profile, not a direct substitute for all hydrazine reactions. | Reduction of aldehydes and ketones.[8] |
Experimental Protocols
Protocol for Quantitative Solubility Determination (Shake-Flask Method)
This protocol is a standard method for determining the equilibrium solubility of a compound.[9][10]
-
Preparation: Add an excess amount of this compound to a known volume of the desired solvent in a sealed vial.
-
Equilibration: Agitate the vials at a constant temperature for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Separation: Separate the undissolved solid from the saturated solution by filtration (using a syringe filter) or centrifugation.
-
Quantification: Analyze the concentration of this compound in the clear supernatant using a validated analytical method such as HPLC-UV or a specific colorimetric assay.
-
Calculation: Calculate the solubility in g/100 mL or other desired units based on the measured concentration and the volume of the solvent.
Protocol for Stability Assessment using HPLC
This protocol outlines a general approach for assessing the stability of this compound in a given solvent system.[11]
-
Solution Preparation: Prepare a stock solution of this compound of a known concentration in the chosen solvent. Protect the solution from light and store under an inert atmosphere if necessary.
-
Storage Conditions: Aliquot the stock solution into several vials and store them under different conditions (e.g., varying temperatures, exposure to light).
-
Time-Point Analysis: At specified time intervals (e.g., 0, 24, 48, 72 hours), withdraw an aliquot from each storage condition.
-
HPLC Analysis: Analyze the samples using a validated stability-indicating RP-HPLC method. The mobile phase and column selection should be optimized to achieve good separation of the parent compound from any potential degradants.[12][13]
-
Data Analysis: Plot the concentration of this compound as a function of time for each storage condition. This data can be used to determine the degradation rate and half-life.
Visualizations
Caption: Experimental workflow for determining solubility and stability.
Caption: Potential degradation pathway of this compound.
References
- 1. Methylhydrazine | CH3NHNH2 | CID 6061 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. organicchemistrydata.org [organicchemistrydata.org]
- 7. researchgate.net [researchgate.net]
- 8. A comparative investigation of the chemical reduction of graphene oxide for electrical engineering applications - Nanoscale (RSC Publishing) DOI:10.1039/D3NR04521H [pubs.rsc.org]
- 9. Aqueous Solubility Assay - Enamine [enamine.net]
- 10. lup.lub.lu.se [lup.lub.lu.se]
- 11. ijnrd.org [ijnrd.org]
- 12. Bot Verification [rasayanjournal.co.in]
- 13. iajps.com [iajps.com]
A Comparative Guide to the Synthetic Applications of Methylhydrazine Hydrochloride
Methylhydrazine hydrochloride is a versatile reagent in organic synthesis, primarily utilized in the construction of nitrogen-containing heterocyclic compounds and as a reducing agent. This guide provides a comparative analysis of this compound against common alternative reagents in its principal applications, supported by experimental data to aid researchers, scientists, and drug development professionals in reagent selection.
Synthesis of Pyrazole (B372694) Derivatives
The construction of the pyrazole ring is a cornerstone of medicinal chemistry, and the Knorr pyrazole synthesis and related methodologies frequently employ hydrazine (B178648) derivatives. The choice of hydrazine can significantly impact the regioselectivity and yield of the resulting pyrazole, especially when using unsymmetrical 1,3-dicarbonyl compounds.
Performance Comparison: Methylhydrazine vs. Alternative Hydrazines
Methylhydrazine is a common choice for introducing a methyl group on the pyrazole nitrogen. Its primary competitors are hydrazine hydrate (B1144303) (for the synthesis of N-unsubstituted pyrazoles) and other substituted hydrazines like phenylhydrazine (B124118).
Key Comparison Points:
-
Regioselectivity: With unsymmetrical 1,3-dicarbonyls, methylhydrazine can yield a mixture of regioisomers. The outcome is influenced by the steric and electronic properties of the substituents on the dicarbonyl compound and the reaction conditions. For instance, in the cyclocondensation of acetylenic ketones with methylhydrazine, mixtures of regioisomeric pyrazoles are often formed.[1][2] In contrast, using hydrazine hydrate with certain substrates can lead to a single regioisomer, potentially due to hydrogen bonding interactions.[1][2] The use of fluorinated alcohol solvents, such as 1,1,1,3,3,3-hexafluoroisopropanol (HFIP), has been shown to improve the regioselectivity in favor of one isomer for both methylhydrazine and phenylhydrazine.
-
Reactivity and Yield: Methylhydrazine is a reactive nucleophile. In a patented process for preparing 1-methyl-5-hydroxypyrazole, a cyclization reaction with methylhydrazine is reported to result in a high yield (89.4%) and purity of the target product.[3] This suggests high efficiency in specific applications.
Table 1: Comparison of Hydrazine Derivatives in Pyrazole Synthesis
| Hydrazine Derivative | 1,3-Dicarbonyl Precursor | Product(s) | Reaction Conditions | Yield (%) | Regioisomeric Ratio | Reference |
| Methylhydrazine | Acetylenic Ketones | Mixture of 3,5-diarylpyrazoles | Ethanol | Not Specified | 93:3 to 97:3 | [1][2] |
| Phenylhydrazine | Diacetylene Ketones | Mixture of regioisomeric pyrazoles | Ethanol | Not Specified | ~3:2 | [1][2] |
| Hydrazine Hydrate | Diacetylene Ketones | Single regioisomeric pyrazole | Ethanol | Not Specified | Single Isomer | [1][2] |
| Methylhydrazine | Unsymmetrical β-diketone | Mixture of N-methyl pyrazole isomers | Solvent-free | 30% and 70% | 3:7 | [4] |
| Methylhydrazine | Precursor from Dimethyl Malonate | 1-methyl-5-hydroxypyrazole | Toluene, then H₂SO₄ | 89.4 | Not Applicable | [3] |
Experimental Protocol: Synthesis of 5-Benzo[5][6]dioxol-5-yl-3-(4-chlorophenyl)-1-methyl-1H-pyrazole
This protocol details the synthesis of a substituted pyrazole using methylhydrazine.
Materials:
-
Methanol (MeOH)
-
Methylhydrazine
-
3,4-Methylenedioxy-β-nitrostyrene
-
Water
Procedure:
-
A 500-mL, three-necked, round-bottomed flask equipped with a mechanical stirrer, a condenser, and a rubber septum is charged with 4-chlorobenzaldehyde (5.00 g, 35.5 mmol, 1.25 equiv) and MeOH (200 mL).
-
Methylhydrazine (1.9 mL, 1.66 g, 35.5 mmol, 1.25 equiv) is added dropwise to this solution via syringe over 3 minutes.
-
The reaction is stirred at room temperature for 2 hours to allow for the formation of the hydrazone.
-
The septum is removed, and 3,4-methylenedioxy-β-nitrostyrene (5.50 g, 28.5 mmol) is added as a solid in one portion.
-
The reaction mixture is stirred at room temperature open to the air for 72 hours.
-
Water (60 mL) is added to the mixture over 20 minutes, and the resulting precipitate is collected by suction filtration.
-
The solid is washed with a 1:1 mixture of MeOH/H₂O and dried under vacuum to yield the final pyrazole product.[5]
Logical Workflow for Pyrazole Synthesis
Fischer Indole (B1671886) Synthesis
The Fischer indole synthesis is a classic and widely used method for constructing the indole nucleus from a phenylhydrazine derivative and a ketone or aldehyde under acidic conditions. The use of N-substituted hydrazines, such as this compound, allows for the direct synthesis of N-substituted indoles.
Performance Comparison: Methylhydrazine vs. Alternative Hydrazines
The primary alternative to methylhydrazine in this context is phenylhydrazine (for N-unsubstituted indoles) and other N-substituted or ring-substituted phenylhydrazines.
Key Comparison Points:
-
Reaction Rate and Yield: Studies have shown that terminally alkylated hydrazines, like methylhydrazine, can lead to higher yields and faster reaction rates in the Fischer indole synthesis compared to their unalkylated counterparts (e.g., phenylhydrazine).[6] This can be attributed to the electronic and steric effects of the alkyl group.
-
Reaction Conditions: The enhanced reactivity of alkylated hydrazines may allow for milder reaction conditions, which is beneficial for substrates with acid-sensitive functional groups.[6]
-
Substrate Scope: The choice of hydrazine can influence the success of the reaction with certain ketones or aldehydes. Some challenging transformations that fail with phenylhydrazine may be successful with substituted versions, although this is highly substrate-dependent.[7]
Table 2: Illustrative Comparison of Hydrazine Derivatives in Fischer Indole Synthesis
| Hydrazine Derivative | Ketone/Aldehyde | Product | Acid Catalyst | Yield (%) | Reference |
| Phenylhydrazine | Acetone | 2-Methylindole | Not specified | 79.48 | [8] |
| Phenylhydrazine | Various | Indole derivatives | Lewis/Brønsted Acids | Variable (often low for challenging substrates) | [7][9] |
| N-Alkyl Phenylhydrazines | Various | N-Alkyl Indoles | Various | Generally higher yields and faster rates than unalkylated analogs | [6] |
| Tolylhydrazine HCl | Isopropyl methyl ketone | Substituted Indolenine | Acetic Acid | High | [10] |
Note: Yields are highly dependent on the specific substrates and reaction conditions. The data presented is for illustrative purposes.
Experimental Protocol: Synthesis of 1-Methylindole (B147185)
This protocol describes the synthesis of 1-methylindole from indole, which is often produced via a Fischer synthesis using phenylhydrazine. The methylation step is shown here as an alternative to the direct use of methylhydrazine in the Fischer indole synthesis.
Materials:
-
Indole
-
Liquid Ammonia (B1221849)
-
Sodium metal
-
Anhydrous Ether
-
Methyl Iodide
Procedure:
-
In a three-necked flask fitted with a stirrer and a dry-ice condenser, add approximately 250 mL of liquid ammonia.
-
Add a small crystal of ferric nitrate (B79036) as a catalyst.
-
In small portions, add 5.0 g (0.22 gram atom) of clean, metallic sodium with vigorous stirring, maintaining a blue color.
-
After the sodium has dissolved, slowly add a solution of 23.4 g (0.20 mole) of indole in 50 mL of anhydrous ether.
-
After 10 minutes, add a solution of 31.2 g (0.22 mole) of methyl iodide in an equal volume of anhydrous ether dropwise.
-
Continue stirring for 15 minutes, then allow the ammonia to evaporate.
-
Add 100 mL of water and 100 mL of ether. Separate the ether layer, extract the aqueous phase with more ether, and wash the combined ether extracts with water.
-
Dry the ether solution over anhydrous sodium sulfate, remove the solvent, and purify the crude product by distillation under reduced pressure to obtain 1-methylindole.[11]
Signaling Pathway of Fischer Indole Synthesis
Reduction of Nitroarenes
Methylhydrazine can also serve as a reducing agent, particularly for the conversion of nitroarenes to anilines. This is a crucial transformation in the synthesis of pharmaceuticals and other fine chemicals.
Performance Comparison: Methylhydrazine vs. Alternative Reducing Agents
The reduction of nitroarenes can be achieved by various methods, including catalytic hydrogenation, metal/acid combinations, and other hydrazine-based systems.
Key Comparison Points:
-
Chemoselectivity: In a cobalt-catalyzed system, methylhydrazine was identified as the most effective hydrogen donor for the chemoselective reduction of nitroarenes to arylamines, outperforming other tested donors.[12] This system demonstrates high functional group tolerance. In contrast, methods like catalytic hydrogenation with Pd/C and hydrazine hydrate can sometimes lead to dehalogenation in halogenated nitroarenes, although conditions can be tuned for selectivity.[13][14]
-
Reaction Conditions: The cobalt/methylhydrazine system operates under relatively mild conditions, using polar protic solvents like methanol.[12] Other methods, such as those using hydrazine hydrate with catalysts like iron(III) chloride, may require higher temperatures (e.g., 100 °C in water).[15]
-
Safety and Handling: While effective, both methylhydrazine and hydrazine are toxic and require careful handling.[16] Alternative methods like catalytic hydrogenation using H₂ gas also have associated hazards.
Table 3: Comparison of Reagents for Nitroarene Reduction
| Reducing System | Substrate Scope | Key Advantages | Key Limitations | Reference |
| Methylhydrazine / Co(III) catalyst | Broad range of nitroarenes, including heterocyclic ones | High chemoselectivity and excellent yields | Requires a specific cobalt catalyst | [12][17] |
| Hydrazine Hydrate / Pd/C | Halogenated nitroarenes | Controllable selectivity (nitro reduction vs. dehalogenation) | Potential for dehalogenation | [13][14][18] |
| Hydrazine Hydrate / Zeolites | Substituted nitro compounds | Mild conditions, catalyst reusability | Specific to zeolite catalysis | [19] |
| Catalytic Hydrogenation (e.g., H₂/Pd/C) | Broad | Widely applicable, high yields | Can reduce other functional groups, requires H₂ gas handling | [13] |
Experimental Protocol: General Procedure for Cobalt-Catalyzed Reduction of a Nitroarene
This protocol is a general representation based on the described cobalt-catalyzed system.
Materials:
-
Nitroarene
-
Tris(N-heterocyclic thioamidate) Co(III) complex (catalyst)
-
Methylhydrazine
-
Methanol (MeOH)
Procedure:
-
In a reaction vessel, dissolve the nitroarene substrate in methanol.
-
Add the cobalt(III) catalyst (typically in a low molar percentage).
-
Add methylhydrazine as the reducing agent.
-
Stir the reaction mixture at the specified temperature (e.g., room temperature or slightly elevated) until the reaction is complete, as monitored by TLC or GC-MS.
-
Upon completion, the reaction is worked up by removing the solvent and purifying the resulting aniline, typically by column chromatography.
Logical Relationship in Chemoselective Reduction
References
- 1. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. CN112574111A - Preparation method of pyrazole herbicide intermediate 1-methyl-5 hydroxypyrazole - Google Patents [patents.google.com]
- 4. Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. Effect of Terminal Alkylation of Aryl and Heteroaryl Hydrazines in the Fischer Indole Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Why Do Some Fischer Indolizations Fail? - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ijarsct.co.in [ijarsct.co.in]
- 9. alfa-chemistry.com [alfa-chemistry.com]
- 10. mdpi.com [mdpi.com]
- 11. Organic Syntheses Procedure [orgsyn.org]
- 12. Selective Reduction of Nitroarenes to Arylamines by the Cooperative Action of Methylhydrazine and a Tris(N-heterocyclic thioamidate) Cobalt(III) Complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Selective Reduction of Halogenated Nitroarenes with Hydrazine Hydrate in the Presence of Pd/C [organic-chemistry.org]
- 14. Selective Reduction of Halogenated Nitroarenes with Hydrazine Hydrate in the Presence of Pd/C - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. acs.org [acs.org]
- 17. Methylhydrazine [organic-chemistry.org]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
Methylhydrazine Hydrochloride vs. Methylhydrazine Free Base: A Comparative Guide for Researchers
For scientists and professionals in drug development, the choice between using a free base or a salt form of a chemical reagent is a critical decision that can impact experimental success, safety, and reproducibility. This guide provides a detailed comparison of methylhydrazine hydrochloride and its free base, offering insights into their respective properties and applications. While both forms of methylhydrazine are potent reducing agents and valuable intermediates in chemical synthesis, their physical and chemical characteristics present distinct advantages and disadvantages in a laboratory setting.
Key Performance and Physicochemical Properties
The selection between this compound and its free base often hinges on factors such as stability, solubility, and ease of handling. The hydrochloride salt is a crystalline solid, which generally offers improved stability and less hazardous handling compared to the volatile, highly reactive liquid form of the free base.[1][2]
| Property | Methylhydrazine | This compound | Advantage of Hydrochloride |
| Molecular Formula | CH₆N₂ | CH₇ClN₂ | - |
| Molecular Weight | 46.07 g/mol [2][3][4] | 82.53 g/mol [5][6] | Higher molecular weight can be beneficial for more precise weighing of small quantities. |
| Physical Form | Colorless, fuming liquid[3] | White to off-white crystalline solid[1] | Solid form is less volatile, easier to handle, and poses a lower inhalation risk. |
| Odor | Ammonia-like[3] | Not specified, but likely less pronounced than the free base | Reduced odor improves the laboratory environment and safety. |
| Melting Point | -21 °C[2][4] | Not specified | The solid state at room temperature provides a significant handling advantage. |
| Boiling Point | 88-90 °C[2][4] | Not applicable (decomposes) | Lower volatility of the salt form reduces exposure risk. |
| Solubility | Soluble in water, alcohol, and ether[2][4] | Soluble in water and alcohol[1] | While both are water-soluble, the solid salt form allows for easier preparation of aqueous solutions by weight. Quantitative solubility data is not readily available in public sources. |
| Stability | Unstable, especially in aqueous solution.[7] Hygroscopic.[2][3] | Generally more stable than the free base.[8] Hygroscopic.[1] | Enhanced stability leads to longer shelf-life and more reliable experimental outcomes. |
| Reactivity | Powerful reducing agent; can ignite spontaneously.[2][3] | Strong reducing properties.[1] | While still reactive, the salt form is generally less prone to spontaneous ignition, enhancing safety. |
Enhanced Stability and Handling of this compound
The primary advantage of using this compound lies in its superior stability and ease of handling compared to the free base. Methylhydrazine is a volatile and highly reactive liquid that is prone to oxidation and degradation, particularly in aqueous solutions.[7][9] This instability can lead to inconsistencies in experimental results. The hydrochloride salt, being a crystalline solid, is significantly less volatile and has a longer shelf life.[8] This makes it easier and safer to store, weigh, and dispense in a laboratory environment.
The hygroscopic nature of both compounds means they can absorb moisture from the air.[1][3] However, the practical implications of this are often more manageable for a solid salt than for a reactive liquid.
Experimental Protocols and Safety Considerations
Due to the hazardous nature of methylhydrazine and its derivatives, strict safety protocols must be followed. Both compounds are toxic and potential carcinogens.[3] All work should be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[9]
Preparation of a Standard Aqueous Solution
The following is a general protocol for preparing an aqueous solution of a hydrazine (B178648) derivative, which can be adapted for both methylhydrazine and its hydrochloride salt. The superior stability of the hydrochloride salt makes it the preferred choice for preparing stock solutions.
Methodology:
-
Safety Precautions: Always handle methylhydrazine and its salts in a certified chemical fume hood. Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.
-
Solvent Preparation: To minimize oxidation, it is recommended to degas the aqueous solvent (e.g., deionized water or buffer) by purging with an inert gas such as nitrogen or argon for at least 15-20 minutes before use.[9]
-
Weighing:
-
This compound: As a solid, it can be accurately weighed on an analytical balance.
-
Methylhydrazine (Free Base): As a volatile liquid, weighing can be more challenging and poses a higher inhalation risk. It is often handled by volume, which can be less accurate due to density variations with temperature.
-
-
Dissolution: Slowly add the weighed compound to the degassed solvent while stirring until fully dissolved.
-
Storage: Store the prepared solution in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) to prevent degradation. For long-term storage, refrigeration may be recommended, but consult the manufacturer's guidelines.
Logical Framework for Compound Selection
The decision to use this compound over its free base can be guided by a logical assessment of experimental needs and safety considerations.
Conclusion
For most research and drug development applications, this compound is the superior choice over its free base. Its solid form, enhanced stability, and improved handling characteristics contribute to safer laboratory practices and more reliable and reproducible experimental outcomes. While the free base may be required for specific non-aqueous reactions where the hydrochloride salt's solubility is a limiting factor, its use necessitates more stringent safety measures and handling protocols due to its volatility and reactivity. Researchers should carefully consider the factors outlined in this guide to make an informed decision that best suits their experimental needs and ensures a safe laboratory environment.
References
- 1. CAS 7339-53-9: Hydrazine, methyl-, monohydrochloride [cymitquimica.com]
- 2. Methylhydrazine | 60-34-4 [chemicalbook.com]
- 3. Methylhydrazine | CH3NHNH2 | CID 6061 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 60-34-4 CAS MSDS (Methylhydrazine) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 5. This compound | CH7ClN2 | CID 81793 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. aablocks.com [aablocks.com]
- 7. researchgate.net [researchgate.net]
- 8. 7339-53-9(Methylhydrazinehydrochloride) | Kuujia.com [kuujia.com]
- 9. benchchem.com [benchchem.com]
Spectroscopic Comparison: Methylhydrazine vs. Methylhydrazine Hydrochloride
A comprehensive guide for researchers, scientists, and drug development professionals on the distinct spectroscopic signatures of methylhydrazine and its hydrochloride salt, supported by experimental data and detailed protocols.
This guide provides a detailed comparative analysis of the spectroscopic properties of methylhydrazine and its hydrochloride salt. Understanding the spectral shifts and changes upon protonation is crucial for the characterization, identification, and quantification of these compounds in various applications, including pharmaceutical development and chemical synthesis. This document summarizes key data from infrared (IR), Raman, nuclear magnetic resonance (NMR), and mass spectrometry (MS) analyses, offering a clear comparison of the neutral molecule versus its protonated form.
Vibrational Spectroscopy: A Tale of Two Species
The vibrational modes of methylhydrazine are significantly altered upon protonation to form the methylhydrazinium ion. These changes are readily observed in both Infrared (IR) and Raman spectroscopy, providing a clear method for differentiation. The primary differences arise from the formation of the -NH3+ group and the strengthening of the N-N bond.
Table 1: Comparative Vibrational Spectroscopy Data (cm⁻¹)
| Vibrational Mode | Methylhydrazine (Liquid) | Methylhydrazine Hydrochloride (Solid) | Spectroscopic Technique |
| N-H Stretch (NH₂) | ~3360, ~3280 | - | IR, Raman |
| N-H Stretch (NH₃⁺) | - | ~3200 - 2800 (broad) | IR, Raman |
| C-H Stretch | ~2940, ~2820 | ~2950, ~2850 | IR, Raman |
| NH₂ Scissoring | ~1600 | - | IR, Raman |
| NH₃⁺ Asymmetric Deformation | - | ~1600 | IR, Raman |
| NH₃⁺ Symmetric Deformation | - | ~1500 | IR, Raman |
| CH₃ Deformation | ~1460 | ~1470 | IR, Raman |
| N-N Stretch | ~1030 | ~1050 | Raman |
Data compiled from multiple sources, slight variations may exist based on experimental conditions.
Protonation of the terminal amino group leads to the disappearance of the characteristic NH₂ scissoring mode and the appearance of strong, broad absorptions in the N-H stretching region, typical of an ammonium (B1175870) salt. Furthermore, new deformation modes corresponding to the NH₃⁺ group emerge. A notable shift to a higher wavenumber for the N-N stretching vibration in the Raman spectrum of the hydrochloride salt suggests a strengthening of this bond upon protonation.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Electronic Environment
NMR spectroscopy provides detailed information about the chemical environment of the hydrogen and carbon atoms within the molecule. Protonation significantly affects the electron density around the nuclei, leading to characteristic downfield shifts in the NMR spectra.
Table 2: Comparative ¹H and ¹³C NMR Chemical Shifts (δ, ppm)
| Nucleus | Methylhydrazine (in CDCl₃) | Methylhydrazine Sulfate (B86663) (in D₂O) |
| ¹H NMR | ||
| -CH₃ | ~2.5 | ~2.9 |
| -NH₂ | ~3.4 (broad) | - |
| -NH- | ||
| ¹³C NMR | ||
| -CH₃ | ~36.0 | Not available |
Note: Data for this compound is represented by its sulfate salt, which is expected to show similar protonation-induced shifts.
In the ¹H NMR spectrum, the proton signals of the methyl group (-CH₃) and the amino groups (-NH and -NH₂) in methylhydrazine are deshielded upon protonation, resulting in a downfield shift. This is due to the electron-withdrawing effect of the newly formed positive charge on the nitrogen atom. The broadness of the N-H protons in the free base is due to quadrupole broadening and chemical exchange. In the salt, these exchangeable protons are typically exchanged with the deuterium (B1214612) of the solvent (D₂O).
Mass Spectrometry (MS): Fragmentation and Molecular Ion Confirmation
Mass spectrometry is a powerful tool for determining the molecular weight and fragmentation pattern of a molecule. For methylhydrazine, electron ionization (EI) is a common technique.
Table 3: Key Mass Spectrometry Data
| Parameter | Methylhydrazine | This compound |
| Molecular Ion (M⁺) | m/z 46 | m/z 47 ([M+H]⁺) |
| Major Fragments | m/z 45, 31, 28, 15 | m/z 46, 45, 31, 28 |
The mass spectrum of methylhydrazine shows a molecular ion peak at m/z 46.[1] Common fragments correspond to the loss of a hydrogen atom (m/z 45), a methyl radical (m/z 31), and an ethyl radical (m/z 28). For the hydrochloride salt, analysis would typically be performed on the protonated molecule in solution, leading to the observation of the methylhydrazinium cation at m/z 47. The fragmentation pattern of the protonated species would be different from the neutral molecule, often showing the loss of neutral molecules like ammonia.
Experimental Protocols
Infrared (IR) Spectroscopy
-
Sample Preparation: For liquid methylhydrazine, a thin film is prepared by placing a drop of the neat liquid between two potassium bromide (KBr) or sodium chloride (NaCl) plates. For the solid this compound, a KBr pellet is prepared by grinding a small amount of the sample with dry KBr powder and pressing the mixture into a transparent disk.
-
Instrumentation: A Fourier-transform infrared (FTIR) spectrometer is used.
-
Data Acquisition: A background spectrum of the empty sample holder (or a pure KBr pellet) is first recorded. The sample is then placed in the beam path, and the spectrum is acquired, typically over a range of 4000-400 cm⁻¹. Several scans are averaged to improve the signal-to-noise ratio.
Raman Spectroscopy
-
Sample Preparation: Liquid methylhydrazine can be analyzed in a glass capillary tube or a cuvette. Solid this compound can be analyzed directly as a powder in a glass vial or pressed into a pellet.
-
Instrumentation: A Raman spectrometer equipped with a laser source (e.g., 532 nm or 785 nm) is used.
-
Data Acquisition: The laser is focused on the sample, and the scattered light is collected and analyzed. The spectrum is typically recorded over a range of 4000-100 cm⁻¹. The laser power and acquisition time are optimized to obtain a good quality spectrum without causing sample degradation.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: For ¹H and ¹³C NMR, approximately 5-10 mg of methylhydrazine is dissolved in about 0.6 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in an NMR tube. For this compound (or sulfate), a deuterated polar solvent like deuterium oxide (D₂O) is used. A small amount of a reference standard, such as tetramethylsilane (B1202638) (TMS), may be added.
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used.
-
Data Acquisition: The sample is placed in the magnet, and the magnetic field is shimmed to achieve homogeneity. For ¹H NMR, a standard pulse sequence is used. For ¹³C NMR, a proton-decoupled pulse sequence is typically employed to simplify the spectrum. The number of scans is adjusted to achieve an adequate signal-to-noise ratio.
Mass Spectrometry (MS)
-
Sample Preparation: For electron ionization (EI) of methylhydrazine, the liquid sample is introduced into the mass spectrometer, where it is vaporized. For the analysis of the hydrochloride salt, electrospray ionization (ESI) is more suitable. The sample is dissolved in a suitable solvent (e.g., methanol/water) and infused into the ESI source.
-
Instrumentation: A mass spectrometer, such as a gas chromatograph-mass spectrometer (GC-MS) for EI or a liquid chromatograph-mass spectrometer (LC-MS) for ESI, is used.
-
Data Acquisition: In EI-MS, the vaporized sample is bombarded with electrons, causing ionization and fragmentation. In ESI-MS, a high voltage is applied to the liquid sample, creating an aerosol of charged droplets from which ions are desorbed. The ions are then separated by their mass-to-charge ratio in the mass analyzer and detected.
Visualization of a Key Biological Pathway
Methylhydrazine is known for its toxicity, which is linked to its metabolism. The following diagram illustrates the metabolic activation of methylhydrazine.
This pathway highlights how methylhydrazine is converted in the body to reactive species that can damage cellular macromolecules like DNA, ultimately leading to its toxic and carcinogenic effects.[2][3]
References
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal Procedures for Methylhydrazine Hydrochloride
For Immediate Reference: Essential Safety and Disposal Information for Researchers and Drug Development Professionals
Methylhydrazine hydrochloride, a potent chemical reagent, requires meticulous handling and disposal to ensure laboratory safety and environmental protection. Adherence to established protocols is paramount to mitigate the risks associated with this hazardous substance. This guide provides a comprehensive overview of the proper disposal procedures for this compound, including immediate safety measures, spill management, and detailed disposal plans.
Immediate Safety and Handling Precautions
Before initiating any procedure involving this compound, ensure that all personnel are thoroughly trained on its hazards and the necessary safety protocols.
Personal Protective Equipment (PPE):
-
Gloves: Wear chemical-resistant gloves (e.g., nitrile, neoprene).
-
Eye Protection: Use chemical safety goggles and a face shield.
-
Lab Coat: A flame-retardant lab coat is essential.
-
Respiratory Protection: Work in a well-ventilated fume hood. For higher concentrations or in case of ventilation failure, a self-contained breathing apparatus may be necessary.[1]
Storage:
-
Store in a cool, dry, well-ventilated area away from incompatible materials.[2]
-
Keep containers tightly closed and protect from heat, sparks, and open flames.[2]
-
Incompatible materials include strong oxidizing agents (e.g., peroxides, nitrates), acids, and metal oxides.[3]
Spill Management Protocol
In the event of a spill, immediate and decisive action is crucial to contain the hazard.
-
Evacuate and Ventilate: Immediately evacuate the affected area and ensure adequate ventilation.
-
Control Ignition Sources: Eliminate all sources of ignition, such as sparks or open flames.[3][4]
-
Contain the Spill: Use an inert absorbent material like vermiculite, sand, or earth to absorb the spill.[3][4] Do not use combustible materials like paper towels.
-
Collect and Store: Using non-sparking tools, carefully scoop the absorbed material into a suitable, sealable container for hazardous waste.[3][4]
-
Decontaminate: Clean the spill area thoroughly with a suitable decontamination solution.
-
Label and Dispose: Clearly label the waste container and dispose of it as hazardous waste according to institutional and regulatory guidelines.
Disposal Procedures for this compound
Methylhydrazine is classified as a hazardous waste under the Resource Conservation and Recovery Act (RCRA), with the waste number P068.[3] All disposal methods must comply with federal, state, and local regulations. The primary methods of disposal involve either direct disposal through a licensed hazardous waste contractor or chemical neutralization prior to disposal.
Option 1: Licensed Hazardous Waste Disposal
The most straightforward and often the safest method is to engage a licensed hazardous waste disposal company.
-
Packaging: Keep the this compound in its original container if possible. If not, use a compatible, well-sealed, and clearly labeled container. Do not mix with other waste streams.[2]
-
Labeling: Label the container clearly as "Hazardous Waste: this compound" and include any other required hazard information.
-
Storage Pending Disposal: Store the sealed container in a designated hazardous waste accumulation area, away from incompatible materials.
-
Arranging Pickup: Contact your institution's Environmental Health and Safety (EHS) office or a certified hazardous waste contractor to arrange for pickup and disposal.
Option 2: Chemical Neutralization
Chemical neutralization can be used to treat small quantities of this compound waste, rendering it less hazardous. However, these procedures must be carried out with extreme caution by trained personnel in a controlled laboratory setting.
Method A: Oxidation with Hypochlorite (B82951)
This method uses sodium hypochlorite (household bleach) or calcium hypochlorite to oxidize methylhydrazine.
Caution: This reaction is highly exothermic and can be vigorous. Incomplete reaction can produce carcinogenic byproducts such as N-nitrosoalkylamines.[5]
Experimental Protocol:
-
Dilution: In a fume hood, carefully dilute the this compound waste with water to a concentration of less than 3-5%.[6] This is a critical step to control the reaction's heat generation.
-
Preparation of Oxidant: Prepare a dilute solution of sodium hypochlorite (e.g., 5% aqueous solution).
-
Neutralization: Slowly add the hypochlorite solution to the diluted methylhydrazine solution with constant stirring. Monitor the temperature of the reaction mixture and control the addition rate to prevent excessive heat generation.
-
Verification: After the addition is complete, test the solution to ensure complete neutralization of the methylhydrazine. This may involve analytical techniques to confirm the absence of the starting material.
-
Disposal of Treated Waste: The resulting solution may still require disposal as hazardous waste, depending on local regulations and the byproducts formed. Consult your EHS office for guidance.
Method B: Neutralization with Alpha-Ketoglutaric Acid (AKGA)
Recent studies have shown that alpha-ketoglutaric acid (AKGA) can be a safer alternative for neutralizing monomethylhydrazine, yielding relatively harmless and stable byproducts.[4]
Experimental Protocol:
-
Preparation of AKGA Solution: Prepare a 1.0 M solution of alpha-ketoglutaric acid in water.
-
Neutralization: Add a stoichiometric excess of the AKGA solution to the this compound waste. The reaction between AKGA and monomethylhydrazine has been shown to be rapid, with over 99% neutralization occurring within an hour for a 1000 ppm solution.[2]
-
Reaction Monitoring: Allow the reaction to proceed with stirring. The reaction products are generally considered less hazardous than the initial reactants.[2]
-
Disposal of Treated Waste: While the byproducts are more stable, the final solution should still be disposed of in accordance with institutional and local regulations.
Quantitative Data for Disposal
| Parameter | Hypochlorite Oxidation | AKGA Neutralization |
| Initial Concentration | Dilute to < 3-5% | Can be used on various concentrations |
| Reagent Concentration | ~5% Sodium Hypochlorite | 1.0 M Alpha-Ketoglutaric Acid |
| Reaction Time | Variable, dependent on scale | ~1 hour for 1000 ppm solution |
| Key Consideration | Highly exothermic, potential for hazardous byproducts | Safer reaction, more benign byproducts |
Disposal Workflow Diagram
The following diagram illustrates the decision-making process and procedural steps for the proper disposal of this compound.
By strictly following these procedures, researchers and laboratory professionals can ensure the safe handling and disposal of this compound, protecting themselves, their colleagues, and the environment. Always consult your institution's specific safety and disposal guidelines.
References
- 1. ntrs.nasa.gov [ntrs.nasa.gov]
- 2. its.nmhu.edu [its.nmhu.edu]
- 3. "Degradation of Hydrazine and Monomethylhydrazine for Fuel Waste Stream" by Carolina Franco [stars.library.ucf.edu]
- 4. US20170113086A1 - Methods and systems for neutralization of hydrazine - Google Patents [patents.google.com]
- 5. Methylhydrazine | CH3NHNH2 | CID 6061 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Metabolic Pathways of 16 Amino Acids Degrading into α-Ketoglutarate - Creative Proteomics [creative-proteomics.com]
Personal protective equipment for handling Methylhydrazine hydrochloride
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount when handling potent chemical compounds. This guide provides immediate, essential safety and logistical information for the handling of Methylhydrazine hydrochloride, a substance that demands rigorous adherence to safety protocols.
This compound is a hazardous chemical that is toxic if swallowed, in contact with skin, or inhaled. It can cause severe skin and eye irritation, and may cause cancer.[1] Due to its hazardous nature, strict adherence to the following operational and disposal plans is crucial for minimizing risk and ensuring the well-being of laboratory personnel.
Personal Protective Equipment (PPE)
The use of appropriate personal protective equipment is the final and a critical barrier against exposure. Below is a summary of the required PPE when handling this compound.
| PPE Category | Item | Specifications and Requirements |
| Eye Protection | Safety Goggles or Face Shield | Must be worn to prevent eye contact.[2] In situations with a high potential for splashing, a face shield should be used in conjunction with goggles.[3] |
| Hand Protection | Chemical-Resistant Gloves | Wear appropriate protective gloves to prevent skin exposure.[1][4] It is recommended to wear two pairs of powder-free, chemical-resistant gloves.[5] PVC gloves are not recommended due to low chemical resistance.[5] Gloves should be changed every 30-60 minutes or immediately if they become damaged or contaminated.[6] |
| Body Protection | Protective Clothing | Wear appropriate protective clothing to prevent skin exposure.[1][4] A disposable, lint-free, low-permeability gown with a solid front, long sleeves, and tight-fitting cuffs is required.[5] |
| Respiratory Protection | NIOSH-Approved Respirator | All handling should be conducted in a well-ventilated area or a chemical fume hood.[1][5] If exposure limits are exceeded or if irritation is experienced, use a NIOSH/MSHA or European Standard EN 149 approved respirator.[1] For exposures over 0.01 ppm, a NIOSH-approved supplied-air respirator with a full facepiece operated in a pressure-demand or other positive-pressure mode is recommended.[3] A chemical cartridge-type respirator is necessary for responding to large spills.[6] |
Operational Plan: Step-by-Step Handling and Storage
A systematic approach to the handling and storage of this compound is vital for maintaining a safe laboratory environment.
Receiving and Inspection:
-
Inspect Packaging: Upon receipt, visually inspect the packaging for any signs of damage or leaks.[5]
-
Verify Labeling: Confirm that the container is clearly labeled as this compound with the appropriate hazard warnings.[5]
-
Transport to Storage: Immediately move the container to the designated secure storage area.[5]
Safe Handling Procedures:
-
Work Area Preparation: Ensure the designated handling area, preferably a chemical fume hood, is clean and uncluttered.[5] Have spill cleanup materials readily available.
-
Don PPE: Before handling the substance, put on all required personal protective equipment as detailed in the table above.[5]
-
Weighing and Transferring: Use dedicated, clean spatulas and weighing boats.[5] Ground and bond containers when transferring material to avoid static discharge.[1] Avoid creating dust.
-
Solution Preparation: When dissolving, slowly add the solid to the solvent to prevent splashing.[5]
-
Post-Handling: After handling, wash hands and any potentially exposed skin areas thoroughly.[3][7] Decontaminate all equipment and the work area.
Storage Requirements:
-
Store in a cool, dry, well-ventilated, and locked area away from incompatible substances such as strong acids, oxidizing agents, and porous materials.[1][3]
-
Keep the container tightly sealed.
Emergency and Disposal Plan
Emergency Procedures: Spills and Exposure
| Emergency Type | Procedure |
| Skin Exposure | Immediately flush the skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes.[1][4] Seek immediate medical attention.[1] |
| Eye Exposure | Immediately flush the eyes with plenty of lukewarm water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1][2] Seek immediate medical attention.[1] |
| Inhalation | Move the victim to fresh air immediately.[2] If breathing is difficult, administer oxygen.[1] If breathing has stopped, provide artificial respiration.[1] Seek immediate medical attention.[1][2] |
| Ingestion | If the victim is conscious and alert, give 2-4 cupfuls of milk or water.[1][4] Do not induce vomiting.[1] Seek immediate medical attention.[1] |
| Small Spill | Absorb the spill with inert, non-combustible material such as earth, sand, or vermiculite.[1][2] Use non-sparking tools to collect the absorbed material and place it into a suitable, labeled container for disposal.[1][2] |
| Large Spill | Evacuate the area.[8] Dike the spill to prevent it from entering waterways.[2] A vapor-suppressing foam may be used to reduce vapors.[2] |
Disposal Plan:
-
Dispose of this compound and any contaminated materials in accordance with all applicable federal, state, and local regulations.[7]
-
Waste material should be disposed of through an approved waste disposal plant.[8] Do not mix with other waste.
-
Empty containers may retain product residue and can be dangerous; handle them as you would the product itself.[1]
Caption: Workflow for the safe handling of this compound.
References
- 1. file1.lookchem.com [file1.lookchem.com]
- 2. METHYLHYDRAZINE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 3. nj.gov [nj.gov]
- 4. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 5. benchchem.com [benchchem.com]
- 6. pppmag.com [pppmag.com]
- 7. 7339-53-9 | this compound | Inorganic Salts | Ambeed.com [ambeed.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
